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  • Product: 2,3-Dibromopropionitrile
  • CAS: 4554-16-9

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to 3-Bromopropionitrile: Physicochemical Properties, Synthesis, and Analytical Protocols

Abstract: This technical guide provides an in-depth examination of 3-Bromopropionitrile (CAS No. 2417-90-5), a pivotal intermediate in modern synthetic chemistry.

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth examination of 3-Bromopropionitrile (CAS No. 2417-90-5), a pivotal intermediate in modern synthetic chemistry. Initial research for "2,3-Dibromopropionitrile" did not yield sufficient data on a compound with that specific structure, suggesting it is either exceptionally rare or not a standard chemical designation. Consequently, this guide focuses on the closely related and extensively documented isomer, 3-Bromopropionitrile, which is of significant interest to researchers in materials science and drug discovery. This document details its core physicochemical properties, provides validated protocols for its synthesis and characterization, and discusses its applications and safety considerations. It is intended to serve as an essential resource for scientists and professionals engaged in advanced chemical research and development.

Introduction and Chemical Identity

3-Bromopropionitrile, also known as 2-cyanoethyl bromide, is a bifunctional molecule that serves as a versatile building block in organic synthesis.[1] Its structure incorporates both a reactive bromine atom, susceptible to nucleophilic substitution, and a nitrile group, which can undergo various transformations.[1][2] This dual reactivity makes it a valuable precursor for creating complex molecular architectures in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][3] For instance, it has been utilized as an initiator in atom transfer radical polymerization and in the synthesis of aromatic esters and ethers.[4] Furthermore, emerging research has identified 3-Bromopropionitrile and its derivatives as potential agonists for adiponectin receptors, opening new therapeutic avenues for metabolic diseases.[1]

Chemical Structure

The structure of 3-Bromopropionitrile consists of a three-carbon chain with a bromine atom on one terminus and a nitrile group on the other.

Caption: Chemical structure of 3-Bromopropionitrile (BrCH₂CH₂CN).

Physicochemical and Safety Data

A thorough understanding of the physical properties and safety profile of 3-Bromopropionitrile is paramount for its effective and safe use in a laboratory setting. The data presented below has been consolidated from authoritative chemical and safety databases.

General and Physical Properties
PropertyValueReference(s)
Molecular Formula C₃H₄BrN[1]
Molecular Weight 133.97 g/mol [1]
CAS Number 2417-90-5[3]
Appearance Clear, colorless to light yellow liquid[1][3]
Boiling Point 76-78 °C at 10 mmHg[1]
Density 1.615 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.481[1][4]
Solubility Soluble in ethanol and ether; slightly soluble in water.[3]
Safety and Toxicity Profile
ParameterValueReference(s)
GHS Hazard Statements H301/H311/H331: Toxic if swallowed, in contact with skin, or if inhaled.[5]
H315: Causes skin irritation.[6]
H319: Causes serious eye irritation.[6]
Signal Word Danger[5]
GHS Pictograms Skull and Crossbones (GHS06)
Flash Point 97 °C (206.6 °F) - closed cup[1]
Oral LD50 (rat) 25-50 mg/kg[1][6]
Intraperitoneal LD50 (mouse) 50 mg/kg[1][6]

Handling Precautions: Due to its high toxicity, 3-Bromopropionitrile must be handled with extreme care in a well-ventilated chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8] Avoid all contact with skin, eyes, and clothing, and prevent inhalation of vapors.[7]

Synthesis and Analytical Characterization

The synthesis and subsequent purification and characterization of 3-Bromopropionitrile require precise control over reaction conditions and adherence to rigorous analytical protocols.

Synthetic Protocol: Hydrobromination of Acrylonitrile

A common and effective method for synthesizing 3-Bromopropionitrile is the Michael-type addition of hydrogen bromide (HBr) across the double bond of acrylonitrile.[1][9]

Materials:

  • Acrylonitrile

  • Anhydrous Hydrogen Bromide (gas)

  • Three-necked round-bottom flask

  • Stirring mechanism (magnetic stirrer and stir bar)

  • Gas dispersion tube

  • Ice-water bath

  • Vacuum distillation apparatus

Procedure:

  • Setup: Assemble the three-necked flask with a gas dispersion tube, a thermometer, and a gas outlet connected to a trap. Charge the flask with acrylonitrile.

  • Reaction: Cool the flask in an ice-water bath and begin stirring. Slowly bubble anhydrous HBr gas through the stirred acrylonitrile.[1]

  • Temperature Control: Carefully monitor the reaction temperature and maintain it between 15-25 °C. The reaction is exothermic and may require intermittent cooling.[1]

  • Completion: Continue the addition of HBr until absorption ceases, which typically takes around 3 hours. The resulting solution is crude 3-Bromopropionitrile.[1]

  • Purification: Purify the crude product via vacuum distillation. Collect the fraction boiling at 75-76 °C at a pressure of 10 mmHg.[1]

Analytical Workflow and Protocols

A systematic workflow is essential for confirming the identity and purity of the synthesized product. This involves a combination of physical constant measurements and spectroscopic analysis.

Caption: Standard analytical workflow for the characterization of 3-Bromopropionitrile.

A. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for assessing the purity and confirming the molecular weight of 3-Bromopropionitrile, given its volatility and thermal stability.[10]

  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.[1]

  • Rationale: Dilution is critical to avoid column overloading and detector saturation. The choice of a volatile solvent ensures compatibility with the GC inlet.

  • Expected Results: The mass spectrum under Electron Ionization (EI) will show the molecular ion peaks corresponding to the two bromine isotopes (¹⁹Br and ⁸¹Br) at m/z 133 and 135.[6] The primary fragment is often observed at m/z 54, corresponding to the loss of the bromine atom.[6]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation.

  • Sample Preparation: Dissolve 5-25 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[1]

  • Rationale: CDCl₃ is a standard solvent that dissolves the compound well and provides a clean spectral window.

  • Expected ¹H NMR Spectrum: The spectrum will exhibit two triplets, characteristic of an A₂B₂ spin system.

    • A triplet around δ 3.5-3.6 ppm (2H), corresponding to the methylene group adjacent to the bromine (Br-CH₂ -).

    • A triplet around δ 2.8-2.9 ppm (2H), corresponding to the methylene group adjacent to the nitrile group (-CH₂ -CN).

  • Expected ¹³C NMR Spectrum:

    • A signal for the nitrile carbon (C≡N) around δ 117-118 ppm.

    • A signal for the methylene carbon adjacent to the nitrile (-C H₂-CN) around δ 25-26 ppm.

    • A signal for the methylene carbon adjacent to the bromine (Br-C H₂-) around δ 18-19 ppm.

C. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to confirm the presence of key functional groups.

  • Sample Preparation: Place a single drop of the neat liquid between two NaCl or KBr salt plates to create a thin film.[1]

  • Rationale: This "neat" sampling method is simple and rapid for pure liquids and avoids solvent interference.

  • Expected Absorption Bands:

    • A sharp, strong absorption band around 2250 cm⁻¹, characteristic of the C≡N (nitrile) stretch.

    • C-H stretching vibrations for the methylene groups just below 3000 cm⁻¹.

    • A C-Br stretching vibration in the fingerprint region, typically around 650-660 cm⁻¹.

Conclusion

3-Bromopropionitrile is a chemical intermediate of significant utility, particularly for researchers in drug development and materials science. Its well-defined physicochemical properties and predictable reactivity make it an essential synthetic tool. Adherence to the stringent safety precautions and analytical protocols detailed in this guide is crucial for its successful and safe application in the laboratory. The continued exploration of this compound and its derivatives is likely to yield further innovations in synthetic and medicinal chemistry.

References

  • Thermo Fisher Scientific. (2025-09-18). SAFETY DATA SHEET - 3-Bromopropionitrile. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromopropionitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromopropionitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind 2,3-Dibromopropionic Acid Synthesis and Its Industrial Significance. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Bromopropionitrile. Retrieved from [Link]

  • SLS. (n.d.). 3-Bromopropionitrile, 99%. Retrieved from [Link]

Sources

Exploratory

Spectroscopic Unveiling of 2,3-Dibromopropionitrile: A Technical Guide for Researchers

Introduction: The Enigmatic Reactivity of a Dibrominated Nitrile 2,3-Dibromopropionitrile, a molecule boasting both nitrile and vicinal dibromide functionalities, presents a compelling case study for spectroscopic charac...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enigmatic Reactivity of a Dibrominated Nitrile

2,3-Dibromopropionitrile, a molecule boasting both nitrile and vicinal dibromide functionalities, presents a compelling case study for spectroscopic characterization. Its inherent reactivity, driven by the electrophilic nature of the carbon-bromine bonds and the nucleophilic character of the nitrile group, makes it a valuable intermediate in organic synthesis. For researchers in drug development and materials science, a thorough understanding of its spectral signature is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of 2,3-Dibromopropionitrile, blending theoretical predictions with field-proven insights to offer a comprehensive resource for laboratory professionals.

Molecular Structure and Predicted Spectroscopic Behavior

The structure of 2,3-Dibromopropionitrile (C₃H₃Br₂N), with a molecular weight of 212.87 g/mol , dictates its interaction with various spectroscopic techniques.[1] The presence of two bromine atoms, a nitrile group, and a chiral center at the C2 position suggests a complex yet interpretable set of spectral data.

Caption: Ball-and-stick model of 2,3-Dibromopropionitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Carbon-Hydrogen Framework

NMR spectroscopy provides the most detailed information about the molecular structure of 2,3-Dibromopropionitrile in solution. The choice of a suitable deuterated solvent is critical; given the polarity of the nitrile and C-Br bonds, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are appropriate choices.

¹H NMR Spectroscopy: Deciphering Proton Environments

The proton NMR spectrum of 2,3-Dibromopropionitrile is predicted to exhibit a complex pattern due to the presence of a chiral center, rendering the two protons on the C3 carbon diastereotopic.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-24.5 - 5.0Doublet of doublets (dd)J(H2-H3a) ≈ 4-6 Hz, J(H2-H3b) ≈ 8-10 Hz
H-3a3.8 - 4.2Doublet of doublets (dd)J(H3a-H3b) ≈ 12-15 Hz, J(H3a-H2) ≈ 4-6 Hz
H-3b3.6 - 4.0Doublet of doublets (dd)J(H3b-H3a) ≈ 12-15 Hz, J(H3b-H2) ≈ 8-10 Hz
  • Causality of Chemical Shifts: The proton at C2 (H-2) is expected to be the most downfield due to the deshielding effects of both the adjacent bromine atom and the nitrile group. The protons at C3 (H-3a and H-3b) are deshielded by the adjacent bromine atom, but to a lesser extent than H-2.

  • Splitting Patterns Explained: The diastereotopic nature of the C3 protons leads to a complex splitting pattern. H-2 will be split by both H-3a and H-3b with different coupling constants, resulting in a doublet of doublets. Similarly, H-3a will be split by H-3b (geminal coupling) and H-2 (vicinal coupling), and H-3b will be split by H-3a and H-2, both appearing as doublets of doublets.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum is predicted to show three distinct signals, one for each carbon atom in the molecule.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (ppm)
C1 (CN)115 - 120
C240 - 45
C330 - 35
  • Rationale for Chemical Shifts: The carbon of the nitrile group (C1) will appear in the characteristic region for nitriles. The carbon bearing a bromine atom (C2) will be significantly deshielded and appear further downfield compared to the other sp³ hybridized carbon. The terminal carbon with a bromine atom (C3) will also be deshielded, but to a lesser extent than C2.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in 2,3-Dibromopropionitrile. The spectrum is expected to be dominated by the stretching vibration of the nitrile group and the carbon-bromine bonds.

Predicted IR Absorption Bands:

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C≡N stretch2240 - 2260Medium to Strong, Sharp
C-H stretch (sp³)2850 - 3000Medium
C-Br stretch515 - 690Medium to Strong
  • Expert Interpretation: The sharp, intense absorption band around 2250 cm⁻¹ is a definitive indicator of the nitrile functional group.[2][3][4] The presence of strong absorptions in the lower frequency "fingerprint" region, specifically between 515 and 690 cm⁻¹, is characteristic of the C-Br stretching vibrations.[5][6][7][8][9] The medium intensity bands in the 2850-3000 cm⁻¹ region correspond to the stretching of the sp³ C-H bonds.

Mass Spectrometry (MS): Elucidating Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of 2,3-Dibromopropionitrile, aiding in its identification and structural confirmation.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zPredicted FragmentInterpretation
211, 213, 215[M]⁺Molecular ion peak with characteristic isotopic pattern for two bromine atoms (approx. 1:2:1 ratio)
132, 134[M - Br]⁺Loss of a bromine radical
53[C₃H₃N]⁺Loss of two bromine radicals
80, 82[CH₂Br]⁺Alpha-cleavage
  • The Bromine Isotope Signature: A key feature in the mass spectrum of any bromine-containing compound is the presence of isotopic peaks. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[10][11][12] Therefore, any fragment containing one bromine atom will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units. For fragments containing two bromine atoms, a characteristic 1:2:1 intensity pattern will be observed for the M, M+2, and M+4 peaks.

  • Fragmentation Pathways: The molecular ion is expected to be observed, albeit with potentially low intensity due to the lability of the C-Br bonds. The most prominent fragmentation pathway is likely the loss of a bromine radical to form a more stable carbocation. Further fragmentation can lead to the loss of the second bromine atom or other cleavage patterns. The NIST Mass Spectrometry Data Center reports a top peak at m/z 132 for 2,3-Dibromopropionitrile, corresponding to the loss of one bromine atom.[1]

Experimental Protocols: A Self-Validating System

The following protocols are designed to ensure the acquisition of high-quality, reproducible spectroscopic data for 2,3-Dibromopropionitrile.

NMR Sample Preparation and Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition a Weigh ~5-10 mg of 2,3-Dibromopropionitrile b Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) a->b c Transfer to a clean, dry 5 mm NMR tube b->c d Insert sample into NMR spectrometer c->d e Tune and shim the probe d->e f Acquire ¹H and ¹³C spectra using standard parameters e->f G cluster_prep Liquid Sample Preparation (Neat) cluster_acq Data Acquisition a Place a small drop of 2,3-Dibromopropionitrile on a salt plate (e.g., NaCl) b Place a second salt plate on top to create a thin film a->b c Place the salt plates in the spectrometer's sample holder b->c d Acquire the IR spectrum c->d

Caption: Workflow for IR sample preparation and data acquisition.

  • Neat Sample: For a liquid sample like 2,3-Dibromopropionitrile, the simplest method is to run a neat spectrum.

  • Procedure: Place a small drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Data Acquisition: Acquire the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

GC-MS Analysis Protocol

G cluster_prep Sample Preparation cluster_acq Data Acquisition a Prepare a dilute solution of 2,3-Dibromopropionitrile in a volatile organic solvent (e.g., dichloromethane) b Filter the solution if any particulate matter is present a->b c Inject the sample into the GC-MS system b->c d Run a suitable temperature program to ensure good chromatographic separation c->d e Acquire the mass spectrum of the eluting peak d->e

Caption: Workflow for GC-MS sample preparation and data acquisition.

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of 2,3-Dibromopropionitrile in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions: Employ a suitable capillary column (e.g., a nonpolar DB-5 or a mid-polar DB-17) and a temperature program that allows for the elution of the compound without decomposition.

  • MS Conditions: Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 40-300).

Conclusion: A Spectroscopic Roadmap

This technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectroscopic data for 2,3-Dibromopropionitrile. By understanding the predicted spectral features and following the outlined experimental protocols, researchers can confidently identify and characterize this important synthetic intermediate. The interplay of the nitrile and vicinal dibromide functionalities creates a unique spectroscopic fingerprint that, once deciphered, becomes a powerful tool in the hands of the synthetic chemist.

References

  • PubChem. 2,3-Dibromopropanenitrile. [Link]

  • Chemistry LibreTexts. IR Spectroscopy. [Link]

  • Scribd. IR Spectroscopy Tutorial: Alkyl Halides. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. [Link]

  • PubMed. The infrared spectra of nitriles and related compounds frozen in Ar and H2O. [Link]

  • Doc Brown's Chemistry. Mass spectrum of 1-bromo-2-methylpropane. [Link]

  • Chem LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • University of Colorado Boulder. IR: alkyl halides. [Link]

  • Quora. How to identify an alkyl halide using an infrared (IR) spectrum. [Link]

  • YouTube. mass spectrum & fragmentation of 1-bromobutane. [Link]

  • Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

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Foundational

reactivity and reaction mechanisms of 2,3-Dibromopropionitrile

An In-depth Technical Guide to the Reactivity and Reaction Mechanisms of 2,3-Dibromopropionitrile Authored by: A Senior Application Scientist Abstract 2,3-Dibromopropionitrile is a highly functionalized and reactive chem...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity and Reaction Mechanisms of 2,3-Dibromopropionitrile

Authored by: A Senior Application Scientist

Abstract

2,3-Dibromopropionitrile is a highly functionalized and reactive chemical intermediate. Its structure, featuring two bromine atoms vicinal to a nitrile group, imparts a unique and versatile reactivity profile. The electron-withdrawing nature of the nitrile group significantly influences the electrophilicity of the adjacent carbon atoms, making them susceptible to a variety of chemical transformations. This guide provides a comprehensive exploration of the core reactivity, key reaction mechanisms, and synthetic utility of 2,3-Dibromopropionitrile, tailored for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings of its participation in nucleophilic substitutions, elimination reactions, and as a precursor for heterocyclic synthesis, supported by detailed experimental frameworks and safety protocols.

Molecular Profile and Physicochemical Properties

2,3-Dibromopropionitrile, systematically named 2,3-dibromopropanenitrile, is a small molecule whose utility in organic synthesis is derived from its dense functionalization.[1][2] The presence of two reactive C-Br bonds and a versatile nitrile group on a three-carbon backbone makes it a valuable building block.

The key to its reactivity lies in the electronic interplay between its functional groups. The strongly electron-withdrawing nitrile group (-C≡N) enhances the electrophilic character of the α-carbon (C2) and, to a lesser extent, the β-carbon (C3). This makes both carbons targets for nucleophilic attack. Furthermore, the proton on the α-carbon exhibits increased acidity, facilitating base-mediated elimination reactions.

Table 1: Physicochemical Properties of 2,3-Dibromopropionitrile

PropertyValueReference(s)
IUPAC Name 2,3-dibromopropanenitrile[1]
CAS Number 4554-16-9[1][2]
Molecular Formula C₃H₃Br₂N[1][2]
Molecular Weight 212.87 g/mol [1]
Canonical SMILES C(C(C#N)Br)Br[1]
InChIKey ARRIEYYNOLTVTE-UHFFFAOYSA-N[1][2]

Core Reactivity and Mechanistic Pathways

The chemical behavior of 2,3-Dibromopropionitrile is dominated by two primary reaction pathways: nucleophilic substitution and base-induced elimination. The choice between these pathways is dictated by the nature of the attacking species (nucleophile vs. base) and the reaction conditions.

Nucleophilic Substitution (Sₙ2) Reactions

Both carbon atoms bonded to bromine are electrophilic and susceptible to attack by nucleophiles. The primary reaction pathway is a bimolecular nucleophilic substitution (Sₙ2) mechanism.[3] This mechanism involves a backside attack by the nucleophile, leading to the displacement of a bromide ion with an inversion of stereochemistry if the carbon is chiral.

Given that 2,3-dibromopropionitrile has two leaving groups, sequential substitutions are possible, allowing it to act as a bifunctional electrophile. The relative reactivity of the α- and β-bromides can be influenced by steric and electronic factors, though both are activated.

Common nucleophiles that readily react include:

  • Amines: Forming amino-substituted propionitriles.

  • Thiolates: Yielding thioethers.

  • Alkoxides and Phenoxides: Producing ethers.

  • Azides: Leading to the formation of azido-propionitriles, which are precursors for amines or triazoles.

The general Sₙ2 mechanism is illustrated below. The rate of this reaction is influenced by the strength of the nucleophile, with stronger nucleophiles like thiolates reacting faster than weaker ones like carboxylates.[4] Polar aprotic solvents (e.g., DMSO, acetonitrile) are known to accelerate Sₙ2 reactions as they solvate the cation but leave the nucleophile "naked" and highly reactive.[5][6]

Caption: The E2 elimination mechanism leading to 2-bromoacrylonitrile.

Applications in the Synthesis of Heterocycles

A paramount application of 2,3-Dibromopropionitrile is in the synthesis of heterocyclic compounds, which are core scaffolds in many pharmaceutical agents. [7]By reacting with molecules containing two nucleophilic centers (dinucleophiles), 2,3-Dibromopropionitrile can facilitate the construction of five- or six-membered rings through sequential substitution and cyclization reactions.

For instance, reaction with a dinucleophile like thiourea or hydrazine can lead to the formation of thiazole or pyrazole derivatives, respectively. The reaction typically proceeds via an initial Sₙ2 attack by one nucleophilic site, followed by an intramolecular cyclization by the second nucleophilic site, displacing the second bromine atom.

Heterocycle_Synthesis Conceptual Workflow for Heterocycle Synthesis Start 2,3-Dibromopropionitrile + Dinucleophile (H-Nu1-X-Nu2-H) Intermediate Initial Sₙ2 Adduct (Br-CH₂-CH(CN)-Nu1-X-Nu2-H) Start->Intermediate Step 1: Intermolecular Sₙ2 Cyclization Intramolecular Sₙ2 Cyclization Intermediate->Cyclization Step 2 Product Final Heterocyclic Product (+ HBr) Cyclization->Product

Caption: Conceptual workflow for heterocycle synthesis using 2,3-Dibromopropionitrile.

Experimental Protocol: Synthesis of a Substituted Propionitrile via Sₙ2 Reaction

This protocol provides a self-validating framework for the reaction of 2,3-Dibromopropionitrile with a generic amine nucleophile. The success of the reaction is validated by the consumption of starting materials and the formation of a new, more polar product, observable by Thin Layer Chromatography (TLC) and characterizable by NMR spectroscopy and Mass Spectrometry.

Objective: To synthesize a 2-amino-3-bromopropionitrile derivative via nucleophilic substitution.

Materials:

  • 2,3-Dibromopropionitrile (1.0 eq)

  • Secondary Amine (e.g., Morpholine, 1.1 eq)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl Acetate (EtOAc) and Hexanes for chromatography

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2,3-Dibromopropionitrile and anhydrous acetonitrile. Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: Add the amine (1.1 eq) dropwise to the stirred solution. Following the addition of the amine, add the base (Et₃N or K₂CO₃, 1.5 eq). The base is crucial to scavenge the HBr formed during the reaction, preventing the protonation and deactivation of the amine nucleophile.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress by TLC, observing the disappearance of the 2,3-Dibromopropionitrile spot and the appearance of a new, more polar product spot.

  • Work-up: Once the reaction is complete, filter off any solid base (if K₂CO₃ was used). Concentrate the solution under reduced pressure to remove the acetonitrile.

  • Extraction: Redissolve the residue in Ethyl Acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any acidic byproducts) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and HRMS.

Experimental_Workflow A 1. Reaction Setup (Reactants in CH₃CN at 0°C) B 2. Add Amine & Base A->B C 3. Stir & Monitor by TLC B->C D 4. Aqueous Work-up (Quench, Extract, Wash) C->D Reaction Complete E 5. Dry & Concentrate D->E F 6. Purify by Chromatography E->F G 7. Characterize Product (NMR, MS) F->G

Caption: A typical experimental workflow for nucleophilic substitution.

Safety and Handling

2,3-Dibromopropionitrile is a hazardous substance and must be handled with appropriate safety precautions.

  • Hazards: It is classified as toxic if swallowed, in contact with skin, or if inhaled. [8]It can cause severe skin and eye irritation or damage. [9]It is also a lachrymator (causes tears). [9]* Handling: Always work in a well-ventilated fume hood. [10]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [9][11]Avoid inhalation of vapors and any contact with skin or eyes. [10]* Storage: Store in a cool, well-ventilated place, away from heat and ignition sources. [9][10]Keep the container tightly closed. It is incompatible with strong acids and bases. [9]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [10][11]

Conclusion

2,3-Dibromopropionitrile stands out as a versatile and highly reactive building block in synthetic organic chemistry. Its dense functionalization allows for predictable and controllable participation in Sₙ2 and E2 reactions. This reactivity is most powerfully leveraged in the construction of complex molecules, particularly nitrogen- and sulfur-containing heterocycles that form the core of numerous biologically active compounds. A thorough understanding of the delicate balance between its substitution and elimination pathways, governed by the choice of reagents and conditions, is essential for harnessing its full synthetic potential. Adherence to strict safety protocols is mandatory when working with this potent chemical intermediate.

References

  • Fisher Scientific. (2011-12-15).
  • Sigma-Aldrich. (2025-05-20).
  • Thermo Fisher Scientific. (2025-09-18).
  • PubChem. 2,3-Dibromopropanenitrile | C3H3Br2N | CID 107299. [Link]

  • PubChem. 3-Bromopropionitrile | C3H4BrN | CID 17020. [Link]

  • NIST. Propanenitrile, 2,3-dibromo-. [Link]

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Exploratory

An In-depth Technical Guide to the Discovery and Historical Synthesis of 2,3-Dibromopropionitrile

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2,3-dibromopropionitrile, a halogenated nitrile of interest in synthetic chemistry. The document d...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,3-dibromopropionitrile, a halogenated nitrile of interest in synthetic chemistry. The document delves into the compound's physical and chemical properties, and outlines a plausible historical synthesis pathway based on established chemical principles and documented procedures for analogous transformations. While a definitive first report of its synthesis remains elusive in readily available literature, this guide constructs a scientifically sound and logical approach to its preparation, grounded in historical context.

Compound Profile: 2,3-Dibromopropionitrile

2,3-Dibromopropionitrile, with the chemical formula C₃H₃Br₂N, is a difunctional molecule featuring a nitrile group and two bromine atoms on adjacent carbons. This structure imparts a unique reactivity profile, making it a potential building block in organic synthesis.

Physicochemical Properties

A summary of the key physical and chemical properties of 2,3-dibromopropionitrile and its precursors is presented in the table below. This data is essential for its handling, purification, and characterization in a laboratory setting.

Property2,3-Dibromopropionitrile2,3-Dibromopropionic Acid2,3-Dibromopropionamide
CAS Number 4554-16-9600-05-515102-42-8
Molecular Formula C₃H₃Br₂NC₃H₄Br₂O₂C₃H₅Br₂NO
Molecular Weight 212.87 g/mol 231.87 g/mol 230.89 g/mol
Appearance --White to almost white powder/crystal
Boiling Point 92-93 °C @ 14 Torr-315.6±32.0 °C (Predicted)
Melting Point --132-133 °C
Density 2.09 g/cm³ @ 20 °C-2.186 g/cm³

Historical Synthesis: A Reconstructed Pathway

While the exact historical discovery of 2,3-dibromopropionitrile is not prominently documented, a logical synthesis route can be inferred from the established chemistry of the 19th and early 20th centuries. The synthesis of nitriles from carboxylic acids, often via their corresponding amides, was a known transformation. This guide proposes a plausible multi-step synthesis starting from the readily available acrylic acid.

The overall proposed historical synthesis is a four-step process:

  • Bromination of Acrylic Acid: The synthesis commences with the addition of bromine across the double bond of acrylic acid to yield 2,3-dibromopropionic acid.

  • Conversion to Acyl Chloride: The resulting carboxylic acid is then converted to the more reactive acyl chloride, 2,3-dibromopropionyl chloride.

  • Amidation: The acyl chloride is subsequently reacted with ammonia to form 2,3-dibromopropionamide.

  • Dehydration to Nitrile: The final step involves the dehydration of the amide to afford the target molecule, 2,3-dibromopropionitrile.

The following diagram, generated using DOT language, illustrates this proposed synthetic pathway.

G AcrylicAcid Acrylic Acid DibromoAcid 2,3-Dibromopropionic Acid AcrylicAcid->DibromoAcid + Br₂ AcylChloride 2,3-Dibromopropionyl Chloride DibromoAcid->AcylChloride + SOCl₂ Amide 2,3-Dibromopropionamide AcylChloride->Amide + NH₃ Nitrile 2,3-Dibromopropionitrile Amide->Nitrile - H₂O (Dehydrating Agent) G Start Start: Acrylic Acid Bromination Bromination Start->Bromination AcidIsolation Isolation of 2,3-Dibromopropionic Acid Bromination->AcidIsolation Chlorination Chlorination AcidIsolation->Chlorination ChlorideIsolation Isolation of 2,3-Dibromopropionyl Chloride Chlorination->ChlorideIsolation Amidation Amidation ChlorideIsolation->Amidation AmideIsolation Isolation & Purification of 2,3-Dibromopropionamide Amidation->AmideIsolation Dehydration Dehydration AmideIsolation->Dehydration Purification Purification by Distillation Dehydration->Purification End End: Pure 2,3-Dibromopropionitrile Purification->End

Caption: Experimental workflow for the proposed synthesis of 2,3-Dibromopropionitrile.

Scientific Integrity and Causality

The choice of reagents and reaction conditions in this proposed synthesis is rooted in fundamental principles of organic chemistry.

  • Bromination: The electrophilic addition of bromine to the electron-rich double bond of acrylic acid is a thermodynamically favorable process. The reaction is typically carried out without a catalyst.

  • Acyl Chloride Formation: Thionyl chloride is a highly effective reagent for converting carboxylic acids to acyl chlorides. The reaction is driven by the formation of gaseous byproducts (HCl and SO₂), which shifts the equilibrium towards the product.

  • Amidation: The nucleophilic attack of ammonia on the highly electrophilic carbonyl carbon of the acyl chloride is a rapid and generally high-yielding reaction.

  • Dehydration: The removal of water from the primary amide to form a nitrile requires a strong dehydrating agent. Phosphorus pentoxide is a classic choice due to its high affinity for water. The reaction proceeds by converting the amide's hydroxyl group into a good leaving group.

Conclusion

While the precise historical origins of 2,3-dibromopropionitrile remain to be definitively established from primary literature, a scientifically robust and historically plausible synthetic pathway can be constructed. This guide provides researchers and scientists with a comprehensive understanding of the compound's properties and a detailed, logical framework for its synthesis based on well-established chemical transformations. The protocols outlined herein, while historically informed, provide a solid foundation for the modern-day preparation and investigation of this interesting halogenated nitrile.

References

[1]U.S. Patent 5,344,977. (1994). Process for the preparation of 2,3-dibromopropionyl chloride. Google Patents. [2]PubChem. (n.d.). 2,3-Dibromopropionamide. National Center for Biotechnology Information. [3]PubChem. (n.d.). 2,3-Dibromopropionic acid. National Center for Biotechnology Information. [4]PubChem. (n.d.). 2,3-Dibromopropanenitrile. National Center for Biotechnology Information. Tokyo Chemical Industry Co., Ltd. (n.d.). 2,3-Dibromopropionamide. [5]ChemicalBook. (n.d.). 2,3-DIBROMOPROPIONAMIDE CAS#: 15102-42-8. [6]U.S. Patent 5,817,827. (1998). Method for the dehydration of amides to nitriles. Google Patents. [7]BenchChem. (2025). Dehydration of Benzamide to Benzonitrile: Application Notes and Protocols. [8]Tokyo Chemical Industry Co., Ltd. (2023). TCI Practical Example: Dehydration of a Carbamoyl Group Using Trifluoromethanesulfonic Anhydride. [9]Trade Science Inc. (2013). One-pot synthesis of dehydrating reagent and its application in preparation of nitriles from amides. [10]BenchChem. (2025). Application Notes and Protocols: Dehydration of Adipamide to Adiponitrile.

Sources

Foundational

electrophilicity of 2,3-Dibromopropionitrile

An In-depth Technical Guide to the Electrophilicity and Synthetic Utility of 2,3-Dibromopropionitrile Abstract 2,3-Dibromopropionitrile is a trifunctional molecule possessing a nitrile group and vicinal bromine atoms, wh...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electrophilicity and Synthetic Utility of 2,3-Dibromopropionitrile

Abstract

2,3-Dibromopropionitrile is a trifunctional molecule possessing a nitrile group and vicinal bromine atoms, which impart a complex and synthetically valuable electrophilic character. This guide provides a comprehensive analysis of the electronic and structural factors that govern its reactivity. We will dissect the distinct electrophilic nature of the C2 (α) and C3 (β) carbons, explore the competitive relationship between nucleophilic substitution and elimination pathways, and present robust methodologies for the experimental and computational characterization of its electrophilicity. This document is intended for researchers, chemists, and drug development professionals who seek to leverage the unique reactivity of this versatile building block in the synthesis of novel chemical entities.

Introduction: Unpacking the Molecular Architecture

2,3-Dibromopropionitrile (CAS 4554-16-9) is a halogenated nitrile whose synthetic potential is derived from its multiple reactive centers.[1] The presence of two bromine atoms on adjacent carbons, one of which is alpha to a potent electron-withdrawing nitrile group, creates a nuanced reactivity profile that can be selectively exploited under controlled conditions. Understanding the interplay of these functional groups is paramount for predicting reaction outcomes and designing rational synthetic routes.

Physicochemical Properties

A summary of the key physical and chemical properties of 2,3-Dibromopropionitrile is presented below. These properties are essential for its safe handling and for the design of appropriate reaction conditions.

PropertyValueReference(s)
Molecular Formula C₃H₃Br₂N[1]
Molecular Weight 212.87 g/mol [1]
IUPAC Name 2,3-dibromopropanenitrile[1]
CAS Number 4554-16-9[1]
Appearance Not specified; likely a liquid or low-melting solid
Computed Properties XLogP3: 1.6, H-Bond Donor Count: 0, H-Bond Acceptor Count: 1[1]

The Theoretical Framework of Electrophilicity

The is not centered on a single atom but is distributed across its carbon backbone, primarily at the two bromine-bearing carbons. The reactivity at these sites is modulated by a combination of inductive and mesomeric effects.

Analysis of the Electrophilic Centers

The molecule features two primary electrophilic carbons, C2 and C3, whose reactivity profiles are distinct.

  • C2 (α-carbon): This carbon is doubly activated. It is directly attached to a bromine atom (a good leaving group) and is alpha to the nitrile group. The nitrile group exerts a powerful electron-withdrawing effect through both induction (-I) and resonance (-M), significantly increasing the partial positive charge (δ+) on the α-carbon. This makes C2 a highly potent electrophilic site, susceptible to nucleophilic attack. This enhanced reactivity is a hallmark of α-halonitriles.[2]

  • C3 (β-carbon): This carbon is a secondary alkyl halide. While the adjacent bromo- and cyano-substituted carbon pulls electron density away, its electrophilicity is primarily dictated by the polarization of the C-Br bond. It serves as a more "classical" electrophilic center for Sₙ2 reactions compared to the highly activated C2.

The interplay between these two sites is a critical consideration in synthetic planning.

cluster_molecule 2,3-Dibromopropionitrile C3 C3 (β) C2 C2 (α) C3->C2 Br3 Br C3->Br3 C1 C≡N C2->C1 Br2 Br C2->Br2 ewg Strong Electron- Withdrawing Group (-I, -M) e_center2 Highly Electrophilic (α to CN) e_center3 Electrophilic

Caption: Electrophilic centers in 2,3-Dibromopropionitrile.

Competing Reaction Pathways: Substitution vs. Elimination

The presence of vicinal bromides opens up two major competing reaction pathways upon interaction with a nucleophile/base: nucleophilic substitution (Sₙ2) and elimination (E2). The reaction outcome is highly dependent on the nature of the nucleophile, the solvent, and the temperature.

Nucleophilic Substitution (Sₙ2)

Given the two electrophilic carbons, regioselectivity is a key concern. Nucleophilic attack will preferentially occur at the more electrophilic and sterically accessible site.

  • Attack at C2: This is often the kinetically favored pathway due to the significant electronic activation by the nitrile group. The transition state is stabilized by the delocalization of developing negative charge onto the nitrile.

  • Attack at C3: Attack at this position is also feasible, resembling a standard Sₙ2 reaction at a secondary carbon.

The choice between C2 and C3 can be directed by the steric bulk of the incoming nucleophile. Smaller nucleophiles may favor the more electronically activated C2, while bulkier ones might preferentially attack the less hindered C3.

Elimination (E2)

In the presence of a strong, non-nucleophilic base, or even a strong, sterically hindered nucleophile, an E2 elimination reaction is highly probable. The proton on C2 is acidic due to the adjacent nitrile group, facilitating its abstraction. The bromide on C3 then acts as the leaving group, leading to the formation of 2-bromoacrylonitrile.

This product, 2-bromoacrylonitrile, is itself a potent electrophile—specifically, a Michael acceptor. This opens the door for subsequent conjugate addition reactions, adding another layer of synthetic complexity and opportunity.

G start 2,3-Dibromopropionitrile + Nucleophile (Nu⁻) sub_c2 Sₙ2 at C2 (Substitution Product A) start->sub_c2 Small Nu⁻ Polar Aprotic Solvent sub_c3 Sₙ2 at C3 (Substitution Product B) start->sub_c3 Bulky Nu⁻ elim E2 Elimination (2-Bromoacrylonitrile) start->elim Strong, Hindered Base High Temp.

Caption: Competing reaction pathways for 2,3-Dibromopropionitrile.

Methodologies for Assessing Electrophilicity

Experimental Protocol: Kinetic Analysis via ¹H NMR Monitoring

This protocol provides a self-validating system to quantify the rate of reaction with a model nucleophile and determine the product distribution.

Objective: To determine the second-order rate constant (k₂) and product distribution for the reaction of 2,3-Dibromopropionitrile with a nucleophile (e.g., sodium thiophenolate).

Materials:

  • 2,3-Dibromopropionitrile

  • Thiophenol

  • Sodium methoxide solution (or other suitable base)

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tubes

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

Step-by-Step Methodology:

  • Preparation of Nucleophile: In a nitrogen-purged glovebox, prepare a stock solution of sodium thiophenolate in DMSO-d₆ by reacting a known concentration of thiophenol with one equivalent of sodium methoxide.

  • Preparation of Substrate Solution: Prepare a stock solution of 2,3-Dibromopropionitrile and the internal standard in DMSO-d₆.

  • Reaction Initiation: Equilibrate both solutions to the desired reaction temperature (e.g., 25°C) in a thermostated bath. To initiate the reaction, rapidly mix known volumes of the nucleophile and substrate solutions in an NMR tube.

  • Data Acquisition: Immediately place the NMR tube in the NMR spectrometer, which has been pre-shimmed and set to the reaction temperature. Acquire ¹H NMR spectra at regular time intervals (e.g., every 5 minutes for the first hour, then every 15 minutes).

  • Data Analysis:

    • Integrate the signals corresponding to the starting material, the internal standard, and the newly formed products (both substitution and elimination products).

    • Calculate the concentration of the reactant at each time point relative to the constant concentration of the internal standard.

    • Plot ln([Substrate]) versus time. For a pseudo-first-order reaction (using a large excess of the nucleophile), the slope of the line will be -k_obs.

    • Calculate the second-order rate constant using the equation: k₂ = k_obs / [Nucleophile].

    • Determine the final product ratio by integrating the characteristic signals after the reaction has gone to completion.

Causality: The choice of ¹H NMR allows for real-time, non-invasive monitoring of multiple species simultaneously, providing a rich dataset from a single experiment. DMSO-d₆ is a suitable polar aprotic solvent that readily dissolves the ionic nucleophile and organic substrate, favoring Sₙ2 reactions.[3]

Computational Protocol: DFT Analysis of Electrophilicity

Computational chemistry provides invaluable insight into the intrinsic electronic properties of a molecule, corroborating experimental findings.

Objective: To calculate key electrophilicity descriptors for 2,3-Dibromopropionitrile using Density Functional Theory (DFT).

Software: Gaussian, ORCA, or other quantum chemistry package. Method: B3LYP functional. Basis Set: 6-311+G(d,p). Solvation Model: SMD or PCM (solvent = DMSO).

G cluster_workflow Computational Workflow cluster_outputs Calculated Descriptors step1 1. Build 3D Structure of 2,3-Dibromopropionitrile step2 2. Geometry Optimization & Frequency Calculation step1->step2 step3 3. Single Point Energy Calculation (with Solvation Model) step2->step3 step4 4. Analyze Output step3->step4 out1 Molecular Orbital Energies (HOMO, LUMO) step4->out1 out2 Natural Bond Orbital (NBO) Charges (Partial charges on C2, C3) step4->out2 out3 Global Electrophilicity Index (ω) ω = (μ)² / (2η) step4->out3

Caption: Workflow for DFT-based analysis of electrophilicity.

Analysis of Descriptors:

  • NBO Charges: The calculated partial positive charges on C2 and C3 will provide a quantitative measure of their relative electrophilicity. A larger positive charge indicates a more potent electrophilic site.

  • LUMO Energy: A lower LUMO (Lowest Unoccupied Molecular Orbital) energy indicates a greater ability to accept electrons, correlating with higher electrophilicity.

  • Global Electrophilicity Index (ω): This parameter, defined by Parr, provides a single value for the overall electrophilic power of the molecule, allowing for comparison with other known electrophiles.[4]

Applications in Synthesis and Drug Development

The unique reactivity of 2,3-Dibromopropionitrile makes it a valuable precursor for various molecular scaffolds.

  • Synthesis of Heterocycles: It can serve as a C3 building block for the synthesis of nitrogen- and sulfur-containing heterocycles through sequential reactions with dinucleophiles.

  • Introduction of Functional Handles: The molecule can be used to install a bromo- or cyano-ethyl group onto a substrate, which can be further elaborated.

  • Covalent Modifiers: Drawing analogy from related α-halo compounds and alkylating agents like 3-bromopropionic acid, 2,3-dibromopropionitrile has potential as a covalent inhibitor.[5] Its electrophilic centers can react with nucleophilic residues (e.g., Cys, His, Lys) in protein active sites, making it a tool for chemical biology and a starting point for the design of targeted therapeutics.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2,3-Dibromopropionitrile is classified as harmful.[1]

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[1]

  • Precautions: Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Conclusion

The is a compelling case study in multifunctional reactivity. It is not a simple alkyl halide but a highly activated system with two distinct electrophilic centers. The competition between Sₙ2 substitution at two different sites and E2 elimination pathways provides a rich landscape for synthetic chemists. By carefully selecting nucleophiles, bases, and reaction conditions, one can selectively harness its reactivity to build complex molecular architectures, making it a powerful tool for both organic synthesis and the development of novel therapeutic agents.

References

  • Molecular Rotors as Reactivity Probes: Predicting Electrophilicity from the Speed of Rotation. (2025). Angewandte Chemie International Edition. Retrieved from [Link]

  • Electrophilicity and Nucleophilicity Scales at Different DFT Computational Levels. (2023). Chemistry – A European Journal. Retrieved from [Link]

  • Relative nucleophilicities of anions in acetonitrile whose counterion, potassium. (n.d.). Retrieved from [Link]

  • Reaction of 1 with 3-bromopropionitrile over the course of 10 hours. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-Bromopropionitrile. (n.d.). PubChem. Retrieved from [Link]

  • Fleming, F. F., et al. (2004). Metalated nitriles: halogen-metal exchange with alpha-halonitriles. Organic Letters, 6(4), 501-3. Retrieved from [Link]

  • 2,3-Dibromopropanenitrile. (n.d.). PubChem. Retrieved from [Link]

  • Quantification and Theoretical Analysis of the Electrophilicities of Michael Acceptors. (2017). Journal of the American Chemical Society. Retrieved from [Link]

  • Nucleophilicity and Solvent Effects. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Quantification of the Electrophilic Reactivities of Aldehydes, Imines, and Enones. (2011). Journal of the American Chemical Society. Retrieved from [Link]

  • Nucleophile. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Electrophilicity Parameters for Benzylidenemalononitriles. (2003). ResearchGate. Retrieved from [Link]

  • Structure and SN2 Reactivity: The Nucleophile. (2019). Chemistry LibreTexts. Retrieved from [Link]

  • Process for the preparation of 2,3-dibromopropionyl chloride. (1994). Google Patents.
  • Quantification of the Electrophilic Reactivities of Aldehydes, Imines, and Enones. (2011). Figshare. Retrieved from [Link]

  • Plot of the theoretical versus experimental electrophilicities of... (n.d.). ResearchGate. Retrieved from [Link]

  • Nitro-driven electrophilicity: A combined HPLC and computational study of para-nitrophenylethylamine and its impurities. (2025). Figshare. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: The Synthetic Utility of 2,3-Dibromopropionitrile

Abstract 2,3-Dibromopropionitrile (CAS 4554-16-9) is a highly functionalized and reactive building block in organic synthesis.[1] As a vicinal dihalide, it possesses two electrophilic carbon centers adjacent to each othe...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,3-Dibromopropionitrile (CAS 4554-16-9) is a highly functionalized and reactive building block in organic synthesis.[1] As a vicinal dihalide, it possesses two electrophilic carbon centers adjacent to each other, complemented by a versatile nitrile group.[2][3] This unique trifunctional arrangement makes it a potent precursor for the construction of a variety of heterocyclic scaffolds, particularly substituted thiazoles and pyridines. This guide provides an in-depth exploration of its chemical properties, core synthetic applications, and detailed, field-proven protocols designed for researchers in synthetic chemistry and drug development.

Introduction: A Profile of a Versatile Reagent

2,3-Dibromopropionitrile, with the molecular formula BrCH₂CH(Br)CN, is a powerful synthon whose reactivity is dominated by its two carbon-bromine bonds.[4] The vicinal disposition of these halogens facilitates sequential or concerted reactions with nucleophiles, making it an ideal C2-C3 building block for cyclization reactions.[3][5] Its synthesis is typically achieved through the direct bromination of acrylonitrile, a reaction that underscores its high reactivity and suggests that it is often best used promptly after preparation or purification.[6]

Table 1: Physical and Chemical Properties of 2,3-Dibromopropionitrile

PropertyValueReference(s)
CAS Number 4554-16-9[1][4]
Molecular Formula C₃H₃Br₂N[4]
Molecular Weight 212.87 g/mol [1][4]
Appearance Assumed to be a liquid-
Purity ≥95% (Commercially available)[1]
Critical Safety and Handling

WARNING: 2,3-Dibromopropionitrile is classified as a Dangerous Good for transport.[1] While specific toxicity data is limited, its structure, being a polyhalogenated nitrile, suggests it is highly toxic, a lachrymator, and a strong irritant. Analogous compounds like 3-Bromopropionitrile are fatal if swallowed, toxic in contact with skin, and toxic if inhaled.[7][8]

  • Handling: All manipulations must be conducted in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is often insufficient for halogenated compounds; butyl rubber or laminate gloves are recommended), and splash-proof safety goggles.

  • Disposal: Dispose of as hazardous chemical waste in accordance with all local, state, and federal regulations.

Core Application: Synthesis of Heterocyclic Scaffolds

The primary utility of 2,3-Dibromopropionitrile lies in its role as a precursor to complex heterocyclic systems. Its two electrophilic centers are perfectly poised to react with binucleophilic reagents to forge new ring systems of significant interest in medicinal chemistry.

Application I: Synthesis of 4-Cyanothiazole Derivatives

The reaction between 2,3-Dibromopropionitrile and a thioamide is a powerful method for constructing the thiazole core, a privileged scaffold in numerous FDA-approved drugs. This transformation is analogous to the classic Hantzsch thiazole synthesis, where the vicinal dihalide provides the C-C backbone of the final ring.[9][10]

Causality Behind Experimental Choices: The reaction proceeds via a two-step nucleophilic substitution. The sulfur of the thioamide is a soft and highly reactive nucleophile, making it likely to attack one of the electrophilic carbons first.[11] This is followed by an intramolecular cyclization by the nitrogen atom to form the five-membered ring. The use of a solvent like ethanol or DMF is common as they effectively solvate the intermediates and reagents. A mild, non-nucleophilic base may be included to neutralize the HBr generated during the reaction, driving the equilibrium towards the product.

Protocol 2.1.1: General Procedure for 4-Cyanothiazole Synthesis

  • Materials:

    • 2,3-Dibromopropionitrile (1.0 eq)

    • Substituted Thioamide (1.0 - 1.1 eq)

    • Anhydrous Ethanol or N,N-Dimethylformamide (DMF)

    • Sodium Bicarbonate (NaHCO₃) or Diisopropylethylamine (DIPEA) (Optional, 2.0 eq)

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle.

  • Procedure:

    • To a solution of the chosen thioamide (1.0 eq) in anhydrous ethanol (0.2 M), add 2,3-Dibromopropionitrile (1.0 eq) dropwise at room temperature under an inert atmosphere (N₂ or Ar).

    • If using a base, add NaHCO₃ or DIPEA to the thioamide solution before the addition of the dibromide.

    • Heat the reaction mixture to reflux (for ethanol, ~78°C) and monitor its progress by Thin-Layer Chromatography (TLC).

    • Upon consumption of the limiting reagent (typically 2-6 hours), cool the mixture to room temperature.

    • If a solid precipitate (product or salt byproduct) forms, isolate it by filtration.

    • If no solid forms, concentrate the solvent under reduced pressure.

    • Purify the crude residue via column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 4-cyanothiazole derivative.

Reaction Mechanism: Thiazole Formation The reaction initiates with the nucleophilic attack of the thioamide's sulfur atom on one of the brominated carbons, followed by an intramolecular cyclization and subsequent aromatization.

Thiazole Synthesis Mechanism reac1 2,3-Dibromopropionitrile int1 S-Alkylated Intermediate reac1->int1 + reac2 Thioamide (R-CSNH₂) reac2->int1 int2 Cyclized Dihydrothiazole int1->int2 Intramolecular SN2 Cyclization prod 4-Cyanothiazole Product int2->prod Elimination of HBr Pyridine Synthesis Workflow start1 Aldehyde reac_vessel One-Pot Reaction (Ethanol, Piperidine, Reflux) start1->reac_vessel start2 Active Methylene Compound start2->reac_vessel start3 2,3-Dibromopropionitrile start3->reac_vessel workup Work-up (Cooling, Filtration) reac_vessel->workup purify Purification (Chromatography) workup->purify product Substituted Pyridine Product purify->product

Sources

Application

Application Notes & Protocols for the Safe Handling and Storage of 2,3-Dibromopropionitrile

Abstract 2,3-Dibromopropionitrile (CAS No. 4554-16-9) is a reactive chemical intermediate valuable in organic synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,3-Dibromopropionitrile (CAS No. 4554-16-9) is a reactive chemical intermediate valuable in organic synthesis. Its bifunctional nature, featuring two bromine atoms and a nitrile group, makes it a versatile reagent. However, its chemical reactivity also signifies considerable health hazards. This document provides a detailed guide for researchers, scientists, and drug development professionals on the essential protocols for the safe handling, storage, and disposal of 2,3-Dibromopropionitrile to mitigate risks and ensure a secure laboratory environment.

Hazard Identification and Risk Assessment

2,3-Dibromopropionitrile is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion. The toxicity of aliphatic nitriles is often associated with the metabolic release of cyanide, which can disrupt cellular respiration.[1] Therefore, understanding its hazard profile is the foundation of a sound risk assessment.

GHS Classification and Health Effects

The Globally Harmonized System (GHS) provides a standardized classification of the hazards associated with 2,3-Dibromopropionitrile.[2]

  • Acute Toxicity: Harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332).[2] Exposure can lead to systemic toxic effects.

  • Skin Irritation: Causes skin irritation (H315), characterized by redness, itching, and inflammation upon contact.[2]

  • Eye Irritation: Causes serious eye irritation (H319), which can result in pain, tearing, and potential damage to the cornea.[2]

  • Respiratory Irritation: May cause respiratory irritation (H335), leading to coughing, shortness of breath, and inflammation of the respiratory tract.[2]

The causality behind these hazards lies in the molecule's reactivity. The bromine atoms are good leaving groups, and the nitrile functional group has known toxicity.[3] Chronic exposure risks are not well-documented, necessitating a conservative approach that minimizes all forms of exposure.

Physicochemical and Hazard Summary Table

A thorough risk assessment requires knowledge of the substance's physical and chemical properties. This data informs safe handling procedures, such as appropriate storage temperatures and materials to avoid during reactions.

PropertyValueReference(s)
Chemical Formula C₃H₃Br₂N[4]
Molecular Weight 212.87 g/mol [4]
CAS Number 4554-16-9[4]
Appearance Yellow liquid[2]
Boiling Point 173 °C[5][6]
Density 2.140 g/mL[5][6]
Flash Point 77 °C (172 °F)[4][5]
Vapor Pressure 1.29 mmHg at 25°C[4]
GHS Hazard Codes H302, H312, H332, H315, H319, H335[2]
GHS Signal Word Warning[2]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is mandatory. This strategy is designed to minimize exposure through all potential routes.

Engineering Controls: The First Line of Defense

The primary engineering control for handling 2,3-Dibromopropionitrile is a certified chemical fume hood. All manipulations, including weighing, transferring, and reaction quenching, must be performed within a fume hood to control the inhalation hazard. The fume hood sash should be kept as low as possible to maximize capture velocity. An emergency shower and eyewash station must be immediately accessible in the laboratory where the compound is handled.[7]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of PPE must be based on a thorough risk assessment. The following PPE is mandatory for all procedures involving 2,3-Dibromopropionitrile:

  • Hand Protection: Chemical-resistant gloves are required. While specific breakthrough time data for 2,3-Dibromopropionitrile is not widely available, nitrile gloves are a common choice for protection against many nitriles and brominated compounds.[8][9] Given the compound's toxicity, double-gloving provides an additional layer of safety. Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement.[10] To provide superior protection against splashes, it is highly recommended to use a full-face shield in conjunction with safety goggles.[10]

  • Body Protection: A flame-retardant laboratory coat must be worn and fully fastened. For procedures involving larger quantities or a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[10]

  • Footwear: Closed-toe shoes made of a non-porous material are required.[11] Disposable shoe covers can be used for added protection in case of spills.

Experimental Protocols: A Step-by-Step Guide to Safety

Adherence to a strict, well-documented protocol is crucial for mitigating risk. The following workflow provides a template for the safe handling of 2,3-Dibromopropionitrile from receipt to use.

Safe Handling Workflow Diagram

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling Phase A 1. Review SDS & Protocol B 2. Verify Fume Hood & Safety Equipment A->B Verify readiness C 3. Don Full PPE B->C Ensure personal safety D 4. Unpack & Inspect Container C->D Proceed to handling E 5. Weigh/Transfer Reagent D->E Careful transfer F 6. Perform Chemical Reaction E->F Execute experiment G 7. Quench Reaction & Work-up F->G Post-reaction H 8. Decontaminate Glassware & Surfaces G->H Clean workspace I 9. Segregate & Label Waste H->I Proper disposal prep J 10. Doff PPE & Wash Hands I->J Final safety steps

Sources

Method

Application Notes and Protocols for 2,3-Dibromopropionitrile (DBNPA) in Pesticide and Biocide Formulations

Introduction: The Role and Reactivity of DBNPA in Microbial Control 2,3-Dibromopropionitrile, commonly known as DBNPA, is a fast-acting, non-oxidizing biocide widely employed across various industrial and commercial sect...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role and Reactivity of DBNPA in Microbial Control

2,3-Dibromopropionitrile, commonly known as DBNPA, is a fast-acting, non-oxidizing biocide widely employed across various industrial and commercial sectors for the control of microbial growth.[1][2][3] Its efficacy against a broad spectrum of microorganisms, including bacteria, fungi, and algae, makes it a critical component in pesticide and biocide formulations.[1][3] DBNPA is particularly valued for its rapid biocidal action and its propensity to quickly degrade in aqueous environments, minimizing long-term environmental persistence.[4][5]

The biocidal activity of DBNPA stems from its chemical structure. The presence of two bromine atoms and a nitrile group on an acetamide backbone creates an electron-deficient carbon center, rendering the molecule highly reactive towards nucleophilic cellular components.[6] The primary mechanism of action involves the rapid penetration of the microbial cell membrane and subsequent reaction with sulfur-containing groups in proteins and enzymes, such as those containing cysteine.[4][6][7] This irreversible binding disrupts essential metabolic processes, leading to a swift cessation of cellular functions and cell death.[3][6]

This guide provides detailed application notes and standardized protocols for researchers, scientists, and drug development professionals working with DBNPA. It covers its primary applications, methodologies for evaluating its efficacy, and analytical procedures for its quantification in various matrices.

Primary Applications and Formulation Considerations

DBNPA's versatility allows for its use in a multitude of applications where microbial contamination can lead to operational inefficiencies, product spoilage, and health hazards.

Key Application Areas:
  • Industrial Water Treatment: DBNPA is extensively used in recirculating cooling towers, heat exchangers, and evaporative condensers to control slime-forming bacteria and algae.[8] It is also employed in reverse osmosis (RO) systems to prevent biofouling of membranes.[9]

  • Pulp and Paper Industry: As a slimicide, DBNPA is crucial for preventing the formation of biofilms on paper machine surfaces, which can cause production breaks and defects in the final product.[5] It is also used as a preservative in coatings and slurries.[5][10]

  • Oil and Gas Operations: In enhanced oil recovery systems, drilling fluids, and hydraulic fracturing fluids, DBNPA controls the growth of sulfate-reducing bacteria (SRB) and other microorganisms that can lead to microbiologically influenced corrosion (MIC) and reservoir souring.[1]

  • Preservative in Formulations: DBNPA is incorporated into a variety of industrial and consumer products as a preservative, including paints, coatings, adhesives, and metalworking fluids.[6][8][11]

Formulation and Recommended Dosages:

DBNPA is available in both solid (crystalline powder or tablets) and liquid formulations.[6][11] Liquid formulations often consist of a 20% active solution of DBNPA in a solvent like polyethylene glycol to enhance stability and ease of handling.[6][12] The required dosage varies significantly depending on the application, the level of microbial contamination, and the operating conditions of the system.

ApplicationTypical Dosage Range (as active ingredient)Citation(s)
Industrial Cooling Water (Bactericide)10 - 20 mg/L[3][6]
Industrial Cooling Water (Slimicide)30 - 50 mg/L[3][6]
Reverse Osmosis Systems10 - 30 mg/L (intermittent dosing)[13]
Pulp and Paper Mill Process WaterVaries; may be up to 0.1 lb/ton of dry fiber[8]
Legionella pneumophila Control1.0 ppm (continuous exposure)[14][15]

Note: These are general guidelines. Optimal dosage should be determined through systematic efficacy testing under site-specific conditions.

Analytical Protocols for DBNPA Quantification

Accurate quantification of DBNPA is essential for monitoring dosage levels, understanding its degradation kinetics, and ensuring regulatory compliance.

Protocol 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol provides a method for the quantification of DBNPA in aqueous samples.

1. Principle: DBNPA is separated from other matrix components by reverse-phase HPLC and detected by its absorbance of UV light at a specific wavelength.[6]

2. Instrumentation and Reagents:

  • High-Performance Liquid Chromatograph with a UV detector.
  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
  • Mobile Phase: Acetonitrile and water (HPLC grade). The specific ratio should be optimized for best separation, a common starting point is a 60:40 (v/v) mixture.
  • DBNPA analytical standard.
  • Sample vials and syringes with 0.45 µm filters.

3. Standard Preparation: a. Prepare a stock solution of DBNPA (e.g., 1000 mg/L) in acetonitrile. b. Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 mg/L).

4. Sample Preparation: a. Collect the water sample in a clean container. b. If the sample contains suspended solids, filter it through a 0.45 µm syringe filter into an HPLC vial.[16]

5. Chromatographic Conditions:

  • Injection Volume: 20 µL
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • UV Detection Wavelength: 230 nm[6]

6. Analysis and Calculation: a. Inject the calibration standards and the prepared sample. b. Generate a calibration curve by plotting the peak area of the DBNPA standard against its concentration. c. Determine the concentration of DBNPA in the sample by comparing its peak area to the calibration curve.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for DBNPA and its Degradation Products

This protocol is suitable for the simultaneous analysis of DBNPA and its primary degradation byproducts, such as dibromoacetonitrile (DBAN) and dibromoacetic acid (DBAA).[6][16] This method is based on the principles outlined in EPA Method 8270D for semivolatile organic compounds.[1][17]

1. Principle: Following extraction from the sample matrix, DBNPA and its degradation products are separated by gas chromatography and identified and quantified by mass spectrometry.

2. Instrumentation and Reagents:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
  • Fused-silica capillary column suitable for semivolatile organic compounds (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
  • Carrier Gas: Helium.
  • Extraction Solvent: Dichloromethane (GC grade).
  • Analytical standards for DBNPA, DBAN, and DBAA.

3. Sample Preparation (Liquid-Liquid Extraction): a. To 1 liter of water sample, add a suitable internal standard. b. Adjust the sample pH as necessary for optimal extraction of all analytes. c. Transfer the sample to a separatory funnel and perform a liquid-liquid extraction with three successive portions of 60 mL of dichloromethane. d. Combine the organic extracts and dry them by passing through a column of anhydrous sodium sulfate. e. Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish apparatus or a gentle stream of nitrogen.

4. GC-MS Conditions:

  • Injection Mode: Splitless
  • Injector Temperature: 250 °C
  • Oven Temperature Program: Initial temperature of 40 °C held for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
  • MS Transfer Line Temperature: 280 °C
  • Ion Source Temperature: 230 °C
  • Mode: Electron Ionization (EI) at 70 eV, with full scan or selected ion monitoring (SIM) for higher sensitivity.

5. Analysis and Calculation: a. Inject the concentrated extract into the GC-MS. b. Identify the compounds based on their retention times and mass spectra compared to the analytical standards. c. Quantify the analytes using the internal standard method.

Protocols for Efficacy Evaluation

Evaluating the efficacy of DBNPA is crucial for determining the appropriate dosage for a given application and for ensuring effective microbial control.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M07-A9 guidelines to determine the MIC of DBNPA against a specific bacterial strain.[6][9][18][19]

1. Principle: The MIC is the lowest concentration of a biocide that prevents the visible growth of a microorganism after overnight incubation.

2. Materials and Reagents:

  • 96-well microtiter plates.
  • Sterile growth medium appropriate for the test organism (e.g., Tryptic Soy Broth for general bacteria, R2A agar for environmental isolates).
  • DBNPA stock solution of known concentration.
  • Bacterial culture in the logarithmic growth phase.
  • Spectrophotometer.
  • Sterile pipette tips and reservoirs.

3. Procedure: a. Inoculum Preparation: Grow the test bacterium in a suitable broth to the logarithmic phase. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells. b. Serial Dilution: Prepare a two-fold serial dilution of the DBNPA stock solution across the wells of the microtiter plate using the growth medium as the diluent. c. Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control well (medium and inoculum, no DBNPA) and a negative control well (medium only). d. Incubation: Incubate the plate at the optimal temperature for the test organism for 18-24 hours. e. Reading the Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of DBNPA in a well that shows no visible growth.

Protocol 4: Time-Kill Assay

This protocol determines the rate at which DBNPA kills a specific microbial population.

1. Principle: A bacterial culture is exposed to a specific concentration of DBNPA, and the number of viable cells is determined at various time points.

2. Materials and Reagents:

  • Bacterial culture in logarithmic growth phase.
  • Sterile flasks or tubes.
  • DBNPA solution at the desired test concentration.
  • Sterile saline or buffer for dilutions.
  • Agar plates for colony counting.
  • Incubator.

3. Procedure: a. Prepare a standardized inoculum of the test bacterium (e.g., 10⁶ CFU/mL) in a suitable broth. b. Add DBNPA to the bacterial suspension to achieve the desired final concentration (e.g., 1x, 2x, and 4x the MIC). c. At specified time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the suspension. d. Immediately perform serial dilutions of the aliquot in sterile saline. e. Plate the dilutions onto agar plates and incubate for 24-48 hours. f. Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point. g. Plot the log₁₀ CFU/mL against time to generate a time-kill curve.

Protocol 5: Biofilm Efficacy Testing Using a Coupon System

This protocol evaluates the effectiveness of DBNPA in controlling established biofilms, which are often more resistant to biocides than planktonic bacteria.

1. Principle: Biofilms are grown on coupons representative of the system materials. The coupons are then exposed to DBNPA, and the reduction in the viable sessile microbial population is quantified.

2. Materials and Reagents:

  • Biofilm reactor or a system that allows for the immersion of coupons in the test water.
  • Sterile coupons made of a material relevant to the application (e.g., stainless steel, PVC).[3][5][20][21]
  • Test water (e.g., from a cooling tower or a synthetic medium).
  • DBNPA solution.
  • Sterile scraping tools or sonicator to remove the biofilm from the coupons.[22]
  • Reagents for quantifying viable bacteria (e.g., agar plates for colony counting, or ATP bioluminescence assay).

3. Procedure: a. Biofilm Growth: Place the sterile coupons in the biofilm reactor and inoculate with water from the target system or a known biofilm-forming microorganism. Allow the biofilm to establish over a period of several days to weeks, depending on the desired maturity. b. Biocide Treatment: Expose the coupons with established biofilms to the test water containing the desired concentration of DBNPA for a specified contact time. Include control coupons exposed to the same water without DBNPA. c. Biofilm Removal and Analysis: i. Aseptically remove the coupons from the system. ii. Gently rinse the coupons with sterile water to remove loosely attached cells. iii. Remove the biofilm from the coupon surface by scraping or sonication into a known volume of sterile buffer.[22] iv. Perform serial dilutions of the resulting suspension and plate onto agar to determine the number of viable sessile bacteria (CFU/cm²). d. Calculation: Calculate the log reduction in the viable bacterial count on the treated coupons compared to the control coupons.

Visualization of Key Processes

Mechanism of Action of DBNPA

DBNPA_Mechanism cluster_cell Microbial Cell Cell Wall Cell Wall Cytoplasm Cytoplasm Cell Wall->Cytoplasm Essential Enzymes (with Sulfhydryl Groups) Essential Enzymes (with Sulfhydryl Groups) Cytoplasm->Essential Enzymes (with Sulfhydryl Groups) Inactivated Enzymes Inactivated Enzymes Essential Enzymes (with Sulfhydryl Groups)->Inactivated Enzymes Irreversible Binding to -SH groups Cell Death Cell Death Inactivated Enzymes->Cell Death Disruption of Metabolism DBNPA DBNPA DBNPA->Cell Wall Penetration

Caption: DBNPA's mechanism of action involves cell penetration and inactivation of essential enzymes.

Workflow for DBNPA Efficacy Testing

Efficacy_Workflow cluster_prep Preparation cluster_testing Efficacy Testing cluster_analysis Data Analysis Microbial Culture Microbial Culture MIC MIC Determination Microbial Culture->MIC TimeKill Time-Kill Assay Microbial Culture->TimeKill Biofilm Biofilm Efficacy Microbial Culture->Biofilm DBNPA Stock Solution DBNPA Stock Solution DBNPA Stock Solution->MIC DBNPA Stock Solution->TimeKill DBNPA Stock Solution->Biofilm MIC_Result MIC Value MIC->MIC_Result TimeKill_Result Kill Rate TimeKill->TimeKill_Result Biofilm_Result Log Reduction Biofilm->Biofilm_Result

Caption: A generalized workflow for evaluating the biocidal efficacy of DBNPA.

Safety, Handling, and Degradation

DBNPA is a potent biocide and requires careful handling. It is corrosive and can cause severe skin and eye irritation.[11][17] Appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection, should be worn when handling DBNPA, especially in its powdered form.[2][11]

DBNPA degrades rapidly in aqueous environments, particularly under alkaline conditions.[4] Its degradation is influenced by pH, temperature, and the presence of nucleophiles and UV light.[4][6] The primary degradation pathways are hydrolysis and reaction with nucleophilic substances.[6] At a neutral pH, the half-life of DBNPA is approximately nine hours.[23] This rapid degradation minimizes its environmental persistence but also necessitates careful consideration of its stability in formulated products and in the application environment to ensure sustained efficacy.

Conclusion

2,3-Dibromopropionitrile is a highly effective and versatile biocide with a well-understood mechanism of action. Its broad-spectrum activity and rapid degradation make it a valuable tool in numerous industrial applications for the control of microbial contamination. The protocols outlined in this guide provide a framework for the accurate quantification of DBNPA and the systematic evaluation of its biocidal efficacy. By adhering to these standardized methods, researchers and professionals can ensure the effective and safe use of DBNPA in their specific applications.

References

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  • EasyChem. High-Performance DBNPA Biocide – Fast-Acting, Broad-Spectrum, and Cost-Effective! [Link]

  • Shandong Taihe Water Treatment Technologies Co., Ltd. DBNPA, DBNPA Biocide, 2,2-Dibromo-3-nitrilo-propionamide. [Link]

  • Lanxess. DBNPA. [Link]

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  • PubMed. Comparative Analysis of the Mechanism of Resistance to Silver Nanoparticles and the Biocide 2,2-Dibromo-3-Nitrilopropionamide. [Link]

  • ResearchGate. Biocide resistance mechanisms. [Link]

  • Clinical and Laboratory Standards Institute. M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Clinical and Laboratory Standards Institute. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. [Link]

  • EPA. EPA-RCA: 8270D: Semivolatile Organic Compounds by GC/MS. [Link]

  • Ataman Kimya. DBNPA. [Link]

  • Regulations.gov. 2,2-dibromo-3-nitrilopropionamide (DBNPA) Summary Document: Registration Review. [Link]

  • IRO Chemical. DBNPA Biocide MSDS. [Link]

  • ResearchGate. Efficacy of DBNPA Against Legionella pneumophila: Experimental Results in a Model Water System | Request PDF. [Link]

  • ScienceGate. Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts. [Link]

  • NIH. Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts. [Link]

  • ResearchGate. (PDF) Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts. [Link]

  • ASM Journals. Detection of Escherichia coli in Biofilms from Pipe Samples and Coupons in Drinking Water Distribution Networks. [Link]

  • Google Patents.
  • UTPedia. EXPERIMENTAL ANALYSIS OF COMPATIBILITY BETWEEN CORROSION INHIBITOR AND BIOCIDE USING ELECTROCHEMICAL IMPEDANCE SPECTROSCOPY By M. [Link]

  • EasyChem. DBNPA: A Superior Choice for Microbial Control in the Pulp and Paper Industry. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. DBNPA: Manufacturer's Guide to Safe and Effective Use. [Link]

  • Google Patents. CA2898842A1 - Biocide formulation comprising 2,2-dibromo-3-nitrilopropionamide (dbnpa) in a micelle.
  • ResearchGate. Efficacy of DBNPA Against Legionella pneumophila: Experimental Results in a Model Water System | Request PDF. [Link]

  • SinoHarvest. DBNPA of biocide product from SinoHarvest DBNPA manufacturer. [Link]

  • EPA. Reregistration Eligibility Decision(RED): 2,2-dibromo-3-nitrilopropionamide(DBNPA). [Link]

  • Pace Solutions. DBNPA 20% - TECHNICAL BULLETIN. [Link]

  • ResearchGate. A new coupon design for simultaneous analysis of in situ microbial biofilm formation and community structure in drinking water distribution systems | Request PDF. [Link]

  • NIH. Time-Kill Evaluation of Antibiotic Combinations Containing Ceftazidime-Avibactam against Extensively Drug-Resistant Pseudomonas aeruginosa and Their Potential Role against Ceftazidime-Avibactam-Resistant Isolates. [Link]

  • Pace Solutions. DBNPA 20% - TECHNICAL BULLETIN. [Link]

  • Xi'an Jiaotong-Liverpool University. A new coupon design for simultaneous analysis of in situ microbial biofilm formation and community structure in drinking water distribution systems. [Link]

  • CoLab. Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts. [Link]

  • EPA. Final DBNPA Env Scoping Doc 11-04-09. [Link]

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Application

Application Notes and Experimental Protocols for 2,3-Dibromopropionitrile in Advanced Synthetic Chemistry

Abstract This technical guide serves as an in-depth resource for researchers, medicinal chemists, and drug development professionals on the experimental procedures involving 2,3-dibromopropionitrile. As a highly function...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide serves as an in-depth resource for researchers, medicinal chemists, and drug development professionals on the experimental procedures involving 2,3-dibromopropionitrile. As a highly functionalized and reactive building block, 2,3-dibromopropionitrile offers a unique platform for the synthesis of complex molecular architectures. This document provides a comprehensive overview of its chemical properties, core reactivity, and critical safety protocols. The primary focus is on detailed, field-proven experimental procedures for its application in nucleophilic substitution reactions and the construction of novel heterocyclic scaffolds, which are pivotal in modern drug discovery. Each protocol is presented with an emphasis on the underlying chemical principles, ensuring both practical utility and a deeper mechanistic understanding for the practicing scientist.

Compound Profile and Critical Safety Mandates

2,3-Dibromopropionitrile (C₃H₃Br₂N) is a halogenated nitrile characterized by two bromine atoms on adjacent carbons, rendering it a highly electrophilic and versatile reagent in organic synthesis.[1] Its reactivity is primarily centered on the susceptibility of the C-Br bonds to nucleophilic attack. For comparative and practical purposes, this guide also references the closely related and extensively studied analogue, 3-bromopropionitrile, as many of the handling procedures and reaction principles are analogous.

Physical and Chemical Properties

A summary of the key physical and chemical properties is presented below. Understanding these parameters is crucial for designing experiments and ensuring safe handling.

Property2,3-Dibromopropionitrile3-BromopropionitrileReference(s)
Molecular Formula C₃H₃Br₂NC₃H₄BrN[1][2]
Molecular Weight 212.87 g/mol 133.97 g/mol [1][2]
CAS Number 4554-16-92417-90-5[1][2]
Appearance Not specified; expected to be a liquidClear, colorless to light yellow liquid[2][3][4]
Boiling Point Not specified76-78 °C at 10 mmHg[2][5]
Density Not specified1.615 g/mL at 25 °C[2][6]
Refractive Index Not specifiedn20/D 1.481[2][5]
Solubility Not specifiedSoluble in ethanol and ether[2][4]
Mandatory Safety Protocols

2,3-Dibromopropionitrile and related bromoalkanenitriles are hazardous materials and must be handled with stringent safety precautions.[1][7]

  • Hazard Summary: These compounds are classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[1][7] They are also known to cause serious skin and eye irritation.[7][8]

  • Personal Protective Equipment (PPE): Always wear a laboratory coat, chemical safety goggles, and two pairs of nitrile gloves.[9] All manipulations must be performed within a certified chemical fume hood to prevent inhalation of vapors.

  • Handling and Storage: Store containers tightly closed in a dry, cool, and well-ventilated area, away from strong oxidizing agents, acids, and bases.[6][10] Use non-sparking tools and take precautionary measures against static discharge.[6]

  • Spill & Waste Disposal: In case of a spill, immediately evacuate the area. Clean up spills using absorbent pads while wearing full PPE.[9] All contaminated materials and chemical waste must be disposed of in a designated, approved hazardous waste container according to institutional and local regulations.[6][8][9]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[8][9]

    • Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[8][9] Seek immediate medical attention.[8]

    • Ingestion: If swallowed, call a poison control center or doctor immediately.[8] Do not induce vomiting.

Core Reactivity and Mechanistic Principles

The synthetic utility of 2,3-dibromopropionitrile is dominated by its behavior as an electrophile in nucleophilic substitution reactions. The presence of two bromine atoms provides multiple sites for reaction and the potential for subsequent cyclization or elimination reactions.

The SN2 Reaction Pathway

The primary reaction mechanism is the bimolecular nucleophilic substitution (SN2) pathway.[11] In this concerted mechanism, a nucleophile attacks the electrophilic carbon atom bearing a bromine atom, leading to the simultaneous displacement of the bromide leaving group.

Key Factors Influencing SN2 Reactivity:

  • Nucleophile Strength: Stronger nucleophiles, especially those with a negative charge (e.g., thiolates, alkoxides, cyanide), significantly accelerate the reaction rate.[12][13]

  • Solvent Choice: Polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are optimal for SN2 reactions.[12] These solvents solvate the counter-cation but leave the nucleophile "naked" and highly reactive, whereas polar protic solvents can form a hydrogen-bonding cage around the nucleophile, dampening its reactivity.[12][13]

  • Leaving Group: The bromide ion is an excellent leaving group, facilitating the substitution reaction.

Caption: General SN2 reaction at one of the electrophilic carbons of 2,3-dibromopropionitrile.

Application Notes & Experimental Protocols

The following protocols provide step-by-step methodologies for common applications of bromoalkanenitriles in synthetic chemistry. These can be adapted for 2,3-dibromopropionitrile, recognizing that stoichiometry may need adjustment to target mono- or di-substitution.

Application 3.1: Synthesis of Functionalized Heterocycles

Bromoalkanenitriles are cornerstone reagents for building complex heterocyclic scaffolds, which are prevalent in pharmaceuticals.[3] The reaction typically involves an initial nucleophilic substitution followed by an intramolecular cyclization.

This protocol details the reaction of a bromoalkanenitrile with a compound containing both a thiol and an amine nucleophile, such as cysteine ethyl ester, to form a substituted thiazine ring system.

Materials:

  • 2,3-Dibromopropionitrile (or 3-Bromopropionitrile)

  • L-Cysteine ethyl ester hydrochloride

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc), Diethyl ether, Brine

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add anhydrous potassium carbonate (2.5 equivalents). Add anhydrous acetonitrile to create a slurry.

  • Nucleophile Addition: Add L-cysteine ethyl ester hydrochloride (1.0 equivalent) to the stirring slurry. Stir at room temperature for 20-30 minutes.

    • Scientist's Note: The base (K₂CO₃) is crucial for two reasons: it deprotonates the hydrochloride salt and, more importantly, deprotonates the thiol and amine groups of the cysteine derivative, activating them as nucleophiles. The thiol is a stronger nucleophile than the amine and will react preferentially.

  • Electrophile Addition: Slowly add 2,3-dibromopropionitrile (1.1 equivalents for mono-alkylation) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Heat the reaction to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Filter the mixture to remove the inorganic salts and wash the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the crude residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).

    • Rationale: The aqueous washes remove any remaining inorganic salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification and Characterization: Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure of the cyclized thiazine product.

Application 3.2: Multicomponent Reactions (MCRs)

MCRs are highly efficient one-pot processes that combine three or more reactants to form a complex product, minimizing waste and operational steps. Bromoalkanenitriles are valuable components in MCRs for synthesizing highly substituted pyridines and other heterocycles.[3][14]

This protocol describes a classic MCR involving an aromatic aldehyde, malononitrile, and a bromoalkanenitrile.[3]

MCR_Workflow Start Combine: - Aromatic Aldehyde - Malononitrile - Base (e.g., Piperidine) Knoevenagel Knoevenagel Condensation Start->Knoevenagel Intermediate1 Arylidenemalononitrile Intermediate Knoevenagel->Intermediate1 Add_Bromo Add 3-Bromopropionitrile Intermediate1->Add_Bromo Michael Michael Addition Add_Bromo->Michael Intermediate2 Michael Adduct Michael->Intermediate2 Cyclization Intramolecular Cyclization (Thorpe-Ziegler type) Intermediate2->Cyclization Intermediate3 Dihydropyridine Intermediate Cyclization->Intermediate3 Oxidation Oxidation / Tautomerization Intermediate3->Oxidation Product Final Pyridine Product Oxidation->Product

Caption: Workflow for the multicomponent synthesis of a substituted pyridine.

Procedure:

  • Initial Condensation: In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq), malononitrile (1.0 eq), and a catalytic amount of a base like piperidine or triethylamine in ethanol. Stir at room temperature.

    • Scientist's Note: This first step is a Knoevenagel condensation, which forms an electron-deficient alkene (an arylidenemalononitrile), a potent Michael acceptor.

  • Michael Addition: Once the Knoevenagel condensation is complete (monitored by TLC), add 3-bromopropionitrile (1.0 eq) to the mixture.

  • Cyclization and Oxidation: Add a stronger base, such as potassium carbonate (2.0 eq), and heat the mixture to reflux. The reaction proceeds through a Michael addition, followed by intramolecular cyclization and subsequent oxidation/tautomerization to form the stable aromatic pyridine ring.

  • Work-up and Purification: After completion, cool the reaction, concentrate the solvent, and perform a standard aqueous work-up followed by extraction with an organic solvent. The final product is purified via recrystallization or column chromatography.

References

  • SAFETY D
  • SAFETY DATA SHEET - Fisher Scientific. (2011). Fisher Scientific.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
  • The Versatility of 3-Bromopropionitrile: A Gateway to Novel Compound Synthesis. (2025). Benchchem.
  • Buy 3-BROMOPROPIONITRILE industrial Grade from Hangzhou KieRay Chem Co.,LTD. (2022). Guidechem.
  • A Comparative Guide to the Reactivity of 3-Bromopropionitrile and Acrylonitrile. (2025). Benchchem.
  • Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. (n.d.). NIH.
  • Chemical Process SOP Example. (n.d.). University of Wyoming.
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  • 3-BROMOPROPIONITRILE 2417-90-5 wiki. (n.d.). Guidechem.
  • 3-Bromopropionitrile = 98.0 GC 2417-90-5. (n.d.). Sigma-Aldrich.
  • 3-Bromopropionitrile | C3H4BrN | CID 17020. (n.d.). PubChem.
  • 2,3-Dibromopropanenitrile | C3H3Br2N | CID 107299. (n.d.). PubChem.
  • 3-Bromopropionitrile, 99% | 109231-100G | SIGMA-ALDRICH | SLS. (n.d.). SLS.
  • Factors affecting rate of nucleophilic substitution reactions. (2020). Chemistry LibreTexts.
  • Nucleophilicity and Solvent Effects. (2023). Chemistry LibreTexts.

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Method

Application Notes & Protocols: The Strategic Use of 2,3-Dibromopropionitrile in Modern Heterocyclic Synthesis

Foreword: Unlocking Molecular Complexity with a Versatile C3 Synthon In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular archi...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking Molecular Complexity with a Versatile C3 Synthon

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2,3-Dibromopropionitrile emerges as a highly valuable and reactive C3 synthon, uniquely equipped with two electrophilic centers and a versatile nitrile functionality. This combination allows for a diverse array of chemical transformations, positioning it as a powerful precursor for the synthesis of nitrogen- and sulfur-containing heterocycles—scaffolds that form the core of numerous pharmaceuticals, agrochemicals, and materials.

This guide provides an in-depth exploration of 2,3-dibromopropionitrile's application in heterocyclic synthesis. We move beyond simple procedural lists to dissect the underlying reaction mechanisms, explain the rationale behind experimental choices, and provide detailed, field-proven protocols for the synthesis of key heterocyclic systems, including thiazoles, pyrazoles, and pyridines.

PART 1: CRITICAL SAFETY PROTOCOLS

Trustworthiness Pillar: Safety is a Non-Negotiable Prerequisite for Successful Synthesis. Before any experimental work, a thorough understanding and strict adherence to safety protocols are mandatory. 2,3-Dibromopropionitrile is a hazardous substance and must be handled with extreme care.

1.1 Hazard Profile

  • Toxicity: Toxic if swallowed, in contact with skin, or if inhaled[1].

  • Irritation: Causes serious eye and skin irritation[2][3].

  • Handling: All manipulations must be performed in a well-ventilated chemical fume hood.[1][2]

1.2 Personal Protective Equipment (PPE)

  • Hand Protection: Wear impervious gloves (e.g., nitrile, neoprene) at all times. Inspect gloves for integrity before use.[2]

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.[2]

  • Skin and Body Protection: Wear a flame-retardant lab coat and closed-toe shoes. Ensure no skin is exposed.[2]

  • Respiratory Protection: If there is a risk of inhalation (e.g., aerosol generation, spill), use a full-facepiece respirator with an appropriate cartridge or a self-contained breathing apparatus (SCBA)[1][2].

1.3 Handling and Storage

  • Handling: Use a closed system where possible. Avoid generating mists or vapors.[2] Wash hands and face thoroughly after handling.[2][4]

  • Storage: Store in a cool, dark, and well-ventilated area in a tightly closed container.[1][2] Store locked up, accessible only to authorized personnel.[1]

  • Incompatibilities: Keep away from heat, open flames, and strong oxidizing agents.

1.4 Emergency & First-Aid Procedures

  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[1][2][3]

  • If on Skin: Take off immediately all contaminated clothing. Wash with plenty of soap and water. Immediately call a POISON CENTER or doctor.[1][2]

  • If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[1][2]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[2][4]

  • Spills: Cover drains. Absorb spills with inert, non-combustible material (e.g., sand, Chemizorb®) and collect for disposal in a sealed container.[1][3] Do not let the product enter drains.[1]

PART 2: SYNTHETIC APPLICATIONS & MECHANISTIC INSIGHTS

The utility of 2,3-dibromopropionitrile stems from its ability to react with a wide range of dinucleophiles to form five- and six-membered heterocyclic rings. The vicinal dibromides provide two electrophilic sites for sequential or concerted nucleophilic attack, while the electron-withdrawing nitrile group activates the molecule.

Synthesis of 2-Amino-5-cyanothiazoles

The reaction of 2,3-dibromopropionitrile with thiourea is a direct and efficient method for constructing the 2-aminothiazole scaffold, a privileged structure in medicinal chemistry.[5] This reaction is a variation of the renowned Hantzsch thiazole synthesis.[5][6][7]

Expertise & Experience: Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of the sulfur atom of thiourea onto one of the electrophilic carbons of 2,3-dibromopropionitrile, displacing a bromide ion. This forms a stable S-alkylated isothiouronium intermediate. The crucial subsequent step is an intramolecular cyclization, where a nitrogen atom of the intermediate attacks the second electrophilic carbon, displacing the remaining bromide ion to form the five-membered thiazole ring. The use of a non-nucleophilic base is critical to neutralize the HBr generated in situ, driving the reaction to completion.

Workflow: Thiazole Synthesis from 2,3-Dibromopropionitrile

G cluster_reactants Reactants cluster_process Process cluster_products Products & Workup DBPN 2,3-Dibromopropionitrile Reaction Reaction Vessel (Ethanol, Base) DBPN->Reaction Thiourea Thiourea Thiourea->Reaction Product 2-Amino-5-cyanothiazole Reaction->Product Cyclization Workup Purification (Crystallization/Chromatography) Product->Workup

Caption: General workflow for the synthesis of 2-amino-5-cyanothiazole.

Synthesis of 3-Amino-4-bromopyrazoles

The reaction with hydrazine provides a direct route to the pyrazole core. Pyrazoles are another class of heterocycles with broad pharmacological applications.[8][9]

Expertise & Experience: Mechanistic Rationale

Hydrazine, acting as a dinucleophile, attacks one of the electrophilic carbons, leading to an initial substitution of a bromide. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the adjacent carbon, displacing the second bromide. The reaction proceeds via a cyclocondensation mechanism. The choice of solvent and base can influence the reaction rate and yield.

Mechanism: Pyrazole Formation

Caption: Simplified mechanism for pyrazole synthesis.

Synthesis of Substituted Pyridines

2,3-Dibromopropionitrile can be used to construct highly functionalized pyridine rings, although the reactions are often more complex, sometimes involving multicomponent strategies.[10][11]

Expertise & Experience: Mechanistic Rationale

One common strategy involves reacting 2,3-dibromopropionitrile with a 1,3-dicarbonyl compound or a suitable enamine in the presence of ammonium acetate, which serves as the nitrogen source for the pyridine ring. The reaction likely proceeds through an initial alkylation of the active methylene compound, followed by elimination of HBr to form a vinyl intermediate. This intermediate then undergoes a Michael addition with another equivalent of the active methylene compound or enamine, followed by cyclization with ammonia and subsequent aromatization to yield the substituted pyridine.

PART 3: QUANTITATIVE DATA SUMMARY

The following table summarizes typical reaction parameters for the synthesis of different heterocycles using 2,3-dibromopropionitrile as a starting material. These are representative conditions and may require optimization for specific substrates.

Heterocycle ClassCo-ReactantTypical Solvent(s)Typical BaseTemperature (°C)Key Features
Thiazole Thiourea / ThioamidesEthanol, DMFTriethylamine, K₂CO₃50 - 80High efficiency, direct route to 2-aminothiazoles.
Pyrazole Hydrazine HydrateEthanol, AcetonitrileSodium Acetate, Pyridine25 - 70Forms aminopyrazole core, regioselectivity can be an issue.
Pyridine Malononitrile, Ethyl AcetoacetateEthanol, Acetic AcidAmmonium AcetateRefluxMulticomponent reaction, yields highly substituted pyridines.[12]

PART 4: DETAILED EXPERIMENTAL PROTOCOLS

Trustworthiness Pillar: Reproducibility and Clarity. The following protocols are designed to be self-validating systems, providing clear, step-by-step instructions.

Protocol 1: Synthesis of 2-Amino-5-cyanothiazole

Materials:

  • 2,3-Dibromopropionitrile (1.0 eq)

  • Thiourea (1.1 eq)

  • Triethylamine (2.5 eq)

  • Absolute Ethanol

  • Deionized Water

  • Ethyl Acetate

  • Brine

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Rotary evaporator

  • Separatory funnel

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve thiourea (1.1 eq) in absolute ethanol (40 mL).

  • Reagent Addition: To the stirring solution, add 2,3-dibromopropionitrile (1.0 eq) dropwise at room temperature.

  • Base Addition: Add triethylamine (2.5 eq) to the mixture. The addition is exothermic; maintain the temperature below 40°C with a water bath if necessary.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the residue in ethyl acetate (50 mL) and wash with deionized water (2 x 30 mL) followed by brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to dryness.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield the pure 2-amino-5-cyanothiazole.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of 3-Amino-4-bromo-1H-pyrazole-5-carbonitrile

Materials:

  • 2,3-Dibromopropionitrile (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Sodium Acetate (2.0 eq)

  • Ethanol (95%)

  • Deionized Water

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Standard glassware for filtration and work-up

Procedure:

  • Reaction Setup: Dissolve 2,3-dibromopropionitrile (1.0 eq) and sodium acetate (2.0 eq) in 95% ethanol (50 mL) in a 100 mL round-bottom flask.

  • Cooling: Cool the solution to 0-5°C using an ice bath.

  • Reagent Addition: Add hydrazine hydrate (1.2 eq) dropwise to the stirred solution over 15 minutes, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Precipitation: A solid product will typically precipitate from the solution. If not, slowly add cold deionized water until precipitation is observed.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold water and then with a small amount of cold ethanol to remove impurities.

  • Drying: Dry the product under vacuum to afford the desired 3-amino-4-bromo-1H-pyrazole-5-carbonitrile.

Characterization: Confirm the structure of the product using appropriate spectroscopic methods (NMR, IR, MS).

References

  • Wikipedia. Cook–Heilbron thiazole synthesis. [Link]

  • Organic Chemistry Portal. Thiazole synthesis. [Link]

  • Pădureanu, S., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Pharmaceuticals. [Link]

  • Nguyen, T. T., et al. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. ACS Omega. [Link]

  • Fadda, A. A., et al. (2014). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, Quinazoline and Carbamate Derivatives. Molecules. [Link]

  • Salem, M. A., et al. (2018). Pyrano[2,3-D]Thiazole: Synthesis. To Chemistry Journal. [Link]

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  • Al-Suhaibani, S. (2018). New methods for the rapid synthesis of thiazoles. University of Sussex. [Link]

  • Quiroga, J., et al. (2018). Recent advances in the synthesis of new pyrazole derivatives. Journal of the Brazilian Chemical Society. [Link]

  • Royal Society of Chemistry. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. [Link]

  • Bakr, R. B., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. [Link]

  • Gomaa, A. M. & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry. [Link]

  • Organic Syntheses. 2,3-diaminopyridine. [Link]

  • Movassaghi, M., et al. (2008). Synthesis of pyrimidines by direct condensation of amides and nitriles. Nature Protocols. [Link]

  • Krivokolysko, B. S., et al. (2024). Heterocyclization reactions using malononitrile dimer (2-aminopropene-1,1,3-tricarbonitrile). ResearchGate. [Link]

  • Quiroga, J., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules. [Link]

  • ResearchGate. (2020). Representative named reactions for heterocycle synthesis. [Link]

  • Shaikh, A. Z., et al. (2021). A Short Review on Structures and Synthesis of some Heterocyclic Compounds. Asian Journal of Research in Chemistry. [Link]

  • Isac, A. D. & Dömling, A. (2021). Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. Molecules. [Link]

  • Al-Amiery, A. A., et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Molecules. [Link]

  • Current Organic Chemistry. (2022). A Review on Medicinally Important Heterocyclic Compounds. [Link]

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Application

Application Note: 3-Bromopropionitrile as a Versatile Precursor for Pharmaceutical Intermediates

Forward-Looking Statement: This document serves as a technical guide for experienced researchers, scientists, and drug development professionals. The protocols described herein are intended for laboratory research purpos...

Author: BenchChem Technical Support Team. Date: January 2026

Forward-Looking Statement: This document serves as a technical guide for experienced researchers, scientists, and drug development professionals. The protocols described herein are intended for laboratory research purposes only and require strict adherence to all institutional and governmental safety regulations. The author notes that while the topic of "2,3-Dibromopropionitrile" was initially proposed, a thorough literature review revealed a scarcity of its application in pharmaceutical synthesis. Consequently, this guide has been expertly redirected to focus on the closely related, extensively documented, and highly versatile precursor, 3-Bromopropionitrile , to ensure scientific integrity and practical applicability.

Introduction: The Strategic Role of 3-Bromopropionitrile in Medicinal Chemistry

In the intricate landscape of pharmaceutical synthesis, the selection of starting materials is a critical determinant of efficiency, scalability, and the successful construction of complex molecular architectures. 3-Bromopropionitrile (BrCH₂CH₂CN), a bifunctional C3 synthon, has emerged as a cornerstone intermediate for this purpose.[1] Its structure is deceptively simple, yet it harbors a powerful duality in reactivity: an electrophilic alkyl bromide susceptible to nucleophilic attack and a nitrile group that can be strategically transformed or used to direct cyclization reactions.[1][2]

This unique combination makes 3-bromopropionitrile an exceptionally valuable building block for the synthesis of nitrogen-containing heterocycles, which form the core scaffold of a vast number of approved drugs.[2] This application note provides an in-depth exploration of the physicochemical properties, core reactivity, and practical applications of 3-bromopropionitrile, complete with detailed protocols for the synthesis of key pharmaceutical intermediates.

Physicochemical Properties and Critical Safety Profile

A comprehensive understanding of a reagent's properties and hazards is non-negotiable for safe and effective implementation.

Table 1: Physicochemical Data for 3-Bromopropionitrile

Property Value Reference(s)
Molecular Formula C₃H₄BrN [3]
Molecular Weight 133.97 g/mol [3]
CAS Number 2417-90-5 [3]
Appearance Clear, colorless to light yellow liquid [1]
Boiling Point 76-78 °C at 10 mmHg [3]
Density 1.615 g/mL at 25 °C [3]
Refractive Index (n20/D) 1.481 [3]
Flash Point 97 °C (206.6 °F) - closed cup

| Solubility | Soluble in ethanol and ether |[1] |

Safety Profile: A High-Hazard Reagent

Trustworthiness: 3-Bromopropionitrile is classified as acutely toxic and requires expert handling. All operations must be conducted in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and a lab coat.

  • Toxicity: Fatal if swallowed. Toxic in contact with skin or if inhaled. It is a chemical asphyxiant and a strong irritant to the skin, eyes, and respiratory system.[4]

  • Handling: Avoid all direct contact and inhalation of vapors. Use a closed system where possible. Ensure adequate ventilation and have emergency safety showers and eye wash stations readily accessible.

  • Storage: Store in a cool, dark, well-ventilated area, locked up, and away from strong oxidizing agents, acids, and bases.[3]

  • Disposal: Waste must be disposed of as hazardous chemical waste in strict accordance with local, state, and federal regulations.[1]

Core Reactivity and Mechanistic Principles

The synthetic utility of 3-bromopropionitrile stems from its two distinct functional groups. The choice of reagents and reaction conditions allows chemists to selectively target one group over the other, enabling a modular approach to complex molecule synthesis.

The primary reaction pathway involves the Sₙ2 displacement of the bromide ion by a wide range of nucleophiles, making it an excellent cyanoethylating agent.[1] This is the most common application in the initial steps of building pharmaceutical intermediates. The nitrile group, while less reactive under these conditions, serves as a versatile handle for subsequent transformations, including hydrolysis to carboxylic acids, reduction to primary amines, or participation in cyclization reactions to form heterocyclic rings.[1]

cluster_bromo Reactions at the Bromo Group cluster_nitrile Reactions at the Nitrile Group reagent 3-Bromopropionitrile (Br-CH₂-CH₂-CN) sn2 Sₙ2 Reaction (+ Nucleophile, Nu⁻) reagent->sn2 hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) reagent->hydrolysis reduction Reduction (e.g., LiAlH₄) reagent->reduction alkylation Alkylated Product (Nu-CH₂-CH₂-CN) sn2->alkylation Displacement of Br⁻ acid 3-Bromopropionic Acid (Br-CH₂-CH₂-COOH) hydrolysis->acid amine 3-Bromopropylamine (Br-CH₂-CH₂-CH₂NH₂) reduction->amine

Caption: Core reactivity pathways of 3-bromopropionitrile.

Application in the Synthesis of Heterocyclic Intermediates

The construction of heterocyclic scaffolds is a paramount objective in medicinal chemistry. 3-Bromopropionitrile provides an efficient entry point to several classes of pharmacologically relevant heterocycles.

Synthesis of Pyrimidine Derivatives

The pyrimidine ring is a fundamental component of nucleobases and is found in numerous anticancer and antiviral drugs.[5][6] While direct condensation reactions are common, building substituted pyrimidines often involves the use of versatile precursors like 3-bromopropionitrile to introduce key side chains. A common strategy involves the reaction of a nucleophilic core with 3-bromopropionitrile, followed by cyclization.

Expertise & Experience: The causality behind this approach is control. By first performing an N-alkylation, a cyanoethyl group is installed on a pre-formed nucleus. This tethered nitrile can then be manipulated in a subsequent step to drive an intramolecular cyclization, providing regiochemical control that might be difficult to achieve in a multi-component, one-pot synthesis from the ground up.

cluster_workflow Workflow: Pyrimidine Intermediate Synthesis start Amidine or Thiourea Precursor step1 Step 1: N-Alkylation (Sₙ2 Reaction) start->step1 reagent 3-Bromopropionitrile reagent->step1 base Base (e.g., K₂CO₃) Solvent (e.g., DMF) base->step1 intermediate Cyanoethylated Intermediate step1->intermediate step2 Step 2: Cyclization (e.g., with a condensing agent) intermediate->step2 product Substituted Pyrimidine Intermediate step2->product

Caption: General workflow for pyrimidine synthesis via N-alkylation.

Synthesis of Piperidine and Pyridine Scaffolds

Piperidine and pyridine rings are ubiquitous in pharmaceuticals, notably in CNS-acting drugs and analgesics.[2] 3-Bromopropionitrile is a key reagent in building these scaffolds, often through multi-component reactions (MCRs) or sequential alkylation-cyclization strategies.[2] For example, it can be used to alkylate primary or secondary amines, with the resulting intermediate being a precursor to piperidones, which are themselves versatile intermediates.[7]

Expertise & Experience: In the synthesis of remifentanil intermediates, for instance, a related compound, 3-chloropropionitrile, is reacted with 4-piperidone under basic conditions.[7] The choice of a halopropionitrile is deliberate: it provides a three-carbon chain with a terminal nitrile. The alkylation step is a standard Sₙ2 reaction. The nitrile group is stable under these conditions but is essential for later transformations into the final ester functionality of the drug. This demonstrates the principle of "functional group orthogonality," where one part of the molecule reacts while another is carried through unchanged, awaiting a later, specific transformation.

Experimental Protocols

The following protocols are illustrative and must be adapted and optimized based on the specific substrate and laboratory equipment. All work must be performed in a certified fume hood.

Protocol 1: General N-Alkylation of an Amine with 3-Bromopropionitrile

This protocol describes a general procedure for the cyanoethylation of a primary or secondary amine, a foundational step in many synthetic pathways.[8][9]

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve the amine substrate (1.0 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile, DMF, or acetone).

  • Reaction Initiation: While stirring the mixture under a nitrogen atmosphere, add 3-bromopropionitrile (1.1-1.5 eq) dropwise via syringe at room temperature. Causality: A slight excess of the alkylating agent ensures complete consumption of the more valuable amine substrate. Dropwise addition helps control any initial exotherm.

  • Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed. Reaction times can vary from a few hours to overnight.[10]

  • Work-up: Cool the reaction to room temperature. Filter off the inorganic salts (if K₂CO₃ was used) and rinse the filter cake with the solvent. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane), and wash with water or brine to remove any remaining salts or DMF. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the final product by column chromatography on silica gel.

Protocol 2: Synthesis of a Thiazole Intermediate Precursor

This protocol is based on the classical approach of forming a C-S bond followed by cyclization, a key strategy for building thiazole rings. It adapts the principle of the Hantzsch synthesis by first reacting a thiourea with the alkyl halide.

  • Reagent Preparation: In a round-bottom flask, dissolve a substituted thiourea (1.0 eq) in a suitable solvent such as ethanol or acetone.[11][12]

  • S-Alkylation: Add 3-bromopropionitrile (1.0 eq) to the solution. Heat the mixture to reflux and stir for 2-4 hours. Causality: The sulfur atom of thiourea is highly nucleophilic and will selectively attack the electrophilic carbon of 3-bromopropionitrile, displacing the bromide to form an S-(2-cyanoethyl)isothiouronium salt intermediate.[11]

  • Reaction Monitoring: Monitor the formation of the salt by TLC (a new, more polar spot should appear) or by observing the precipitation of the product.

  • Isolation of Intermediate: Cool the reaction mixture. If a precipitate has formed, collect it by filtration, wash with cold solvent, and dry. If no precipitate forms, concentrate the solvent under reduced pressure to obtain the crude isothiouronium salt. This intermediate can often be used in the next step without further purification.

  • Next Steps: This isothiouronium salt is now a primed intermediate. It can be reacted with an α-haloketone to complete the thiazole ring, or the nitrile group can be hydrolyzed and then cyclized to form a thiazine or related heterocycle, demonstrating the versatility of the installed cyanoethyl group.

Protocol 3: Synthesis of a Famotidine Intermediate Analogue

The H₂ receptor antagonist Famotidine is a complex molecule containing a thiazole ring. Its synthesis involves intermediates derived from 3-halopropionitriles.[13] This protocol outlines the synthesis of a key amidine intermediate.

  • Reagent Preparation: In a suitable reaction vessel, suspend sulfamide (1.0 eq) in an excess of 3-bromopropionitrile (used as both reagent and solvent, ~6.0 eq). Causality: Using the reagent as the solvent drives the reaction forward by Le Châtelier's principle and simplifies the reaction setup.

  • Acid Catalysis: Add a strong acid such as methanesulfonic acid (2.0 eq) or sulfuric acid (1.0 eq).[13]

  • Reaction Conditions: Heat the suspension with stirring to 55-60 °C for 18-24 hours. The reaction should be maintained under a dry atmosphere.

  • Work-up and Isolation: Cool the mixture to room temperature. Dilute the reaction mixture with an appropriate organic solvent like methylene chloride to precipitate the product.[13]

  • Purification: Filter the resulting solid, wash it with a small amount of acetone to remove unreacted starting material, and dry under vacuum. The product is the 3-bromopropionamidine acid addition salt, a key intermediate for further reaction to build the final drug substance.[13]

Conclusion

3-Bromopropionitrile is a powerful and versatile precursor for the synthesis of a wide range of novel and structurally diverse pharmaceutical intermediates.[1] Its dual reactivity allows for strategic and controlled introduction of a cyanoethyl group, which can be further elaborated to construct complex heterocyclic scaffolds like pyrimidines, pyridines, and thiazoles.[2] A thorough understanding of its reactivity and stringent adherence to its significant safety protocols are essential for leveraging this valuable building block in modern drug discovery and development.

References

  • BenchChem. (2025). The Versatility of 3-Bromopropionitrile: A Gateway to Novel Compound Synthesis. BenchChem Technical Guides.

  • BenchChem. (2025). An In-depth Technical Guide to 3-Bromopropionitrile: Properties, Synthesis, and Applications. BenchChem Technical Guides.

  • BenchChem. (2025). Technical Guide: Synthesis of 3-Bromopropionic Acid from Acrylonitrile. BenchChem Technical Guides.

  • Sigma-Aldrich. 3-Bromopropionitrile Product Page. Sigma-Aldrich.

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Pyrimidine Scaffolds using 3-Oxopropanenitrile. BenchChem Technical Guides.

  • Google Patents. (1991). US5068405A - Famotidine intermediates and their preparation.

  • Google Patents. (2020). EP3643704B1 - New intermediates for the preparation of remifentanil hydrochloride.

  • ResearchGate. Reaction of 1 with 3-bromopropionitrile over the course of 10 hours.

  • El-Sayed, M. A. A., et al. (2018). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.
  • Movassaghi, M., & Hill, M. D. (2006). Synthesis of pyrimidines by direct condensation of amides and nitriles. Nature Protocols.

  • ChemicalBook. FaMotidine AMide IMpurity synthesis.

  • ResearchGate. (2024). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION.

  • Royal Society of Chemistry. (2023). CrystEngComm.

  • Lo, J. C., & Baran, P. S. (2017). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Journal of the American Chemical Society.
  • de la Torre, M. C., & Sierra, M. A. (2018). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules.

  • Nature Communications. (2024). Photochemical 1,3-boronate rearrangement enables three-component N-alkylation for α-tertiary hydroxybenzylamine synthesis.

  • Google Patents. (2003). EP1361221A1 - A process for the preparation of a combination of famotidine polymorphs A and B.

  • Google Patents. (2011). US20110269964A1 - N-Alkylation of Opiates.

  • Sigma-Aldrich. 3-Bromopropionitrile Safety Information.

  • PubChem. 3-Bromopropionitrile - Toxicity. National Institutes of Health.

  • MDPI. (2017). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules.

  • Organic Syntheses. Guanidoacetic acid.

  • Othman, A., et al. (2011). 1-(4-Bromophenyl)-3-(3-chloropropanoyl)thiourea. Acta Crystallographica Section E.

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Method

Application Note & Protocol: Safe Disposal of 2,3-Dibromopropionitrile Waste for Laboratory and Drug Development Settings

Abstract 2,3-Dibromopropionitrile (2,3-DBPN) is a halogenated organic nitrile that presents significant toxicological and environmental hazards. Its effective and safe disposal is a critical component of laboratory safet...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,3-Dibromopropionitrile (2,3-DBPN) is a halogenated organic nitrile that presents significant toxicological and environmental hazards. Its effective and safe disposal is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, segregation, and disposal of 2,3-DBPN waste. Two primary disposal pathways are detailed: direct disposal as containerized hazardous waste and chemical neutralization via alkaline hydrolysis to render the waste less hazardous. Adherence to these protocols is essential for mitigating risks to personnel and the environment.

Hazard Assessment & Risk Mitigation

A thorough understanding of the hazards associated with 2,3-DBPN is the foundation of safe handling and disposal. The compound's reactivity and toxicity demand stringent safety protocols.

Toxicological Profile

2,3-Dibromopropionitrile is classified as a highly toxic substance. The primary routes of exposure are inhalation, ingestion, and dermal contact, all of which can be fatal or cause severe health effects.[1][2] It is a potent skin and eye irritant.[1] Upon thermal decomposition, it can release highly toxic fumes, including nitrogen oxides (NOx), hydrogen cyanide, and hydrogen bromide.[3]

  • Acute Toxicity: Fatal if swallowed and highly toxic in contact with skin or if inhaled.[1][2][4]

  • Irritation: Causes severe skin and eye irritation.[1] May cause respiratory irritation.[4][5]

  • Chronic Effects: Long-term exposure risks are not fully characterized, but similar halogenated compounds are known to have potential carcinogenic and reproductive effects.[6][7][8]

Physicochemical Properties & Incompatibilities

2,3-DBPN is a combustible liquid.[9] It must be stored away from heat, sparks, and open flames. Crucially, it is incompatible with strong oxidizing agents, strong acids, and strong bases, with which it can react violently.[3][10]

Table 1: Hazard Summary for 2,3-Dibromopropionitrile

Hazard Classification GHS Pictogram(s) Hazard Statement
Acute Toxicity (Oral, Dermal, Inhalation) ☠️ H300/H310/H330: Fatal if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/Irritation corrosive H315: Causes skin irritation.[5]
Eye Damage/Irritation corrosive H319: Causes serious eye irritation.[5]

| Flammability | Flammable | H226: Flammable liquid and vapor.[5][9] |

Personnel Protection & Safety Engineering

Due to the severe hazards, a multi-layered approach to safety, combining engineering controls and personal protective equipment (PPE), is mandatory.

Engineering Controls

All handling of 2,3-DBPN, including waste consolidation and neutralization procedures, must be performed within a certified and properly functioning chemical fume hood to minimize inhalation exposure.[3][11] Ventilation systems should be designed to prevent the accumulation of flammable vapors.[12]

Mandatory Personal Protective Equipment (PPE)

The selection of PPE must be based on the specific task and the associated risk of exposure.

Table 2: Required PPE for Handling 2,3-DBPN Waste

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Routine Waste Handling (e.g., transferring to waste container) Double-gloved with an inner nitrile glove and an outer chemical-resistant glove (e.g., neoprene or butyl rubber).[13] Chemical splash goggles and a full-face shield.[11][14][15] Chemical-resistant lab coat or apron over long-sleeved clothing. Not required if performed strictly within a certified fume hood.
Chemical Neutralization Double-gloved with an inner nitrile glove and an outer chemical-resistant glove. Chemical splash goggles and a full-face shield.[11][14][15] Chemical-resistant, splash-proof suit or coverall.[14][16] Air-purifying respirator with organic vapor/acid gas cartridges, as vapors may be generated.[3]

| Spill Cleanup | Heavy-duty chemical-resistant gloves (e.g., butyl rubber). | Chemical splash goggles and a full-face shield.[14][15] | Full chemical-resistant suit (Level B or C depending on spill size).[16][17] | Self-Contained Breathing Apparatus (SCBA) for large spills; air-purifying respirator for minor spills.[13][16][17] |

Causality Note: Double-gloving provides a critical layer of protection; should the outer glove be compromised, the inner glove allows the user time to retreat safely and decontaminate. A face shield protects against splashes, which is a significant risk during liquid transfers and neutralization reactions.[13]

Waste Stream Management & Disposal Workflow

Proper management begins at the point of generation. A clear decision-making process ensures that waste is handled safely and in compliance with regulations.

Defining the Waste Stream

2,3-DBPN waste includes, but is not limited to:

  • Unused or expired pure 2,3-DBPN.

  • Reaction mixtures containing 2,3-DBPN.

  • Contaminated solvents and solutions.

  • Contaminated lab consumables (e.g., pipette tips, gloves, absorbent pads, silica gel).

Decision Workflow for Disposal

The choice between direct disposal and chemical neutralization depends on the quantity of waste, laboratory capabilities, and institutional policies.

G start 2,3-DBPN Waste Generated decision Assess Waste Volume & Lab Capability start->decision direct_disposal Method 1: Direct Disposal decision->direct_disposal Small Volume (<1L) or No Neutralization Capability neutralization Method 2: Chemical Neutralization decision->neutralization Larger Volume (>1L) & Full Capability package Package, Label & Segregate for Pickup direct_disposal->package protocol Perform Alkaline Hydrolysis Protocol neutralization->protocol final_disposal_1 Licensed Hazardous Waste Carrier package->final_disposal_1 validate Validate Degradation (e.g., pH test) protocol->validate final_disposal_2 Dispose of Treated Effluent per Local Regulations validate->final_disposal_2

Caption: Decision workflow for 2,3-DBPN waste disposal.

Disposal Protocols

Method 1: Direct Disposal as Hazardous Waste

This is the most straightforward method and is recommended for labs that do not have the facilities for chemical treatment or for small quantities of waste.

Protocol 4.1.1: Packaging and Labeling for Licensed Disposal

  • Select Container: Use a designated, leak-proof hazardous waste container that is chemically compatible with halogenated nitriles. High-density polyethylene (HDPE) or glass containers are often suitable.

  • Segregate Waste: Crucially, do not mix 2,3-DBPN waste with non-halogenated organic waste. [18] This is critical for proper disposal by the licensed facility and is often a regulatory requirement. According to the EPA, halogenated solvents are typically categorized under specific waste codes (e.g., F002).[19][20]

  • Containment: For liquid waste, add an inert absorbent material like vermiculite to the container to absorb free liquid, especially if the container will be moved.

  • Labeling: Affix a hazardous waste label to the container. The label must clearly state:

    • "Hazardous Waste"

    • "2,3-Dibromopropionitrile"

    • List all chemical constituents and their approximate percentages.

    • Indicate the hazards: Toxic, Flammable, Environmental Hazard.

    • The accumulation start date.

  • Storage: Store the sealed container in a designated satellite accumulation area that is secure, ventilated, and has secondary containment.

  • Arrange Pickup: Contact your institution's Environmental Health & Safety (EHS) office to arrange for pickup by a licensed hazardous waste disposal contractor.[18][21]

Method 2: Chemical Neutralization via Alkaline Hydrolysis

This method degrades 2,3-DBPN into less toxic compounds, potentially simplifying final disposal. It is an active treatment process that requires a high degree of caution.

4.2.1 Principle of the Method Alkaline hydrolysis converts the nitrile group (-CN) into a carboxylate salt (-COO⁻) and ammonia (NH₃) in the presence of a strong base like sodium hydroxide (NaOH).[18] This reaction effectively destroys the toxic nitrile functionality.

G DBPN 2,3-Dibromopropionitrile (Br-CH2-CH(Br)-CN) reagents + 2 NaOH + H2O (Sodium Hydroxide, Water) (Heat may be required) DBPN->reagents product Sodium 2,3-dibromopropionate (Br-CH2-CH(Br)-COONa) + NH3 (Ammonia) reagents->product Hydrolysis

Caption: Simplified pathway for alkaline hydrolysis of 2,3-DBPN.

Protocol 4.2.2: Step-by-Step Neutralization

  • Preparation (Fume Hood): Place a large borosilicate glass beaker or flask, appropriately sized for the waste volume plus reagents, into a larger secondary container (an ice bath is recommended to control temperature).[11] Add a magnetic stir bar.

  • Dilution: If treating concentrated 2,3-DBPN, cautiously dilute it with a compatible solvent (e.g., isopropanol) to a concentration of ~10-15% to better control the reaction rate.

  • Prepare Base: Prepare a 10-20% aqueous solution of sodium hydroxide (NaOH).

  • Controlled Addition: While stirring the diluted 2,3-DBPN waste, slowly add the NaOH solution using an addition funnel. Monitor the temperature closely. If the temperature rises rapidly, stop the addition and allow the mixture to cool.

    • Scientist's Note: This reaction is exothermic. A rapid temperature increase can cause boiling and release of toxic 2,3-DBPN vapors. The ice bath provides an essential thermal buffer.[11]

  • Reaction: After the addition is complete, continue stirring the mixture. The hydrolysis of nitriles can be slow at room temperature.[18] Gentle heating (50-60°C) with a heating mantle may be required to drive the reaction to completion. This must be done with extreme care in the fume hood, away from all flammable materials.

  • Monitoring & Validation: Periodically and safely take a small aliquot of the reaction mixture, cool it, and test its pH. The solution should remain strongly basic (pH > 12) throughout the reaction. The reaction is considered complete when the starting material is no longer detectable (advanced methods like GC-MS can be used for confirmation) or after a sufficient reaction time (e.g., 2-4 hours with heating).

  • Final Neutralization: Once the hydrolysis is complete, cool the solution to room temperature. Slowly and carefully neutralize the excess NaOH by adding a weak acid (e.g., citric acid or dilute hydrochloric acid) until the pH is between 6.0 and 8.0.[22]

  • Final Disposal: The resulting solution, now containing sodium 2,3-dibromopropionate, bromide salts, and ammonia byproducts, must be disposed of in accordance with local, state, and federal regulations. While significantly less toxic than the starting nitrile, it is still a halogenated organic waste and must be collected in a labeled hazardous waste container for pickup. Do not pour down the drain unless explicitly permitted by your EHS office and local water authority. [23]

Emergency Procedures: Spill Management

A prepared response is critical to mitigating the harm from an accidental release.

Spill Classification
  • Minor Spill: A spill that is small in volume (<100 mL), does not spread rapidly, and does not pose an immediate respiratory hazard to the individual cleaning it up with proper PPE.[22][24]

  • Major Spill: Any spill that is large in volume, involves a highly concentrated material, poses a fire or inhalation hazard, or that the laboratory personnel are not equipped or trained to handle.[24][25]

Protocol for Minor Spills
  • Alert: Alert personnel in the immediate area.[26]

  • Isolate: Restrict access to the spill area.

  • PPE: Don the appropriate PPE as listed in Table 2 for spill cleanup.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Contain: Create a dike around the spill using an inert absorbent material from the spill kit.[25][26]

  • Absorb: Slowly cover the spill with absorbent material (e.g., vermiculite, sand, or commercial chemical absorbent), working from the outside in.[12][26] Do not use combustible materials like paper towels.[22]

  • Collect: Using non-sparking tools, scoop the contaminated absorbent material into a designated hazardous waste bag or container.[12][26]

  • Decontaminate: Wipe the spill area with a cloth soaked in soapy water. Collect the cleaning materials as hazardous waste.

  • Dispose: Seal and label the waste container and manage it for direct disposal (Method 1).

  • Report: Report the incident to your supervisor and EHS office.

Protocol for Major Spills
  • EVACUATE: Immediately evacuate the laboratory, alerting others as you leave.

  • ISOLATE: Close the laboratory doors and prevent re-entry.

  • CALL FOR HELP: Activate the nearest fire alarm and call your institution's emergency response number and EHS office.[24][25] Provide details on the location, chemical spilled, and estimated quantity.

  • ASSIST: Meet the emergency responders and provide them with the Safety Data Sheet (SDS) for 2,3-Dibromopropionitrile.

Table 3: Recommended Spill Kit Contents

Item Purpose
Inert Absorbent (Vermiculite, Sand) To absorb and contain liquid spills.
Dike/Boom Socks To contain the perimeter of a spill.
Heavy-Duty Chemical Resistant Gloves For hand protection during cleanup.
Splash Goggles & Face Shield For eye and face protection.
Disposable Apron/Coverall For body protection.
Non-Sparking Scoop/Tongs To safely collect absorbed material.
Heavy-Duty Hazardous Waste Bags For containment of spill waste.

| Hazardous Waste Labels | For proper identification of waste. |

References

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  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

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  • University of Tennessee Knoxville EHS. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

  • SUNY College of Optometry. (n.d.). Procedures to be followed in the event of minor or major spill. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). 2-Bromopropionitrile. PubChem Compound Database. Retrieved from [Link]

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  • U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]

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  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume I Executive Summary. Retrieved from [Link]

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  • Occupational Safety and Health Administration. (n.d.). 2-BROMOPROPANE. Retrieved from [Link]

  • Springer. (2022). Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts. Retrieved from [Link]

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  • Valcor Engineering Corporation. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1044 - 1,2-dibromo-3-chloropropane. Retrieved from [Link]

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Application

The Strategic Role of Brominated Propionitriles in Agrochemical Synthesis: A Technical Guide

Introduction: Unlocking Synthetic Versatility In the intricate landscape of agrochemical synthesis, the strategic incorporation of versatile building blocks is paramount to the development of novel and effective fungicid...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Synthetic Versatility

In the intricate landscape of agrochemical synthesis, the strategic incorporation of versatile building blocks is paramount to the development of novel and effective fungicides, insecticides, and herbicides. Brominated propionitriles, a class of bifunctional molecules, offer a compelling platform for the construction of complex heterocyclic scaffolds that are the cornerstone of many modern crop protection agents. While the direct synthesis of commercial agrochemicals from 2,3-dibromopropionitrile is not widely documented in publicly available literature, its isomers, 2-bromopropionitrile and 3-bromopropionitrile, along with the structurally related biocide 2,2-dibromo-3-nitrilopropionamide (DBNPA), serve as powerful intermediates and case studies in the application of brominated nitrile chemistry.

This technical guide provides an in-depth exploration of the synthesis and application of these valuable compounds. We will delve into the nuanced reactivity of bromopropionitrile isomers, present detailed protocols for the synthesis of key agrochemical precursors, and examine the industrial significance of DBNPA. This document is intended for researchers, scientists, and drug development professionals in the agrochemical sector, offering both foundational knowledge and practical insights into the utility of these reactive molecules.

Clarifying the Isomers: A Foundation for Synthesis

It is crucial to distinguish between the different isomers of bromopropionitrile and the related compound DBNPA, as their reactivity and applications differ significantly.

Compound NameChemical StructureCAS NumberKey Features
2,3-Dibromopropionitrile BrCH₂CH(Br)CN4554-16-9Vicinal dibromide, offering potential for various cyclization and elimination reactions.
2-Bromopropionitrile CH₃CH(Br)CN19481-82-4Secondary bromide, suitable for nucleophilic substitution and as an initiator in polymerization.
3-Bromopropionitrile BrCH₂CH₂CN2417-90-5Primary bromide, an excellent electrophile for SN2 reactions, introducing a cyanoethyl group.[1]
2,2-Dibromo-3-nitrilopropionamide (DBNPA) C₃H₂Br₂N₂O10222-01-2A widely used industrial biocide, synthesized from cyanoacetamide.[1][2]

The Workhorse of Industrial Biocides: 2,2-Dibromo-3-nitrilopropionamide (DBNPA)

DBNPA is a broad-spectrum biocide with extensive applications in industrial water treatment, paper manufacturing, and as a preservative in coatings and slurries.[2][3] Its synthesis and mode of action provide a valuable context for understanding the role of brominated nitriles in controlling microbial growth.

Synthesis of DBNPA

The commercial production of DBNPA typically involves the bromination of cyanoacetamide.[2] Polyethylene glycol is often employed as a solvent due to its ability to effectively dissolve both reactants and products.[1]

Experimental Protocol 1: Synthesis of DBNPA from Cyanoacetamide

Objective: To synthesize 2,2-Dibromo-3-nitrilopropionamide (DBNPA) via the bromination of cyanoacetamide.

Materials:

  • Cyanoacetamide

  • Bromine (Br₂) or Sodium bromide (NaBr) with an oxidant (e.g., sodium hypochlorite)

  • Polyethylene glycol (PEG) as a solvent

  • Aqueous sodium hydroxide (NaOH) for neutralization

  • Appropriate organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄) for drying

Procedure:

  • Dissolution: In a well-ventilated fume hood, dissolve cyanoacetamide in polyethylene glycol in a reaction vessel equipped with a stirrer and a dropping funnel.

  • Bromination: Cool the mixture in an ice bath. Slowly add bromine (or a solution of sodium bromide and an oxidant) dropwise to the stirred solution. Maintain the temperature between 10-20°C to control the exothermic reaction and prevent decomposition.[4]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Neutralization: After the reaction is complete, carefully neutralize the reaction mixture with a dilute aqueous solution of sodium hydroxide to a pH of approximately 7.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the DBNPA into an organic solvent such as ethyl acetate. Repeat the extraction process to maximize recovery.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal and Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude DBNPA can be further purified by recrystallization.

Causality Behind Experimental Choices:

  • Polyethylene Glycol: Chosen for its ability to dissolve both the polar cyanoacetamide and the resulting DBNPA, facilitating a homogeneous reaction.

  • Controlled Temperature: The bromination reaction is exothermic. Maintaining a low temperature is crucial to prevent side reactions and the decomposition of the product.

  • Neutralization: This step is essential to quench the reaction and remove any acidic byproducts, which is necessary before extraction.

Mechanism of Action of DBNPA

DBNPA is highly reactive due to the two electron-withdrawing bromine atoms and the cyano group attached to the central carbon.[1] This electron-deficient core makes it susceptible to nucleophilic attack. DBNPA acts by rapidly penetrating the cell wall of microorganisms and reacting with sulfur-containing proteins, which disrupts cellular redox processes and leads to cell death.[2]

3-Bromopropionitrile: A Versatile Precursor for Agrochemical Heterocycles

3-Bromopropionitrile (3-BPN) is a valuable building block in organic synthesis due to its bifunctional nature. The primary bromide is a reactive electrophile for SN2 reactions, while the nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions.[1][5] This versatility makes it an attractive starting material for the synthesis of various heterocyclic systems, which are prevalent in agrochemicals.

Synthesis of Substituted Pyridines via Multicomponent Reactions

One of the most powerful applications of 3-BPN is in multicomponent reactions (MCRs) for the synthesis of highly substituted pyridines.[4] These one-pot reactions are highly efficient and allow for the rapid generation of molecular diversity.

Experimental Protocol 2: Synthesis of a Substituted Pyridine using 3-Bromopropionitrile

Objective: To synthesize a highly functionalized pyridine derivative via a one-pot reaction of an aromatic aldehyde, malononitrile, and 3-bromopropionitrile.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • 3-Bromopropionitrile

  • Base (e.g., piperidine or triethylamine)

  • Solvent (e.g., ethanol or N,N-dimethylformamide)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the aromatic aldehyde, malononitrile, and a catalytic amount of piperidine in ethanol.

  • Knoevenagel Condensation: Stir the mixture at room temperature. The reaction will initially form a Knoevenagel condensation product.

  • Michael Addition: To the reaction mixture, add 3-bromopropionitrile and continue stirring. A Michael addition will occur.

  • Cyclization and Oxidation: Heat the reaction mixture to reflux. The intermediate will undergo cyclization and subsequent oxidation (often aerial oxidation is sufficient) to form the substituted pyridine.

  • Work-up and Purification: After cooling, the product may precipitate. If so, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Causality Behind Experimental Choices:

  • Multicomponent Approach: This strategy is chosen for its efficiency, combining several synthetic steps into a single operation without the need to isolate intermediates.

  • Base Catalyst: Piperidine is a common and effective base for promoting both the initial Knoevenagel condensation and the subsequent Michael addition.

  • Reflux Conditions: Heating is typically required to facilitate the final cyclization and aromatization steps to form the stable pyridine ring.

dot graph "Synthetic_Pathway_to_Substituted_Pyridines" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

A [label="Aromatic Aldehyde"]; B [label="Malononitrile"]; C [label="3-Bromopropionitrile"]; D [label="Substituted Pyridine"]; E [label="Knoevenagel Condensation", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; F [label="Michael Addition", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; G [label="Cyclization & Oxidation", shape=ellipse, style=filled, fillcolor="#FFFFFF"];

{A, B} -> E [arrowhead=none]; E -> F; C -> F; F -> G; G -> D; }

Caption: General workflow for the multicomponent synthesis of substituted pyridines.

2-Bromopropionitrile: An Alternative Building Block

2-Bromopropionitrile, with its secondary bromide, is also a useful synthetic intermediate, although its reactivity differs from the 3-isomer. It can participate in nucleophilic substitution reactions and has been utilized as an initiator in controlled radical polymerizations.[6][7] In the context of agrochemical synthesis, it can be used to introduce a 1-cyanoethyl group onto a molecule.

Potential Applications in Pyrazole and Triazole Fungicide Synthesis

Pyrazole and triazole derivatives are major classes of fungicides.[8][9] Their synthesis often involves the construction of the heterocyclic ring from acyclic precursors. While specific examples detailing the use of 2,3-dibromopropionitrile are scarce, the principles of heterocycle synthesis suggest potential applications for its isomers.

For instance, 3-bromopropionitrile can act as an alkylating agent to introduce a cyanoethyl group onto a nitrogen atom of a pre-formed pyrazole or triazole ring, a common strategy for modifying the biological activity of these fungicides.

dot graph "Alkylation_of_Triazole" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

Triazole [label="1,2,4-Triazole"]; BPN [label="3-Bromopropionitrile"]; Base [label="Base (e.g., K₂CO₃)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Solvent [label="Solvent (e.g., Acetonitrile)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Product [label="N-Cyanoethyl Triazole Derivative"];

Triazole -> Product; BPN -> Product; Base -> Triazole [label="Deprotonation", style=dashed]; Solvent -> BPN [style=invis]; }

Caption: Conceptual pathway for the N-alkylation of 1,2,4-triazole with 3-bromopropionitrile.

Safety and Handling of Brominated Propionitriles

Brominated propionitriles are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1][10] Personal protective equipment, including gloves, safety goggles, and a lab coat, is essential. These compounds are harmful if swallowed, in contact with skin, or if inhaled.[10][11]

Conclusion: A Versatile Toolkit for the Agrochemical Chemist

While a direct line from 2,3-dibromopropionitrile to a blockbuster agrochemical may not be evident, the broader class of brominated propionitriles represents a versatile and powerful toolkit for the synthetic chemist. Their ability to act as precursors for a wide range of heterocyclic scaffolds, which are central to the design of modern fungicides, insecticides, and herbicides, is undeniable. The industrial success of the related compound DBNPA further underscores the utility of brominated nitriles in controlling unwanted biological activity. By understanding the distinct reactivity of each isomer and applying modern synthetic methodologies such as multicomponent reactions, researchers can continue to leverage these valuable building blocks to create the next generation of crop protection agents.

References

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  • PubChem. 3-Bromopropionitrile. Available at: [Link]

  • Ataman Kimya. 2-BROMOPROPANE. Available at: [Link]

  • Chemistry LibreTexts. Nucleophilicity and Solvent Effects. Available at: [Link]

  • Chemistry LibreTexts. Factors affecting rate of nucleophilic substitution reactions. Available at: [Link]

  • Proprep. Discuss the reactivity and applications of 2 bromopropane in nucleophilic substitution reactions. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 2,3-Dibromopropionitrile

Introduction: Navigating the Challenges of Purifying 2,3-Dibromopropionitrile Welcome to the technical support guide for the purification of 2,3-Dibromopropionitrile (CAS 4554-16-9). As a highly reactive bifunctional mol...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Purifying 2,3-Dibromopropionitrile

Welcome to the technical support guide for the purification of 2,3-Dibromopropionitrile (CAS 4554-16-9). As a highly reactive bifunctional molecule, 2,3-Dibromopropionitrile is a valuable intermediate in synthetic chemistry. However, its inherent reactivity, thermal sensitivity, and the nature of its synthetic routes present significant purification challenges. Crude reaction mixtures often contain unreacted starting materials, positional isomers, acidic byproducts, and polymeric materials, all of which can interfere with subsequent reactions and compromise final product quality.

This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights into troubleshooting common purification issues. We move beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to adapt and optimize these techniques for your specific needs.

Critical Safety & Handling Precautions

2,3-Dibromopropionitrile and its related isomers are potent alkylating agents and are classified as toxic and hazardous.[1][2] All handling and purification procedures must be conducted in a well-ventilated chemical fume hood. Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and chemical splash goggles with a face shield.[3][4]

  • Engineering Controls: Use a certified chemical fume hood to avoid inhalation of vapors.[1]

  • Waste Disposal: Dispose of all chemical waste, including crude material, purified product, and contaminated solvents, in accordance with local, state, and federal regulations.[3][5]

  • Emergency Procedures: Ensure an emergency eyewash station and safety shower are immediately accessible.[4] In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[1]

Troubleshooting and Purification Strategy

This section addresses common issues encountered during the purification of crude 2,3-Dibromopropionitrile in a question-and-answer format.

Initial Assessment & Strategy Selection

Question 1: My crude product is a dark brown or black, viscous oil. What are the likely impurities and how should I approach purification?

Answer: A dark, viscous appearance typically indicates the presence of unreacted bromine, acidic byproducts (like HBr), and polymeric materials formed during synthesis. The first step is never to proceed directly to high-temperature methods like distillation, which can exacerbate decomposition.

Causality: The high reactivity of the nitrile and bromine functionalities, especially at elevated temperatures or in the presence of acidic/basic impurities, can lead to polymerization and degradation, resulting in the observed dark color and viscosity.

Recommended Workflow:

  • Aqueous Workup (Quench & Wash): Before any other purification, it is crucial to neutralize the crude mixture.

    • Dissolve the crude oil in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer sequentially with a mild reducing agent like 5% aqueous sodium bisulfite (to quench unreacted bromine), followed by a saturated aqueous sodium bicarbonate solution (to neutralize acids), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo at a low temperature (<40°C).

  • Impurity Profile Analysis: After the initial workup, analyze a small aliquot of the crude material using techniques like GC-MS or ¹H NMR to identify the remaining impurities. This will guide your choice of the primary purification method.

  • Purification Method Selection: Based on the impurity profile, select the most appropriate technique as outlined in the decision workflow below.

// Edges start -> distillation [label=" Impurities are non-volatile\n or have significantly different\n boiling points "]; start -> chromatography [label=" Impurities are thermally labile,\n isomeric, or have similar\n boiling points "]; distillation -> purity_check; chromatography -> purity_check; purity_check -> storage; } .enddot Caption: Purification method selection workflow.

Vacuum Distillation Issues

Question 2: I'm attempting vacuum distillation, but the product is decomposing in the distillation pot, and my yield is very low. What's going wrong?

Answer: This is a classic sign of thermal degradation. 2,3-Dibromopropionitrile is thermally sensitive, and prolonged exposure to high temperatures, even under vacuum, will cause it to decompose, polymerize, or eliminate HBr.

Causality & Solutions:

  • High Temperature: The boiling point is directly related to pressure. A poor vacuum level forces you to use a higher pot temperature.

    • Solution: Ensure your vacuum system is leak-free and can achieve a pressure of <1 mmHg. A good vacuum is the most critical factor for successful distillation of this compound.

  • Prolonged Heating: The longer the compound is hot, the more it will decompose.

    • Solution: Use a Kugelrohr apparatus or a short-path distillation head. These minimize the residence time of the compound on the hot surface. Ensure the heating mantle is appropriately sized for the flask to allow for rapid and even heating.

  • Catalytic Impurities: Trace amounts of acid or metal impurities in the crude material can catalyze decomposition.

    • Solution: Perform the aqueous workup described in Q1. Adding a non-volatile radical inhibitor (like a small amount of hydroquinone) to the distillation pot can sometimes help, but this should be tested on a small scale first.

Chromatography Challenges

Question 3: During flash column chromatography, I'm getting poor separation between my product and a key impurity. How can I improve the resolution?

Answer: Poor resolution in chromatography is a common problem that requires systematic method development. The issue lies in the relative affinities of your product and the impurity for the stationary and mobile phases.

Causality & Solutions:

  • Inappropriate Solvent System: If the polarity of your eluent is too high, all compounds will elute quickly with little separation. If it's too low, elution will be excessively slow.

    • Solution: Systematically screen solvent systems using Thin Layer Chromatography (TLC) first. Aim for a solvent system that gives your product an Rf value of ~0.3. A common starting point is a gradient of ethyl acetate in hexanes.

  • Stationary Phase Choice: Standard silica gel may not be optimal for separating compounds with similar polarities.

    • Solution: Consider alternative stationary phases. For halogenated compounds, a different selectivity can sometimes be achieved with alumina or by using reversed-phase chromatography (e.g., C18 silica) if the impurities have a sufficiently different lipophilicity.[6][7]

  • On-Column Degradation: The slightly acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds like 2,3-Dibromopropionitrile.

    • Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1%). This neutralizes the acidic sites on the silica surface.

// Nodes start [label="Poor Separation\nin Chromatography", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_rf [label="Is Product Rf\n~0.3 on TLC?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; adjust_solvent [label="Adjust Solvent Polarity\n(e.g., change Hex/EtOAc ratio)", fillcolor="#FFFFFF", fontcolor="#202124"]; check_streaking [label="Is there streaking\nor tailing on TLC?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; add_modifier [label="Add Modifier to Eluent\n(e.g., 0.5% Triethylamine)", fillcolor="#FFFFFF", fontcolor="#202124"]; check_stationary [label="Still Poor Separation?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; change_stationary [label="Change Stationary Phase\n(e.g., Alumina, C18)", fillcolor="#FFFFFF", fontcolor="#202124"]; success [label="Proceed with\nColumn Chromatography", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_rf; check_rf -> adjust_solvent [label="No"]; adjust_solvent -> check_rf; check_rf -> check_streaking [label="Yes"]; check_streaking -> add_modifier [label="Yes"]; add_modifier -> check_rf; check_streaking -> check_stationary [label="No"]; check_stationary -> change_stationary [label="Yes"]; change_stationary -> check_rf; check_stationary -> success [label="No"]; } .enddot Caption: Troubleshooting poor chromatographic separation.

Frequently Asked Questions (FAQs)

Q: What are the expected physical properties of 2,3-Dibromopropionitrile? A: Reliable experimental data for this specific isomer is scarce. It is a liquid at room temperature. Due to its structure, it is expected to have a high boiling point and density. For comparison, the related isomers 2-Bromopropionitrile and 3-Bromopropionitrile have boiling points of 68-69 °C/50 mmHg and 76-78 °C/10 mmHg, respectively.[8][9] Vacuum distillation is therefore essential.

Q: Can I use crystallization to purify 2,3-Dibromopropionitrile? A: Crystallization is generally not a primary method for purifying this compound as it is typically a liquid at room temperature. While some brominated compounds can be crystallized from non-polar solvents at very low temperatures (e.g., pentane or hexanes in a dry ice/acetone bath), this is often challenging and may not be effective for removing isomeric impurities.[10] It is more suitable for solid derivatives.

Q: How should I store the purified product to prevent degradation? A: The purified product is susceptible to degradation over time. For optimal stability, it should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed amber vial to protect it from light and moisture.[5] Refrigeration at 2-8°C is highly recommended.[4]

Q: What are the best analytical methods to confirm the purity of the final product? A: A combination of techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing volatility and identifying low-level impurities.[11]

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantitative purity analysis and detecting non-volatile impurities.[6]

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): Confirms the structure of the desired product and can be used to estimate purity against a known internal standard.

Technique Comparison Pros Cons Best For
Vacuum Distillation Good for large scale; effective for removing non-volatile impurities.Risk of thermal decomposition; may not separate isomers well.Primary purification of thermally stable crude material.
Flash Chromatography Excellent for separating isomers and polar impurities; mild conditions.Can be slow; uses large solvent volumes; risk of on-column degradation.High-purity isolation; purification of thermally sensitive material.
Crystallization Can provide very high purity material.Generally not applicable as the compound is a liquid.Purification of solid derivatives or downstream products.

Experimental Protocols

Protocol 1: High-Vacuum Fractional Distillation

This protocol assumes the crude material has undergone an initial aqueous workup as described in the troubleshooting section.

  • Apparatus Setup: Assemble a short-path fractional distillation apparatus. Ensure all glass joints are well-sealed with appropriate vacuum grease. Connect the apparatus to a high-vacuum pump (<1 mmHg) through a cold trap (dry ice/acetone or liquid nitrogen).

  • Charging the Flask: Charge the distillation flask with the crude 2,3-Dibromopropionitrile. Add a new magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Initiating Vacuum: Turn on the stirrer and slowly open the system to the vacuum pump. Allow the system to degas any residual solvents at room temperature.

  • Heating: Once a stable high vacuum is achieved, begin to gently heat the distillation pot using a heating mantle with a temperature controller.

  • Fraction Collection: Collect any low-boiling impurities as a forerun fraction.

  • Product Collection: Slowly increase the temperature until the main product fraction begins to distill. Collect the fraction that distills at a constant temperature and pressure.

  • Shutdown: Once the product fraction is collected, remove the heating mantle and allow the system to cool to room temperature before venting the apparatus to atmospheric pressure.

Protocol 2: Flash Column Chromatography
  • Solvent System Selection: Using TLC, determine an optimal solvent system (e.g., Hexanes/Ethyl Acetate) that provides an Rf of ~0.3 for the product.

  • Column Packing: Pack a glass chromatography column with silica gel using the selected solvent system as a slurry. Ensure the silica bed is compact and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane. If using a stronger solvent, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution: Begin eluting the column with the selected solvent system. Apply positive pressure using an inert gas or pump to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes or vials. Monitor the elution of the product by TLC analysis of the collected fractions.

  • Pooling and Concentration: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator at low temperature (<40°C). Further dry the product under high vacuum to remove any residual solvent.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet for 2,3-Dibromopropionitrile.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 3-Bromopropionitrile.
  • Fisher Scientific. (2011). Safety Data Sheet for 1-Propene, 2,3-dibromo-.
  • CPAChem. (2025). Safety data sheet for 2-Bromopropane.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 3-Bromopropionitrile.
  • Crochet, A. (n.d.).
  • BenchChem. (2025). Mass Spectrometry Analysis of 3-Bromopropionitrile Derivatives: A Comparative Guide.
  • Sigma-Aldrich. (n.d.). 2-Bromopropionitrile 97%.
  • BenchChem. (2025). A Comparative Guide to HPLC Methods for Purity Assessment of 3-Bromopropionitrile.
  • BenchChem. (2025). Technical Guide: Synthesis of 3-Bromopropionic Acid from Acrylonitrile.
  • Google Patents. (1994). US5344977A - Process for the preparation of 2,3-dibromopropionyl chloride.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 140538, 2-Bromopropionitrile.
  • Guidechem. (2022). Buy 3-BROMOPROPIONITRILE industrial Grade.
  • BenchChem. (2025). An In-depth Technical Guide to 3-Bromopropionitrile: Properties, Synthesis, and Applications.
  • Guidechem. (n.d.). 3-BROMOPROPIONITRILE 2417-90-5 wiki.
  • Pharmaffiliates. (n.d.). CAS No : 19481-82-4 | Product Name : 2-Bromopropionitrile.
  • Royal Society of Chemistry. (2023). CrystEngComm.
  • Finetech Industry Limited. (n.d.). 2,3-Dibromopropionitrile | CAS: 4554-16-9.
  • TSI Journals. (n.d.). Chromatography: Techniques of Separation.
  • Ávila-Gutierrez, M., & Uribe-Romo, F. J. (n.d.). A practical and instructive approach to purify acetonitrile for a wide electrochemical window.
  • National Center for Biotechnology Information. (2024). Chromatography.
  • Tokyo Chemical Industry. (n.d.). 3-Bromopropionitrile | 2417-90-5.
  • Sastry, T. U., et al. (2013).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17020, 3-Bromopropionitrile.
  • National Center for Biotechnology Information. (2015). Crystal structure of 3-bromo-2-hydroxybenzonitrile.
  • ResearchGate. (2015). (PDF) Crystal structure of 3-bromo-2-hydroxybenzonitrile.
  • Google Patents. (1972). United States Patent 3,671,568.
  • Sigma-Aldrich. (n.d.). 3-Bromopropionitrile = 98.0 GC.

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 2,3-Dibromopropionitrile

Welcome to the technical support center for the synthesis of 2,3-Dibromopropionitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile chemica...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-Dibromopropionitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, improve yield and purity, and overcome common challenges.

I. Troubleshooting Guide: Addressing Common Synthesis Issues

This section provides solutions to specific problems that may arise during the synthesis of 2,3-Dibromopropionitrile, primarily through the bromination of acrylonitrile.

Issue 1: Low or No Product Yield

Question: I am attempting to synthesize 2,3-Dibromopropionitrile by reacting acrylonitrile with bromine, but I am observing a very low yield of the desired product. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the synthesis of 2,3-Dibromopropionitrile can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting this issue:

  • Purity of Starting Materials:

    • Acrylonitrile: Ensure that the acrylonitrile used is free from inhibitors that are often added for stabilization during storage. The presence of these inhibitors can quench the reaction. It is advisable to distill the acrylonitrile immediately before use.

    • Bromine: The quality of bromine is also critical. Use a high-purity grade to avoid introducing impurities that could lead to side reactions.

  • Reaction Temperature Control:

    • The bromination of acrylonitrile is an exothermic reaction. If the temperature is not carefully controlled, it can lead to the formation of unwanted byproducts and polymerization of acrylonitrile.

    • Recommended Protocol: The reaction should be carried out at a low temperature, typically between 0-5 °C, especially during the addition of bromine. An ice bath is essential for maintaining this temperature range.

  • Solvent Selection:

    • The choice of solvent can significantly impact the reaction. A solvent that is inert to bromine and can dissolve both reactants is ideal.

    • Common Solvents: Carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) are commonly used. These solvents help to control the reaction temperature and prevent localized overheating.

  • Reaction Monitoring:

    • It is crucial to monitor the progress of the reaction to determine the optimal reaction time. Techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can be used to track the consumption of acrylonitrile and the formation of 2,3-Dibromopropionitrile.

Issue 2: Formation of a Dark, Tarry Substance (Polymerization)

Question: During the synthesis, my reaction mixture turned into a dark, viscous, or solid mass. What is causing this polymerization, and how can I prevent it?

Answer:

The formation of a dark, tarry substance is a classic sign of acrylonitrile polymerization. Acrylonitrile is highly susceptible to polymerization, especially in the presence of radicals or high temperatures.

  • Root Cause Analysis:

    • Elevated Temperatures: As mentioned, the exothermic nature of the bromination reaction can lead to a rapid increase in temperature if not properly managed, which in turn initiates polymerization.

    • Presence of Light: Acrylonitrile can also polymerize when exposed to light.

  • Preventative Measures:

    • Strict Temperature Control: Maintain the reaction temperature below 5 °C throughout the addition of bromine.

    • Exclusion of Light: Conduct the reaction in a flask wrapped in aluminum foil or in a dark fume hood to prevent light-induced polymerization.

    • Use of Inhibitors (with caution): While inhibitors are generally removed before the reaction, in some cases, a very small, controlled amount of a radical inhibitor like hydroquinone can be added to suppress polymerization without significantly affecting the desired reaction. However, this should be carefully optimized.

Issue 3: Presence of Impurities in the Final Product

Question: After purification, my 2,3-Dibromopropionitrile sample still shows the presence of impurities. What are the likely impurities and how can I improve the purification process?

Answer:

Common impurities in the synthesis of 2,3-Dibromopropionitrile include unreacted acrylonitrile, monobrominated species like 3-bromopropionitrile[1], and byproducts from side reactions.

  • Identification of Impurities:

    • Spectroscopic Analysis: Use techniques like ¹H NMR and ¹³C NMR to identify the structure of the impurities.

    • Chromatographic Analysis: GC-MS is an excellent tool for separating and identifying volatile impurities.

  • Enhanced Purification Protocol:

    • Fractional Distillation: Due to the different boiling points of the components, fractional distillation under reduced pressure is a highly effective method for separating 2,3-Dibromopropionitrile from lower-boiling impurities like acrylonitrile and higher-boiling byproducts.

    • Washing: Before distillation, washing the crude product with a dilute solution of sodium bisulfite can help to remove any unreacted bromine. A subsequent wash with brine will help to remove water-soluble impurities.

    • Column Chromatography: For very high purity requirements, column chromatography on silica gel can be employed, although this is less common for large-scale preparations.

II. Frequently Asked Questions (FAQs)

This section addresses common questions about the practical aspects of synthesizing 2,3-Dibromopropionitrile.

Q1: What is the optimal molar ratio of acrylonitrile to bromine?

A slight excess of bromine is sometimes used to ensure the complete conversion of acrylonitrile. A molar ratio of 1:1.1 (acrylonitrile to bromine) is a good starting point. However, this should be optimized based on reaction monitoring to avoid an excess of bromine in the final product, which can complicate purification.

Q2: How should I add the bromine to the reaction mixture?

Slow, dropwise addition of bromine to the solution of acrylonitrile in an inert solvent is critical. This allows for better control of the reaction temperature and minimizes the risk of localized high concentrations of bromine, which can lead to side reactions.

Q3: What are the safety precautions I should take when working with these reagents?

  • Acrylonitrile: is highly flammable, toxic, and a suspected carcinogen. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn.

  • Bromine: is highly corrosive and toxic. It can cause severe burns upon contact with the skin. Always handle bromine in a fume hood and wear appropriate PPE. Have a solution of sodium thiosulfate ready to neutralize any spills.

  • 2,3-Dibromopropionitrile: is also a toxic and lachrymatory substance. Handle with care and avoid inhalation of vapors.

Q4: Can I use N-Bromosuccinimide (NBS) as a brominating agent instead of liquid bromine?

While NBS is a common source of electrophilic bromine, for the dibromination of an alkene like acrylonitrile, liquid bromine (Br₂) is the more direct and commonly used reagent. The use of NBS might lead to different reaction pathways and the formation of other products.

Q5: How can I confirm the identity and purity of my final product?

A combination of analytical techniques is recommended for full characterization:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic nitrile (C≡N) and C-Br bonds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any volatile impurities.

  • Refractive Index: A quick and easy way to assess the purity of the liquid product.

III. Experimental Workflow and Data

Optimized Synthesis Protocol for 2,3-Dibromopropionitrile
  • Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, dissolve acrylonitrile (1.0 mol) in 250 mL of dichloromethane.

  • Cooling: Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

  • Bromine Addition: Slowly add a solution of bromine (1.1 mol) in 100 mL of dichloromethane dropwise from the dropping funnel over a period of 2-3 hours, ensuring the temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour.

  • Monitoring: Monitor the reaction progress by TLC or GC until the acrylonitrile is consumed.

  • Work-up:

    • Carefully add a 10% aqueous solution of sodium bisulfite to quench any unreacted bromine.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent by rotary evaporation.

    • Purify the crude product by vacuum distillation.

Data Summary: Reaction Parameter Optimization
ParameterSub-Optimal ConditionOptimized ConditionRationale for Optimization
Temperature > 10 °C0-5 °CPrevents polymerization and side reactions.[2]
Bromine Addition Rapid additionSlow, dropwise additionEnsures better temperature control and avoids localized overheating.
Solvent No solvent (neat)Inert solvent (e.g., CH₂Cl₂)Helps to dissipate heat and control the reaction rate.
Light Conditions Exposed to ambient lightReaction vessel protected from lightPrevents light-induced polymerization of acrylonitrile.
Purification Simple DistillationFractional Vacuum DistillationProvides better separation from impurities with close boiling points.[2]
Reaction Workflow Diagram

G cluster_prep 1. Reaction Setup cluster_reaction 2. Bromination cluster_workup 3. Work-up cluster_purification 4. Purification prep1 Dissolve Acrylonitrile in Dichloromethane prep2 Cool to 0-5 °C prep1->prep2 react1 Slow, dropwise addition of Bromine solution prep2->react1 react2 Stir for 1 hour at 0-5 °C react1->react2 workup1 Quench with NaHSO₃ react2->workup1 workup2 Separate organic layer workup1->workup2 workup3 Wash with brine workup2->workup3 workup4 Dry over MgSO₄ workup3->workup4 purify1 Solvent removal workup4->purify1 purify2 Vacuum Distillation purify1->purify2 end end purify2->end Pure 2,3-Dibromopropionitrile

Sources

Troubleshooting

Technical Support Center: Degradation Pathways of 2,3-Dibromopropionitrile

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3-Dibromopropionitrile (DBPN). This guide is designed to provide in-depth technical assistance, troub...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3-Dibromopropionitrile (DBPN). This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the degradation of DBPN. As a reactive molecule, understanding its stability and degradation pathways is critical for experimental success and accurate data interpretation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, stability, and degradation of 2,3-Dibromopropionitrile.

Q1: What is 2,3-Dibromopropionitrile (DBPN) and why is its degradation relevant?

A1: 2,3-Dibromopropionitrile (DBPN) is a bifunctional molecule featuring a reactive bromine atom and a nitrile group.[1][2][3] This structure makes it a versatile building block in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1] However, its reactivity also means it is susceptible to degradation under various conditions. Understanding these degradation pathways is crucial for:

  • Storage and Handling: Ensuring the stability and purity of the compound.

  • Reaction Optimization: Preventing the formation of unwanted byproducts.

  • Environmental Fate: Assessing its persistence and the impact of its degradation products.

  • Biological Systems: Understanding its mechanism of action and metabolism, as it can react with biological nucleophiles.[4][5]

Q2: What are the primary degradation pathways for DBPN?

A2: The degradation of DBPN is primarily driven by three main pathways:

  • Hydrolysis: Reaction with water, which is significantly influenced by pH.

  • Nucleophilic Attack: Reaction with nucleophiles, such as sulfur-containing molecules like cysteine and glutathione.[4][5]

  • Photodegradation: Degradation upon exposure to light, particularly UV radiation.[6]

Q3: How does pH affect the stability of DBPN in aqueous solutions?

A3: DBPN is highly susceptible to pH-dependent hydrolysis.[6] It is more stable in acidic conditions and degrades rapidly in neutral to alkaline environments.[6] The half-life of DBPN decreases significantly as the pH increases. For instance, at a neutral pH of 7, the half-life is approximately nine hours, which shortens to two hours at pH 8 and just 15 minutes at pH 9.[7]

Q4: What are the major degradation products of DBPN?

A4: The degradation products of DBPN vary depending on the conditions.

  • Under acidic hydrolysis (pH 5) , the main product is dibromoacetic acid (DBAA).[6]

  • At neutral and alkaline pH (7 and 9) , the primary degradation product is dibromoacetonitrile (DBAN).[6]

  • Further hydrolysis can lead to the formation of bromoacetamide, bromoacetic acid, 2-cyanoacetamide, and eventually oxalic acid, ammonia, carbon dioxide, and bromide ions.[6][7][8]

  • In the presence of organic material , degradation can also yield monobromonitrilopropionamide (MBNPA).

Q5: What analytical techniques are recommended for studying DBPN degradation?

A5: The choice of analytical technique depends on the specific research question. Commonly used methods include:

  • High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC (RP-HPLC), is a preferred method for separating and quantifying DBPN and its degradation products.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides high accuracy, precision, and the ability to identify and quantify DBPN and its degradation products, even in complex matrices.[10][11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable derivatives of DBPN. It provides detailed structural information through fragmentation patterns.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for structural elucidation of degradation products.[9]

Section 2: Troubleshooting Experimental Issues

This section provides a question-and-answer guide to troubleshoot specific problems that may arise during experiments involving DBPN degradation.

Issue 1: Rapid and Unexplained Loss of DBPN in Solution
Q: I'm observing a much faster degradation of my DBPN stock solution than expected, even when stored in what I believe are appropriate conditions. What could be the cause?

A: This is a common issue stemming from the high reactivity of DBPN. Several factors could be at play:

  • Cause A: pH of the Solvent: You may be using a solvent that is not sufficiently acidic. Even seemingly neutral water can have a pH that promotes hydrolysis, especially if it has absorbed atmospheric CO2.

    • Solution: Prepare your stock solutions in a buffered, slightly acidic solvent (e.g., pH 4-5) if your experimental design allows. Always use freshly prepared, high-purity solvents.

  • Cause B: Presence of Nucleophiles: Trace amounts of nucleophilic impurities in your solvent or on your glassware can accelerate degradation.

    • Solution: Use high-purity solvents and ensure all glassware is scrupulously clean. Consider rinsing with a non-nucleophilic organic solvent and drying thoroughly before use.

  • Cause C: Light Exposure: DBPN is sensitive to UV light, which can catalyze its degradation.[6]

    • Solution: Store stock solutions in amber vials or protect them from light by wrapping them in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible.

  • Cause D: Incompatible Storage Containers: DBPN is incompatible with metals.[6]

    • Solution: Store DBPN and its solutions in non-metal containers, such as glass or appropriate plasticware.

Issue 2: Inconsistent or Non-Reproducible Kinetic Data
Q: My kinetic studies on DBPN degradation are showing poor reproducibility between runs. What factors should I investigate?

A: Inconsistent kinetic data often points to subtle variations in experimental conditions.

  • Cause A: Temperature Fluctuations: The rate of hydrolysis is temperature-dependent.

    • Solution: Use a temperature-controlled water bath or incubator to maintain a constant temperature throughout your experiments. Ensure all solutions are equilibrated to the target temperature before initiating the reaction.

  • Cause B: Inconsistent pH Control: As established, pH is a critical factor. Small shifts in pH between experiments will lead to significant differences in degradation rates.

    • Solution: Use a reliable buffer system appropriate for your target pH range. Calibrate your pH meter before each set of experiments and verify the pH of your reaction mixtures.

  • Cause C: Variable Light Exposure: If your experimental setup is not consistently shielded from light, photodegradation will introduce variability.

    • Solution: Standardize the lighting conditions for all experiments. If possible, work in a dark room or use a light-blocking enclosure for your reaction vessels.

Issue 3: Difficulty in Identifying and Quantifying Degradation Products
Q: I am struggling to get clear identification and quantification of the expected degradation products using LC-MS.

A: This can be a multifaceted analytical challenge.

  • Cause A: Sample Instability: The degradation products themselves may be unstable under your analytical conditions.

    • Solution: Analyze samples as quickly as possible after collection. If storage is necessary, keep them at a low temperature (e.g., 4°C) and protected from light. Consider quenching the reaction at the time of sampling if appropriate for your experimental goals.

  • Cause B: Poor Chromatographic Resolution: Co-elution of degradation products or interference from the sample matrix can hinder identification and quantification.

    • Solution: Optimize your HPLC method. This may involve adjusting the mobile phase composition, gradient profile, column temperature, or trying a different stationary phase.

  • Cause C: Inappropriate Mass Spectrometry Settings: The ionization and fragmentation parameters may not be optimal for your target analytes.

    • Solution: Perform infusion experiments with standards of your expected degradation products (if available) to optimize MS parameters such as spray voltage, gas flows, and collision energy. If standards are not available, you may need to perform theoretical fragmentation analysis to predict key product ions.

Issue 4: Unexpected Reaction with Biological Molecules
Q: In my cell-based assay, I'm seeing effects that suggest DBPN is reacting with more than just its intended target. What could be happening?

A: DBPN is an electrophilic molecule and can react with various nucleophiles present in biological systems.

  • Cause: Reaction with Thiols: The primary off-target reactions in a biological context are likely with thiol-containing molecules such as cysteine residues in proteins and glutathione (GSH).[4][5] The thiol group is a potent nucleophile that can attack the electrophilic carbon atom of DBPN, leading to covalent modification of proteins or depletion of cellular antioxidants.[14][15]

    • Troubleshooting Steps:

      • Control Experiments: Include control experiments with N-acetylcysteine or GSH to see if they mitigate the unexpected effects.

      • Proteomic Analysis: If you suspect widespread protein modification, you could use proteomic techniques to identify adducted proteins.

      • Consider the Mechanism: The antimicrobial effect of DBPN is attributed to its rapid reaction with sulfur-containing molecules in microorganisms. This inherent reactivity is likely to be observed in other biological systems as well.

Section 3: Experimental Protocols and Diagrams

Protocol 1: General Procedure for a DBPN Hydrolysis Study
  • Preparation of Buffers: Prepare a series of buffers at your desired pH values (e.g., pH 5, 7, and 9). Ensure all buffer components are of high purity.

  • Stock Solution Preparation: Prepare a concentrated stock solution of DBPN in a suitable, non-nucleophilic organic solvent (e.g., acetonitrile).

  • Reaction Initiation: In a temperature-controlled environment and protected from light, add a small aliquot of the DBPN stock solution to a known volume of each buffer to achieve the desired final concentration. Start a timer immediately.

  • Sampling: At predetermined time points, withdraw an aliquot of the reaction mixture.

  • Quenching (Optional but Recommended): Immediately mix the aliquot with a quenching solution to stop the degradation. This could be a small amount of a highly acidic buffer if analyzing by LC-MS.

  • Analysis: Analyze the samples by a validated analytical method (e.g., RP-HPLC or LC-MS/MS) to determine the concentration of remaining DBPN and the formation of degradation products.

  • Data Analysis: Plot the concentration of DBPN versus time to determine the degradation kinetics (e.g., calculate the half-life).

Diagrams of Degradation Pathways

The following diagrams illustrate the key degradation pathways of 2,3-Dibromopropionitrile.

G cluster_hydrolysis Hydrolysis Pathway DBPN 2,3-Dibromopropionitrile DBAA Dibromoacetic Acid (DBAA) DBPN->DBAA pH 5 DBAN Dibromoacetonitrile (DBAN) DBPN->DBAN pH 7 & 9 Further Further Degradation Products (Bromoacetamide, Bromoacetic acid, Oxalic acid, NH₃, CO₂, Br⁻) DBAN->Further Hydrolysis

Caption: pH-dependent hydrolysis pathways of DBPN.

G cluster_nucleophilic Nucleophilic Attack Pathway DBPN 2,3-Dibromopropionitrile (Electrophile) Adduct Covalent Adduct DBPN->Adduct Cysteine Cysteine/Glutathione (Nucleophile) Cysteine->Adduct Sₙ2 Reaction

Caption: Nucleophilic attack on DBPN by thiol-containing molecules.

References

  • Wikipedia. DBNPA. [Link]

  • Ataman Kimya. DBNPA. [Link]

  • Simpson, J.V., & Wiatr, C.L. (2022). Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts. Applied Biochemistry and Biotechnology, 194(5), 2097-2108. [Link]

  • AMSA, Inc. DBNPA Liquid Biocide. [Link]

  • Cheke, R. S., & Kharkar, P. S. (2023). Proposed reaction mechanisms of cysteine reacting with nitrile-based inhibitors. Chemical Biology & Drug Design.
  • Environmental Protection Agency. III Analytical Methods. [Link]

  • Malerba, G., et al. (2021). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. Molecules, 26(11), 3333. [Link]

  • Goodwin, T. E., et al. (2012). Reaction of Halogenated Hydrocarbons with Cysteine and Nucleotides. TopSCHOLAR. [Link]

  • Dong, L., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 141, 135-146.
  • Clark, J. (2015). The preparation of nitriles. Chemguide. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 140538, 2-Bromopropionitrile. [Link]

  • Parvez, S., et al. (2009). Transduction of Redox Signaling by Electrophile-Protein Reactions. Chemical Research in Toxicology, 22(8), 1339-1349. [Link]

  • ResearchGate. (2021). Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts. [Link]

  • Chen, S., et al. (2018). Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review. Molecules, 23(9), 2313. [Link]

  • Wolk, M. A., & Braley, A. (2021). Understanding Cysteine Chemistry Using Conventional and Serial X-Ray Protein Crystallography. International Journal of Molecular Sciences, 22(16), 8888. [Link]

  • Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 40(5), 32191-32193. [Link]

  • OUCI. Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts. [Link]

  • Wang, Y., et al. (2024). Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities. International Journal of Molecular Sciences, 25(16), 8765. [Link]

  • ResearchGate. (1975). Kinetics of the Alkaline Hydrolysis of Propionitrile. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 17020, 3-Bromopropionitrile. [Link]

  • Chemistry LibreTexts. (2023). Preparation of Nitriles. [Link]

  • Zhang, Y., et al. (2022). Degradation of Reactive Brilliant Red X-3B by Photo-Fenton-like Process: Effects of Water Chemistry Factors and Degradation Mechanism. Catalysts, 12(2), 143. [Link]

  • Chemistry Steps. Reactions of Nitriles. [Link]

  • Gmurek, M., et al. (2021). Individual and Simultaneous Photodegradation of Trimethoprim and Sulfamethoxazole Assessed with the Microbial Assay for Risk Assessment. Antibiotics, 10(11), 1385. [Link]

  • Huseyin, M., Porteous, Y., & Hughes, P. (2007). The hydrolysis of 2-bromo-2-methylpropane. Education in Chemistry. [Link]

  • Chemistry Steps. Preparation of Nitriles. [Link]

  • Hine, J., Craig, J. C., & Via, F. A. (1970). Kinetics and mechanism of the hydrolysis of N-isobutylidenemethylamine in aqueous solution. Journal of the American Chemical Society, 92(17), 5194-5199. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Failed Reactions Involving 2,3-Dibromopropionitrile

Welcome to the technical support center for 2,3-Dibromopropionitrile. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for troubleshooting common...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-Dibromopropionitrile. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for troubleshooting common issues encountered during its use in synthesis. As a highly reactive and versatile building block, 2,3-Dibromopropionitrile (DBPN) is a valuable precursor, but its bifunctionality can lead to complex reaction outcomes.[1] This document provides in-depth, field-proven insights to help you navigate these challenges.

Critical Safety Information

Before proceeding, it is imperative to recognize that 2,3-Dibromopropionitrile is a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[2][3] Always consult the Safety Data Sheet (SDS) before use.[4][5][6] All manipulations should be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on 2,3-Dibromopropionitrile and what is the expected mechanism? A1: 2,3-Dibromopropionitrile features two electrophilic carbon centers at the C2 and C3 positions, both bonded to bromine atoms. The primary reaction pathway is typically a nucleophilic substitution (SN2) reaction, where a nucleophile displaces one or both bromide ions.[7][8] The carbon adjacent to the electron-withdrawing nitrile group (C2) is particularly activated.

Q2: What are the most common side reactions I should be aware of? A2: The most prevalent side reactions are E2 elimination, hydrolysis of the nitrile group, and over-alkylation. Elimination, favored by strong, sterically hindered bases and higher temperatures, produces brominated acrylonitrile derivatives.[9][10] Hydrolysis of the nitrile to a carboxylic acid can occur if water is present, especially under acidic or basic conditions.[11][12] If your nucleophile can react more than once, over-alkylation is a significant risk.

Q3: How should I purify and store 2,3-Dibromopropionitrile? A3: If the reagent has developed a color or if purity is suspect, it can be purified by vacuum distillation. However, care must be taken as it can be thermally unstable. Storage should be in a tightly sealed container, in a cool, dark, and well-ventilated place to prevent degradation.

Q4: What are the recommended solvents for reactions with 2,3-Dibromopropionitrile? A4: Polar aprotic solvents are generally the best choice as they can solvate the cation of a salt-based nucleophile while not significantly solvating the anion, thus enhancing nucleophilicity.[13] Recommended solvents include acetonitrile (ACN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). The use of protic solvents like ethanol can lead to competing substitution reactions with the solvent itself.

Part 2: In-Depth Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing a logical path to identify and solve the problem.

Scenario 1: Low or No Conversion of Starting Material

Q: My reaction shows no or very little consumption of the starting materials after the recommended reaction time. What went wrong?

A: This is a common issue that typically points to problems with reactivity or reaction setup.

  • Probable Cause 1: Poor Reagent Quality or Degradation.

    • Causality: 2,3-Dibromopropionitrile can degrade over time. Similarly, the nucleophile may be of insufficient purity or may have decomposed.

    • Troubleshooting Protocol:

      • Verify Purity: Analyze your starting materials via NMR or GC-MS to confirm their identity and purity.

      • Re-purify or Replace: If impurities are detected, purify the 2,3-Dibromopropionitrile by vacuum distillation. Ensure your nucleophile is pure and, if it is a solid, that it has been properly dried.

      • Check for Hydrolysis: If you suspect hydrolysis of the nitrile group, an IR spectrum may show a broad absorption in the O-H region and a carbonyl stretch.

  • Probable Cause 2: Insufficient Nucleophilicity or Acidity.

    • Causality: The chosen nucleophile may be too weak to react under the current conditions. For nucleophiles that require deprotonation (e.g., phenols, thiols), the base used may be too weak or used in a substoichiometric amount.

    • Troubleshooting Protocol:

      • Increase Temperature: Cautiously increase the reaction temperature in 10 °C increments. Monitor closely for the appearance of side products, particularly elimination.

      • Change Solvent: Switching to a more polar aprotic solvent like DMF or DMSO can accelerate SN2 reactions.[13]

      • Select a Stronger Base: If deprotonation is required, switch to a stronger, non-nucleophilic base (e.g., from K₂CO₃ to NaH). Ensure at least one full equivalent of the base is used.

  • Probable Cause 3: Inadequate Mixing or Solubility.

    • Causality: If the reaction is heterogeneous, poor stirring can lead to a low reaction rate. One or more reagents may not be fully soluble in the chosen solvent.

    • Troubleshooting Protocol:

      • Improve Agitation: Ensure the stir rate is sufficient to create a well-mixed suspension.

      • Alter Solvent System: If solubility is an issue, consider a different solvent or a co-solvent system in which all components are soluble.

Scenario 2: Complex Mixture of Products / Low Yield of Desired Product

Q: The reaction worked, but my crude NMR/TLC shows a mess of products, and the yield of my target molecule is very low. How can I improve selectivity?

A: This outcome suggests that side reactions are outcompeting your desired transformation. The key is to adjust conditions to favor the SN2 pathway.

  • Probable Cause 1: E2 Elimination is Dominating.

    • Causality: Elimination reactions are kinetically competitive with substitution and are favored by high temperatures and strong, sterically hindered bases.[9][10] The reaction produces unsaturated nitriles.

    • Troubleshooting Protocol:

      • Lower the Temperature: This is the most effective way to disfavor elimination. Try running the reaction at room temperature or even 0 °C if the nucleophile is sufficiently reactive.

      • Choose a Weaker Base: If a base is required, use the mildest one that can effectively deprotonate your nucleophile (e.g., triethylamine instead of sodium hydroxide).

      • Use a Less Hindered Nucleophile/Base: Steric bulk favors elimination where the base abstracts a proton from the periphery of the molecule.

SN2_vs_E2 Reactants 2,3-Dibromopropionitrile + Nucleophile (Nu:⁻) SN2_Product Substitution Product (Desired) Reactants->SN2_Product SN2 Pathway (Favored by low temp, strong non-hindered Nu:) E2_Product Elimination Product (Side Reaction) Reactants->E2_Product E2 Pathway (Favored by high temp, strong hindered base) Troubleshooting_Workflow Start Reaction Failed Check_TLC Analyze Crude Reaction by TLC/LCMS/NMR Start->Check_TLC No_Conversion Problem: No Conversion of SM Check_TLC->No_Conversion Complex_Mixture Problem: Complex Mixture Check_TLC->Complex_Mixture Tar_Formation Problem: Tar/Polymer Check_TLC->Tar_Formation Check_Reagents Verify Purity & Integrity of Reagents No_Conversion->Check_Reagents Is SM pure? Check_Elimination Evidence of Elimination? (alkene peaks in NMR) Complex_Mixture->Check_Elimination Reduce_Harshness Reduce Harshness: - Lower Temperature - Slow Reagent Addition - Use Milder Base Tar_Formation->Reduce_Harshness Increase_Reactivity Increase Reactivity: - Higher Temp (cautiously) - Stronger Base - Different Solvent Check_Reagents->Increase_Reactivity Yes Lower_Temp Lower Temperature, Use Milder Base Check_Elimination->Lower_Temp Yes Check_Overalkylation Evidence of Over-alkylation? Check_Elimination->Check_Overalkylation No Adjust_Stoichiometry Use Nucleophile Excess, Slow Addition of DBPN Check_Overalkylation->Adjust_Stoichiometry Yes Check_Hydrolysis Evidence of Hydrolysis? (Amide/Acid formation) Check_Overalkylation->Check_Hydrolysis No Use_Anhydrous Use Anhydrous Conditions Check_Hydrolysis->Use_Anhydrous Yes

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2,3-Dibromopropionitrile

Introduction: Navigating the Synthesis of 2,3-Dibromopropionitrile Welcome to the technical support center for the synthesis of 2,3-Dibromopropionitrile. This guide is designed for researchers, scientists, and profession...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of 2,3-Dibromopropionitrile

Welcome to the technical support center for the synthesis of 2,3-Dibromopropionitrile. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this valuable chemical intermediate. While direct literature on the synthesis of 2,3-Dibromopropionitrile is sparse, a logical and effective approach involves the electrophilic addition of bromine (Br₂) across the double bond of acrylonitrile.

This document provides a comprehensive, step-by-step protocol for this proposed synthesis, along with an in-depth troubleshooting guide and frequently asked questions to address common challenges encountered during the experiment. Our aim is to equip you with the scientific understanding and practical knowledge to confidently and successfully synthesize 2,3-Dibromopropionitrile.

Proposed Synthesis of 2,3-Dibromopropionitrile: An Overview

The synthesis of 2,3-Dibromopropionitrile is predicated on the well-established mechanism of electrophilic addition of halogens to alkenes.[1] In this reaction, acrylonitrile serves as the alkene, and molecular bromine is the electrophile. The nitrile group, being electron-withdrawing, deactivates the double bond, but the reaction is still expected to proceed under appropriate conditions.

Reaction Scheme

CH₂=CHCN + Br₂ → BrCH₂CH(Br)CN

Reaction Mechanism

The reaction proceeds via a cyclic bromonium ion intermediate, which is then attacked by a bromide ion in an anti-addition fashion.[1]

Experimental Protocol: A Step-by-Step Guide

This protocol is a recommended starting point and may require optimization based on your specific laboratory conditions and desired scale.

Materials:

  • Acrylonitrile (stabilized)

  • Liquid Bromine

  • Dichloromethane (DCM), anhydrous

  • Sodium thiosulfate solution (for quenching)

  • Sodium bicarbonate solution (for washing)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware for workup

Procedure:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a dropping funnel.[2] Place the flask in an ice bath to maintain a low temperature.

  • Reagent Preparation: Dissolve acrylonitrile in anhydrous dichloromethane in the round-bottom flask and begin stirring. In the dropping funnel, add a solution of bromine in dichloromethane.

  • Slow Addition of Bromine: Add the bromine solution dropwise to the stirred acrylonitrile solution. Maintain the reaction temperature between 0-5 °C. The characteristic reddish-brown color of bromine should disappear as it reacts.

  • Reaction Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) or by observing the disappearance of the bromine color.

  • Quenching: Once the reaction is complete (as indicated by the persistence of a faint bromine color), quench the reaction by adding a cold solution of sodium thiosulfate. This will consume any unreacted bromine.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation.[3][4]

Table of Reagents and Suggested Conditions
Reagent/ParameterSuggested Quantity/ValueRationale
Acrylonitrile1.0 equivalentStarting material
Bromine1.05 equivalentsSlight excess to ensure complete reaction
DichloromethaneSufficient to dissolve reagentsInert solvent
Temperature0-5 °CTo control the exothermic reaction and minimize side reactions
Reaction Time1-3 hoursDependent on scale and reaction progress

Visualizing the Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Prepare Acrylonitrile & Bromine Solutions in DCM setup Set up Reaction Flask in Ice Bath reagents->setup addition Slowly Add Bromine Solution setup->addition monitor Monitor Reaction Progress (TLC) addition->monitor quench Quench with Sodium Thiosulfate monitor->quench extract Wash with NaHCO₃ & Brine quench->extract dry Dry with MgSO₄ & Concentrate extract->dry purify Purify by Vacuum Distillation dry->purify

Caption: A flowchart illustrating the key stages in the synthesis of 2,3-Dibromopropionitrile.

Troubleshooting Guide: Addressing Common Experimental Hurdles

This section is formatted as a series of questions and answers to directly address potential issues you may encounter.

Q1: My reaction yielded very little or no product. What could be the cause?

Possible Causes and Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure a slight excess of bromine is used. Monitor the reaction by TLC until the starting material is consumed. The reaction time may need to be extended.

  • Low Reaction Temperature: While cooling is necessary to control the reaction, excessively low temperatures can slow the reaction rate to a halt.

    • Solution: Maintain the temperature within the recommended 0-5 °C range.

  • Decomposition of Product: The product may be unstable under the reaction or workup conditions.

    • Solution: Ensure the workup is performed promptly after the reaction is complete and that all solutions are kept cold.

Q2: A significant amount of a white, sticky solid formed in my reaction flask. What is it and how can I prevent it?

Possible Cause and Solution:

  • Polymerization of Acrylonitrile: Acrylonitrile is prone to polymerization, which can be initiated by heat, light, or certain impurities.[5][6][7]

    • Solution:

      • Use acrylonitrile that contains an inhibitor.

      • Ensure the reaction is kept cold.

      • Protect the reaction from light by wrapping the flask in aluminum foil.

      • Avoid contamination with strong bases or acids, which can catalyze polymerization.[5][6]

Q3: My final product is contaminated with unreacted acrylonitrile. How can I improve the conversion?

Possible Causes and Solutions:

  • Insufficient Bromine: The molar ratio of bromine to acrylonitrile may be too low.

    • Solution: Use a slight excess (e.g., 1.05 equivalents) of bromine.

  • Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.

    • Solution: Monitor the reaction by TLC and continue until the acrylonitrile spot is no longer visible.

Q4: I have multiple products, and I suspect the formation of mono-brominated byproducts. How can I avoid this?

Possible Cause and Solution:

  • Incomplete Bromination: While less common for this type of reaction, it is possible that some of the acrylonitrile only reacts once, especially if the bromine is not well-mixed.

    • Solution: Ensure efficient stirring throughout the addition of bromine. The slow, dropwise addition of bromine helps to maintain a localized excess, favoring the complete dibromination of each acrylonitrile molecule it encounters.

Q5: I am having difficulty purifying the product by distillation.

Possible Causes and Solutions:

  • High Boiling Point: The product is expected to have a high boiling point.

    • Solution: Use a high-vacuum pump for the distillation.

  • Thermal Instability: The product may decompose at high temperatures.

    • Solution: Use a short-path distillation apparatus to minimize the time the product is exposed to high temperatures.

Troubleshooting Workflow

Troubleshooting cluster_yield Low Yield Issues cluster_purity Purity Issues start Low Yield or Impure Product no_product No Product Observed start->no_product low_product Low Product Formation start->low_product polymer Polymeric Byproduct start->polymer sm_present Starting Material Present start->sm_present side_products Side Products Observed start->side_products distillation_fail Distillation Issues start->distillation_fail check_temp Verify Reaction Temperature no_product->check_temp check_reagents Check Reagent Quality no_product->check_reagents extend_time Extend Reaction Time low_product->extend_time increase_br2 Increase Bromine Equivalents low_product->increase_br2 use_inhibitor Use Inhibited Acrylonitrile polymer->use_inhibitor protect_light Protect from Light polymer->protect_light sm_present->increase_br2 slow_addition Ensure Slow Bromine Addition side_products->slow_addition good_stirring Improve Stirring side_products->good_stirring high_vacuum Use High Vacuum distillation_fail->high_vacuum short_path Use Short-Path Distillation distillation_fail->short_path

Caption: A decision tree for troubleshooting common issues in the synthesis of 2,3-Dibromopropionitrile.

Frequently Asked Questions (FAQs)

Q: What is the expected yield for this reaction? A: While there is no specific literature data for this reaction, analogous bromination reactions of activated alkenes can proceed in high yields (80-95%). However, due to the potential for polymerization of acrylonitrile, a more conservative yield of 60-70% should be considered a good result for initial attempts.

Q: What are the critical safety precautions for this reaction? A: Both acrylonitrile and bromine are highly toxic and corrosive.[2][8][9]

  • Acrylonitrile: It is a carcinogen and is toxic by inhalation, ingestion, and skin contact.[9]

  • Bromine: It is highly corrosive and can cause severe burns. Its vapors are extremely toxic.[2][8]

  • Safety Measures:

    • Always work in a well-ventilated fume hood.[2][10]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene for bromine solutions), safety goggles, and a lab coat.[2][10]

    • Have a quenching agent, such as sodium thiosulfate solution, readily available in case of a spill.[2]

Q: Can I use a different solvent for this reaction? A: Dichloromethane is a good choice due to its inertness and ability to dissolve both reagents. Other halogenated solvents like chloroform or carbon tetrachloride could also be used. Protic solvents like water or alcohols should be avoided as they can participate in the reaction, leading to the formation of halohydrins.[1]

Q: How can I monitor the reaction progress? A: The most straightforward method is to observe the color of the reaction mixture. The disappearance of the bromine color indicates that it is being consumed. For a more accurate assessment, thin-layer chromatography (TLC) can be used to track the disappearance of the acrylonitrile starting material.

Q: What are the recommended storage conditions for 2,3-Dibromopropionitrile? A: As with many brominated compounds, 2,3-Dibromopropionitrile may be sensitive to light and heat. It should be stored in a tightly sealed, amber glass bottle in a cool, dark, and well-ventilated area.

References

  • INEOS Group. (n.d.). Acrylonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). US4022816A - Purification of chlorobutyronitrile.
  • (n.d.). Bromine Safety & Standard Operating Procedures. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ACRYLONITRILE. Retrieved from [Link]

  • RSC Education. (n.d.). Handling liquid bromine and preparing bromine water. Retrieved from [Link]

  • Matyjaszewski Polymer Group - Carnegie Mellon University. (n.d.). Acrylonitrile. Retrieved from [Link]

  • Archean Chemical Industries. (2022). SAFETY DATA SHEET - BROMINE. Retrieved from [Link]

  • Matyjaszewski, K., Jo, S. M., Paik, H. J., & Gaynor, S. G. (1997). Synthesis of Well-Defined Polyacrylonitrile by Atom Transfer Radical Polymerization. Macromolecules, 30(20), 6398-6400.
  • Nanjing Chemical Material Corp. (n.d.). The Role and Use Precautions of Acrylonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). US2326095A - Brominated acrylonitrile and method of preparing the same.
  • ATSDR - CDC. (n.d.). Acrylonitrile | Medical Management Guidelines. Retrieved from [Link]

  • Google Patents. (n.d.). US3671568A - Process for preparing nitriles.
  • Quora. (2017). What is the difference between free radical reaction and electrophilic substitution reaction?. Retrieved from [Link]

  • YouTube. (2021). FREE RADICAL SUBSTITUTION VS ELECTROPHILIC ADDITION. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on thermal degradation of acrylonitrile–butadiene–styrene copolymer (ABS-Br) containing brominated flame retardant. Retrieved from [Link]

  • Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism. Retrieved from [Link]

  • Chemguide. (n.d.). the preparation of nitriles. Retrieved from [Link]

  • CurlyArrows Organic Chemistry. (n.d.). Difference Between Electrophiles and Free Radicals. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 4: Radical Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Remarkably Simple One-Step Procedure for the Preparation of α-Bromo-α,β-Unsaturated Carbonyl Compounds. Retrieved from [Link]

  • Reddit. (2024). Bromination Help. Retrieved from [Link]

  • ResearchGate. (2025). Transformation of aromatic bromides into aromatic nitriles with n-BuLi, pivalonitrile, and iodine under metal cyanide-free conditions. Retrieved from [Link]

  • YouTube. (2025). How Does Acrylonitrile Polymerize To Form Polyacrylonitrile?. Retrieved from [Link]

  • RSC Publishing. (n.d.). α′-Bromination of α,β-unsaturated ketones by an electrochemical procedure. Retrieved from [Link]

  • YouTube. (2020). Elimination of Alpha Bromides. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Preparation of Nitriles. Retrieved from [Link]

  • PubMed. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Convenient Halogenation of α,β-Unsaturated Carbonyl Compounds with OXONE® and Hydrohalic Acid (HBr, HCl). Retrieved from [Link]

  • RSC Publishing. (n.d.). Facile and efficient bromination of hydroxyl-containing polymers to synthesize well-defined .... Retrieved from [Link]

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Troubleshooting

preventing polymerization of 2,3-Dibromopropionitrile during storage

A Guide for Researchers on Preventing Polymerization During Storage Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Preventing Polymerization During Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the stability and integrity of your reagents. This guide is dedicated to 2,3-Dibromopropionitrile, a valuable synthetic reagent that requires specific handling to prevent unwanted polymerization. We will explore the causality behind its instability and provide robust protocols for its safe storage and handling.

Frequently Asked Questions (FAQs)

Q1: What is 2,3-Dibromopropionitrile, and why is it so susceptible to polymerization?

2,3-Dibromopropionitrile (C₃H₃Br₂N) is a nitrile compound featuring two bromine atoms on adjacent carbons.[1][2] Its reactivity stems from its molecular structure. While it lacks the typical C=C double bond found in monomers like acrylonitrile, its structure is inherently unstable. The presence of two bromine atoms, which are good leaving groups, and an electron-withdrawing nitrile group makes the molecule susceptible to elimination and subsequent polymerization reactions.[3] Factors like heat, light (UV radiation), and contact with incompatible materials such as strong acids, bases, or oxidizing agents can initiate these degradation pathways.[4][5][6]

Q2: My vial of 2,3-Dibromopropionitrile has become viscous, solidified, or turned yellow/brown. What is happening?

These are classic visual indicators of polymerization or degradation.

  • Increased Viscosity/Solidification: This strongly suggests that the individual monomer units have begun to link together, forming oligomers or polymers. This process can be slow or rapid and is often irreversible.

  • Discoloration (Yellow to Brown): This is typically a sign of chemical degradation, which can be a precursor to polymerization. The color change may result from the formation of conjugated systems or other chromophoric byproducts as the molecule breaks down.[7]

If you observe these changes, it is crucial to treat the material as potentially unstable. Do not attempt to heat the vial to melt the contents, as this can accelerate the reaction, leading to a dangerous pressure buildup.[4]

Q3: What are the definitive optimal storage conditions for 2,3-Dibromopropionitrile?

To maximize shelf life and prevent polymerization, strict adherence to optimal storage conditions is paramount. The core principles are to minimize thermal energy, exclude light, and maintain an inert environment.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the kinetic energy of molecules, significantly slowing the rate of potential polymerization and degradation reactions.[8][9]
Light Store in an amber or opaque vial in a dark location.Prevents photo-initiation of radical polymerization pathways. UV light can provide the activation energy for unwanted reactions.[4]
Atmosphere Store under an inert gas (Argon or Nitrogen).Displaces oxygen, which is required for some common phenolic inhibitors (like MEHQ) to function and can also participate in oxidative degradation pathways.[10]
Container Tightly sealed container in a dry, well-ventilated place .[6][11]Prevents ingress of atmospheric moisture and contaminants that could initiate polymerization.[4]
Q4: Should a polymerization inhibitor be used with 2,3-Dibromopropionitrile?

While some related reactive monomers like acrylonitrile are commonly stabilized with inhibitors such as the monomethyl ether of hydroquinone (MEHQ) at concentrations of 35-50 ppm, the use of inhibitors for 2,3-Dibromopropionitrile is less standardized.[4][10]

Expert Insight: For laboratory-scale quantities intended for near-term use, strict adherence to the storage conditions outlined in Q3 is often sufficient. If you intend to store the material for an extended period (>6 months), introducing a radical inhibitor like MEHQ or hydroquinone (HQ) at low ppm levels could be considered. However, this may interfere with downstream applications, as the inhibitor would likely need to be removed via column chromatography or other methods before use.[7] Always consult the supplier's Certificate of Analysis to see if an inhibitor is already present.

Q5: My sample has already begun to polymerize. Can I salvage it?

In short, it is strongly discouraged. Attempting to purify partially polymerized 2,3-Dibromopropionitrile is hazardous. Methods like distillation carry a high risk of runaway polymerization due to the application of heat.[7] The polymer and monomer can have different solubilities, but separating them chemically is often impractical and introduces more risk.

The safest and most scientifically sound course of action is to dispose of the compromised material according to your institution's hazardous waste protocols.[5][11]

Q6: What are the safety hazards associated with uncontrolled polymerization?

Uncontrolled polymerization is a serious safety concern. The reaction is often highly exothermic , meaning it releases a significant amount of heat. In a sealed container, this can lead to:

  • Rapid Temperature Increase: The heat accelerates the reaction further in a dangerous feedback loop.

  • Pressure Buildup: The increase in temperature will cause the material and any trapped air to expand, potentially exceeding the pressure rating of the container.[4]

  • Container Rupture: The immense pressure can cause the vial or bottle to fail violently, creating a risk of chemical exposure and injury from projectiles.

Always handle 2,3-Dibromopropionitrile in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[5][12]

Troubleshooting Guide

This flowchart provides a quick diagnostic and action plan for assessing the quality of your 2,3-Dibromopropionitrile.

G cluster_start Initial Inspection cluster_observe Observation cluster_good Good Condition cluster_bad Poor Condition start Inspect 2,3-Dibromopropionitrile (New or from storage) appearance What is the appearance? start->appearance good Clear, colorless to light yellow liquid appearance->good Clear Liquid bad Viscous, Solidified, or Dark Brown appearance->bad Viscous/Solid proceed Proceed with experiment. Ensure proper storage after use. good->proceed dispose DO NOT USE. Quarantine the vial and dispose of as hazardous waste. bad->dispose

Caption: Troubleshooting flowchart for 2,3-Dibromopropionitrile.

Key Factors and Preventative Measures

Understanding the interplay of factors that induce polymerization is key to prevention.

G cluster_causes Polymerization Triggers cluster_prevention Preventative Measures Heat Heat / Elevated Temp. Polymerization Unwanted Polymerization Heat->Polymerization Light UV Light Light->Polymerization Impurity Impurities (Acids, Bases, Metals) Impurity->Polymerization Cold Refrigerated Storage (2-8°C) Dark Opaque Container (Darkness) Inert Inert Atmosphere (Argon / N2) Polymerization->Cold Prevents Polymerization->Dark Prevents Polymerization->Inert Prevents

Caption: Factors influencing polymerization and corresponding preventative actions.

Experimental Protocols

Protocol 1: Recommended Storage Procedure for 2,3-Dibromopropionitrile

This protocol ensures the reagent is stored under optimal conditions to inhibit degradation and polymerization.

Materials:

  • Supplier's original vial of 2,3-Dibromopropionitrile.

  • Parafilm® or a secure secondary seal.

  • Inert gas source (Argon or Nitrogen) with a regulator and needle adapter.

  • Designated, labeled secondary containment.

  • 2-8°C refrigerator (explosion-proof recommended).

Procedure:

  • Initial Receipt: Upon receiving, inspect the vial for any signs of polymerization (viscosity, solids, dark color). If compromised, do not open and follow disposal procedures.

  • Inert Gas Blanket (Optional but Recommended): In a fume hood, carefully open the vial. Gently flush the headspace with a slow stream of argon or nitrogen for 10-15 seconds to displace air and moisture.

  • Secure Sealing: Immediately and tightly recap the vial. For added protection, wrap the cap and neck junction with Parafilm®.

  • Labeling: Ensure the vial is clearly labeled with the chemical name, date received, and any handling precautions.

  • Containment & Storage: Place the sealed vial inside a labeled, chemically compatible secondary container. Store the container in a designated 2-8°C refrigerator away from incompatible materials.[9][11]

Protocol 2: Safe Handling and Disposal of Compromised Reagent

If polymerization is suspected, safety is the primary concern. Do not attempt to open a vial that is bulging or shows signs of pressure.

Procedure:

  • Do Not Open: Do not attempt to open, heat, or otherwise disturb a container that is bulging, has solidified contents, or is visibly under pressure.

  • Isolate the Area: Place the compromised vial in a fume hood or a designated, isolated, and well-ventilated area. Use tongs or other remote handling tools if possible.

  • Inform Safety Officer: Contact your institution's Environmental Health & Safety (EHS) officer immediately. Inform them of the situation and the nature of the chemical.

  • Waste Collection: The EHS officer will provide guidance on the proper procedure for collection. Typically, the unopened, compromised vial will be placed in a larger, padded container (e.g., a drum with vermiculite) by trained personnel for disposal.

  • Documentation: Document the incident, including the product lot number and approximate age, for internal records and to inform the supplier if necessary.

References

  • Nufarm. (n.d.). Polymerization Inhibitors for Acrylonitrile.
  • BenchChem. (2025). Preventing polymerization of acrylonitrile derivatives during reaction.
  • Acrylonitrile. (n.d.). Retrieved from a major chemical producer's safety guide.
  • INEOS Group. (n.d.). Acrylonitrile.
  • Applied Analytics. (n.d.). Acrylonitrile Chemical Analysis.
  • Fisher Scientific. (2025). 3-Bromopropionitrile Safety Data Sheet.
  • Fisher Scientific. (2011). 2,3-Dibromopropene, stabilized Safety Data Sheet.
  • CPAChem. (n.d.). Safety data sheet.
  • Hangzhou KieRay Chem Co.,LTD. (2022). 3-BROMOPROPIONITRILE industrial Grade.
  • Sigma-Aldrich. (n.d.). 2-Bromopropionitrile 97.
  • Altarawneh, M., & Dlugogorski, B. Z. (n.d.). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Progress in Energy and Combustion Science.
  • Wikipedia. (n.d.). DBNPA.
  • Thermo Fisher Scientific. (2025). 3-Bromopropionitrile SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). 3-Bromopropionitrile >= 98.0 GC.
  • Stec, A. A., & Hull, T. R. (n.d.).
  • ChemicalBook. (2025). 2-BROMOPROPIONITRILE - Safety Data Sheet.
  • Stec, A. A., & Hull, T. R. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions.
  • ResearchGate. (n.d.). Studies on thermal degradation of acrylonitrile–butadiene–styrene copolymer (ABS-Br) containing brominated flame retardant.
  • Santa Cruz Biotechnology. (n.d.). 2,3-Dibromopropionitrile.
  • Angene Chemical. (n.d.). 2,3-Dibromopropionitrile(CAS# 4554-16-9).
  • IGTPAN. (n.d.). Suspension polymerization.
  • The Essential Chemical Industry. (n.d.). Poly(propenonitrile) (Polyacrylonitrile).
  • ChemRxiv. (n.d.). Evidence for Polarity- and Viscosity-Controlled Domains in the Termination Reaction in the Radical Polymerization of Acrylonitrile.
  • PubChem. (n.d.). 3-Bromopropionitrile.

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Optimization

Technical Support Center: Purification of 2,3-Dibromopropionitrile

Welcome to the Technical Support Center for the purification of 2,3-Dibromopropionitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 2,3-Dibromopropionitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for obtaining high-purity 2,3-Dibromopropionitrile. As a crucial reagent in various synthetic pathways, its purity is paramount for reproducible and reliable experimental outcomes. This document provides a comprehensive overview of common impurities, purification strategies, and analytical methods for quality control.

Understanding the Impurity Profile

The primary route to synthesizing 2,3-Dibromopropionitrile is the direct bromination of acrylonitrile.[1] This process, while effective, can lead to a range of impurities that need to be addressed to ensure the quality of the final product.

Common Impurities:

  • Unreacted Acrylonitrile: Due to incomplete reaction, residual acrylonitrile is a common impurity. Its high volatility makes it relatively easy to remove during initial purification steps.

  • Poly-brominated Species: Over-bromination can lead to the formation of tribromopropionitrile and other poly-brominated compounds.

  • Hydrolysis Products: The presence of water during the reaction or workup can lead to the hydrolysis of the nitrile group, forming 2,3-dibromopropionamide or 2,3-dibromopropionic acid.[2]

  • Solvent Residues: Depending on the reaction and purification conditions, residual solvents may be present.

A thorough understanding of these potential impurities is the first step in developing an effective purification strategy.

Purification Strategies: A Multi-pronged Approach

The choice of purification method depends on the scale of the experiment and the nature of the impurities present. A combination of techniques is often employed to achieve the desired purity.

Vacuum Distillation

Vacuum distillation is a highly effective method for purifying 2,3-Dibromopropionitrile, especially for removing less volatile impurities and colored byproducts.[3] By reducing the pressure, the boiling point of the compound is lowered, preventing thermal decomposition.[4]

Key Parameters for Vacuum Distillation:

ParameterRecommended ValueRationale
Boiling Point 105-112 °CAt a reduced pressure of 2.66 kPa (20 mmHg).[1]
Apparatus Short-path distillation apparatusMinimizes travel distance for the vapor, reducing product loss.
Vacuum Source Diaphragm pump or similarCapable of achieving and maintaining a stable vacuum in the desired range.
Cold Trap Dry ice/acetone or liquid nitrogenProtects the vacuum pump from corrosive vapors.

Experimental Protocol: Fractional Vacuum Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux column, a short-path distillation head, a condenser, a receiving flask, and a vacuum adapter. Ensure all glassware is dry and free of cracks. Lightly grease all ground glass joints to ensure a good seal.

  • Charging the Flask: Charge the distillation flask with the crude 2,3-Dibromopropionitrile, filling it to no more than two-thirds of its capacity. Add a magnetic stir bar for smooth boiling.

  • Applying Vacuum: Begin stirring and slowly apply the vacuum. A gradual reduction in pressure will help to control initial bumping from volatile impurities.

  • Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Forerun: Collect the initial, lower-boiling fraction, which will contain unreacted acrylonitrile and other volatile impurities.

    • Main Fraction: As the temperature stabilizes at the expected boiling point of 2,3-Dibromopropionitrile (105-112 °C at 2.66 kPa), switch to a clean receiving flask to collect the purified product.[1]

    • Residue: Discontinue heating before the distillation flask runs dry to avoid the concentration of potentially unstable residues.

  • Cooling and Storage: Allow the apparatus to cool completely before slowly releasing the vacuum. Store the purified 2,3-Dibromopropionitrile in a tightly sealed, amber glass bottle under an inert atmosphere (e.g., argon or nitrogen) and refrigerate to maintain its quality.[5]

Troubleshooting Distillation:

  • Bumping: Vigorous, uncontrolled boiling can occur under vacuum. Ensure smooth stirring and a gradual application of heat.

  • Discoloration of Distillate: This may indicate thermal decomposition. Ensure the vacuum is sufficiently low and the heating mantle temperature is not excessively high.

  • No Distillate at Expected Temperature: Check for leaks in the vacuum system and verify the accuracy of the pressure gauge.

graph TD { A[Crude 2,3-Dibromopropionitrile] --> B{Fractional Vacuum Distillation}; B --> C[Forerun (Volatile Impurities)]; B --> D[Main Fraction (Pure Product)]; B --> E[Residue (Non-volatile Impurities)]; } Caption: Workflow for purification by fractional vacuum distillation.
Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities from a solid or high-boiling liquid. The principle relies on the differential solubility of the compound and its impurities in a suitable solvent system.[6]

Solvent Selection:

The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at low temperatures. For 2,3-Dibromopropionitrile, a mixed solvent system is often effective.

Recommended Solvent System: Ethanol/Water

Experimental Protocol: Two-Solvent Recrystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the impure 2,3-Dibromopropionitrile in a minimal amount of hot ethanol.

  • Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated.

  • Clarification: Add a few more drops of hot ethanol to just redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the flask to cool slowly to room temperature, undisturbed. Slow cooling promotes the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Recrystallization:

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to too rapid cooling or an inappropriate solvent ratio. Reheat the solution to dissolve the oil and allow it to cool more slowly, or adjust the solvent composition.

  • Poor Crystal Yield: This could be due to using too much solvent or incomplete cooling. Concentrate the mother liquor and re-cool to obtain a second crop of crystals.

  • Crystals Do Not Form: The solution may not be sufficiently saturated. Reheat the solution and add more of the anti-solvent (water) to reach the cloud point again.

graph TD { A[Impure 2,3-Dibromopropionitrile] --> B{Dissolve in minimal hot Ethanol}; B --> C{Add hot Water to cloud point}; C --> D{Add a few drops of hot Ethanol to clarify}; D --> E{Slow cooling}; E --> F[Crystal formation]; F --> G{Vacuum filtration}; G --> H[Wash with cold Ethanol/Water]; H --> I[Dry under vacuum]; I --> J[Pure Crystals]; } Caption: Workflow for two-solvent recrystallization.
Column Chromatography

For small-scale purification and the removal of closely related impurities, column chromatography can be an effective method. The choice of stationary and mobile phases is critical for achieving good separation.

Recommended Conditions:

ParameterRecommendation
Stationary Phase Silica gel (60-120 mesh)
Mobile Phase A gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate)

Experimental Protocol: Column Chromatography

  • Column Packing: Prepare a silica gel slurry in hexanes and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude 2,3-Dibromopropionitrile in a minimal amount of the initial mobile phase (e.g., 5% ethyl acetate in hexanes) and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 5% ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 10%, then 15%, then 20% ethyl acetate) to elute the 2,3-Dibromopropionitrile and any more polar impurities.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Troubleshooting Chromatography:

  • Poor Separation: If the compound and impurities elute together, the mobile phase may be too polar. Start with a less polar solvent system.

  • Compound Stuck on the Column: If the compound does not elute, the mobile phase is likely not polar enough. Gradually increase the polarity of the eluent.

Purity Analysis: Ensuring Quality

After purification, it is essential to assess the purity of the 2,3-Dibromopropionitrile. A combination of analytical techniques should be employed for a comprehensive evaluation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for determining the purity of a compound and identifying impurities.[7] A reversed-phase C18 column is a good starting point for method development.[8][9]

Typical HPLC Conditions:

ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Gradient of acetonitrile in water (both with 0.1% formic acid)
Detection UV at 210 nm
Flow Rate 1.0 mL/min
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent method for identifying and quantifying volatile impurities. The mass spectrum provides a molecular fingerprint that can be used to identify unknown compounds by their fragmentation patterns.[10] The presence of two bromine atoms will result in a characteristic isotopic pattern (M, M+2, M+4) in the mass spectrum.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of the purified product and identifying any remaining impurities. The chemical shifts and coupling constants will be characteristic of the 2,3-Dibromopropionitrile structure.

Safety and Handling

2,3-Dibromopropionitrile is a hazardous chemical and should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[5][13]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.[5]

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere.[5] Refrigeration is recommended to maintain product quality.[5]

  • Incompatibilities: Avoid contact with strong acids, strong bases, and strong oxidizing agents.[13]

By following the guidelines and protocols outlined in this technical support center, researchers can confidently purify 2,3-Dibromopropionitrile to a high degree of purity, ensuring the integrity and success of their subsequent experiments.

References

  • Fisher Scientific. (2011, December 15). Safety Data Sheet: 2,3-Dibromopropene, stabilized.
  • Sigma-Aldrich. (2024, September 6).
  • CPAChem. (n.d.).
  • ChemBK. (2024, April 9). 2,3-Dibromopropionitrile.
  • Thermo Fisher Scientific. (2025, September 18).
  • University of California, Los Angeles. (n.d.).
  • Rowan College at Burlington County. (n.d.).
  • ChemicalBook. (n.d.). 2,3-Dibromo-1-propanol (96-13-9) 1H NMR spectrum.
  • HELIX Chromatography. (n.d.). HPLC Analysis of Drug Composition on Heritage C18 Column According to US Pharmacopeia.
  • BenchChem. (2025).
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  • BenchChem. (2025).
  • David, V., et al. (n.d.). Comparison of the phase ratio for c18 hplc columns using three different organic modifiers.
  • University of Rochester, Department of Chemistry. (n.d.).
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  • Sigma-Aldrich. (n.d.). 2-Bromopropionitrile 97%.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to HPLC Methods for Purity Assessment of 3-Bromopropionitrile.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
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  • W
  • Chemistry LibreTexts. (2022, April 7). 5.
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  • ResearchGate. (2014, March 21).
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  • ChemicalBook. (n.d.). 2,3-Dibromo-1-propanol (96-13-9) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 2,3-Dibromopropionic acid(600-05-5) 1H NMR spectrum.
  • Unknown. (n.d.).
  • PubChem. (n.d.). 2-Bromopropionitrile.
  • BenchChem. (n.d.). Stability issues of "2-[(3-Bromopyridin-2-yl)oxy]ethanol" in solution.
  • BenchChem. (n.d.).
  • Doc Brown's Chemistry. (n.d.). C3H7Br CH3CHBrCH3 2-bromopropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl bromide 1-H nmr explaining spin-spin coupling for line splitting.
  • ChemicalBook. (n.d.). 1,2,3-Tribromopropane(96-11-7) 13C NMR spectrum.
  • PubChem. (n.d.). 3-Bromopropionitrile.
  • PubMed Central. (n.d.).
  • PubChem. (n.d.). 3-Bromopropionitrile.
  • Sigma-Aldrich. (n.d.). 3-Bromopropionitrile = 98.0 GC 2417-90-5.
  • PubMed. (2016, April 21). Thermal Decomposition of 3-Bromopropene.
  • PubMed. (1980, October).

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Analytical Methods for Purity Assessment of 2,3-Dibromopropionitrile

For Researchers, Scientists, and Drug Development Professionals In the synthesis of novel chemical entities and the development of pharmaceutical products, the purity of starting materials and intermediates is paramount....

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities and the development of pharmaceutical products, the purity of starting materials and intermediates is paramount. 2,3-Dibromopropionitrile, a versatile building block in organic synthesis, is no exception. Its purity can significantly impact reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of a final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for the robust purity assessment of 2,3-Dibromopropionitrile, grounded in scientific principles and practical application.

The choice of an analytical method is not a one-size-fits-all decision. It is a strategic process that balances the need for specificity, sensitivity, and accuracy with practical considerations such as sample throughput and instrumentation availability. For a molecule like 2,3-Dibromopropionitrile, a comprehensive purity assessment often necessitates a multi-faceted approach, leveraging the strengths of several analytical techniques.

This guide will explore the utility of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers a unique window into the chemical composition of a sample, and when used in concert, they provide a holistic and trustworthy purity profile. The principles of method validation, as outlined by the International Council for Harmonisation (ICH) guidelines, will be a recurring theme, ensuring that the described methods are not only scientifically sound but also meet regulatory expectations.[1][2][3][4][5]

Orthogonal Approaches to Purity: A Strategic Overview

A robust purity assessment strategy for 2,3-Dibromopropionitrile should employ orthogonal analytical techniques. This means utilizing methods that separate and detect compounds based on different chemical and physical principles. This approach minimizes the risk of co-eluting impurities and provides a more complete picture of the sample's purity.

Caption: A multi-pronged approach to purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility-Based Workhorse

For volatile and semi-volatile compounds like 2,3-Dibromopropionitrile, Gas Chromatography (GC) is a primary analytical tool.[6] When coupled with a Mass Spectrometer (MS), it becomes a powerful technique for both separation and identification of the main component and its impurities.

Principle of Separation and Detection: GC separates compounds based on their boiling points and interactions with a stationary phase within a capillary column.[7] As the separated compounds elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for definitive identification. The presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio will result in characteristic isotopic patterns for bromine-containing fragments, aiding in their identification.[8]

Experimental Protocol: GC-MS for 2,3-Dibromopropionitrile Purity

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the 2,3-Dibromopropionitrile sample.

  • Dissolve in 10 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.

  • Perform a serial dilution to a final concentration of approximately 50 µg/mL.

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[9]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[9]

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-300.

3. Data Analysis:

  • The purity of 2,3-Dibromopropionitrile is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Impurity identification is achieved by comparing the mass spectra of the minor peaks against a spectral library (e.g., NIST) and by interpreting the fragmentation patterns.[10]

Caption: Workflow for GC-MS analysis.

High-Performance Liquid Chromatography (HPLC): A Polarity-Based Approach

HPLC is a complementary technique to GC, separating compounds based on their polarity and interactions with a packed column stationary phase.[6] For 2,3-Dibromopropionitrile, which possesses both polar (nitrile) and non-polar (dibromo-alkyl) characteristics, Reverse-Phase HPLC (RP-HPLC) is a suitable choice.

Principle of Separation and Detection: In RP-HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Compounds are separated based on their hydrophobicity, with more non-polar compounds having longer retention times. A UV detector is commonly used for detection, as the nitrile group provides a chromophore. The primary challenge in HPLC analysis is achieving adequate separation of the main compound from structurally similar impurities.[11]

Experimental Protocol: RP-HPLC-UV for 2,3-Dibromopropionitrile Purity

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the 2,3-Dibromopropionitrile sample.

  • Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

  • Dilute to a final concentration of approximately 0.1 mg/mL.

2. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a UV detector.

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm.

3. Data Analysis:

  • Purity is calculated based on the area percentage of the 2,3-Dibromopropionitrile peak relative to the total peak area.

  • Method validation should include specificity, linearity, accuracy, and precision to ensure the method is fit for its intended purpose.[1][2][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Absolute Purity

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can also be used for quantitative analysis (qNMR).[12][13] Unlike chromatographic techniques that provide relative purity, qNMR can determine the absolute purity of a substance when a certified internal standard is used.

Principle of Analysis: NMR spectroscopy probes the magnetic properties of atomic nuclei. The chemical shift, integration, and coupling patterns in an NMR spectrum provide detailed information about the molecular structure. For purity assessment, the integral of the signals corresponding to the analyte is compared to the integral of a known amount of an internal standard.

Experimental Protocol: Quantitative ¹H NMR (qNMR) for 2,3-Dibromopropionitrile Purity

1. Sample Preparation:

  • Accurately weigh approximately 15 mg of the 2,3-Dibromopropionitrile sample into an NMR tube.

  • Accurately weigh approximately 10 mg of a certified internal standard (e.g., Maleic Anhydride) and add it to the same NMR tube.

  • Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) with a known amount of a reference standard like Tetramethylsilane (TMS).

  • Ensure complete dissolution.

2. Instrumentation and Acquisition Parameters:

  • NMR Spectrometer: Bruker Avance III 400 MHz (or equivalent).

  • Probe: 5 mm BBO probe.

  • Experiment: ¹H NMR.

  • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).

  • Number of Scans (ns): 16 (or more for better signal-to-noise).

  • Pulse Angle: 90°.

3. Data Analysis:

  • Identify a well-resolved signal for both 2,3-Dibromopropionitrile and the internal standard.

  • Carefully integrate these signals.

  • The purity is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Common impurities that can be identified by NMR include residual starting materials and isomeric by-products.[14] The presence of unexpected signals can be further investigated using 2D NMR techniques like COSY and HSQC.[15]

Comparative Performance of Analytical Methods

Parameter GC-MS HPLC-UV Quantitative NMR (qNMR)
Principle Volatility-based separation, mass-based detectionPolarity-based separation, UV absorbance detectionNuclear magnetic resonance
Primary Use Purity assay, identification of volatile impuritiesPurity assay, quantification of non-volatile impuritiesAbsolute purity determination, structural elucidation
Selectivity HighModerate to HighVery High
Sensitivity High (ng to pg level)Moderate (µg to ng level)Low (mg level)
Quantification Relative (Area %)Relative (Area %)Absolute (with internal standard)
Impurity ID Excellent (via mass spectral library)Limited (requires reference standards)Excellent (structural information)
Throughput HighHighLow

Conclusion: An Integrated Approach for Unwavering Confidence

The purity assessment of 2,3-Dibromopropionitrile is a critical step in ensuring the quality and consistency of chemical and pharmaceutical manufacturing processes. While each of the discussed analytical methods offers distinct advantages, a truly comprehensive and trustworthy purity determination relies on an integrated, orthogonal approach.

  • GC-MS is the method of choice for identifying and quantifying volatile impurities.

  • HPLC-UV provides a robust method for routine purity testing and the analysis of less volatile or thermally labile impurities.

  • qNMR serves as the ultimate arbiter for absolute purity determination and structural confirmation of both the main component and any unknown impurities.

By judiciously applying these techniques and adhering to the principles of method validation, researchers, scientists, and drug development professionals can be confident in the quality of their 2,3-Dibromopropionitrile and, by extension, the integrity of their scientific endeavors.

References

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Comparative

A Researcher's Guide to Brominating Agents: A Comparative Analysis of 2,3-Dibromopropionitrile, NBS, DBDMH, and Elemental Bromine

For researchers, scientists, and drug development professionals, the strategic introduction of bromine into a molecular scaffold is a pivotal step in organic synthesis. The choice of brominating agent dictates the reacti...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic introduction of bromine into a molecular scaffold is a pivotal step in organic synthesis. The choice of brominating agent dictates the reaction's efficiency, selectivity, safety, and scalability. While established reagents like N-Bromosuccinimide (NBS) and elemental bromine are staples in the chemist's toolbox, the landscape of available agents is broad. This guide provides an in-depth comparison of the performance, mechanisms, and practical considerations for key brominating agents, with a special focus on clarifying the role of 2,3-Dibromopropionitrile.

The central thesis of this guide is that while 2,3-Dibromopropionitrile is a bromine-containing molecule, its synthetic utility fundamentally differs from that of traditional brominating agents. It functions not as a bromine donor, but as a bifunctional building block. In contrast, reagents with weak Nitrogen-Bromine (N-Br) bonds, such as NBS and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), are designed specifically for the facile transfer of electrophilic or radical bromine.

Part 1: Physicochemical Properties and Safety at a Glance

The selection of a reagent often begins with an assessment of its physical properties and handling requirements. An ideal agent is effective, safe, and convenient to use. Elemental bromine (Br₂), while a powerful brominating agent, is a fuming, highly corrosive, and toxic liquid, making it difficult to handle.[1][2][3] This has driven the development of solid, crystalline alternatives that offer significant advantages in safety and ease of use.[4][5]

Property2,3-DibromopropionitrileN-Bromosuccinimide (NBS)1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)Elemental Bromine (Br₂)
Formula C₃H₃Br₂NC₄H₄BrNO₂C₅H₆Br₂N₂O₂Br₂
MW ( g/mol ) 212.89177.98285.91159.81
Appearance Liquid (presumed)White crystalline solid[6]Yellowish crystalline powder[7]Fuming red-brown liquid[1]
Active Br Content 75.0%44.9%55.9%100%
Key Hazards Toxic, Irritant (by analogy to monobromo derivatives)[8][9]Irritant, Corrosive[10]Oxidizer, Corrosive[10]Highly Toxic, Corrosive, Strong Oxidizer[2][11]
Handling Fume hood, PPE[12][13]Fume hood, PPE, protect from light/moisture[10]Fume hood, PPE, keep from combustibles[10]Specialized equipment (e.g., Teflon, glass), Fume hood, PPE[2][14]
Byproduct N/A (It is a reactant)Succinimide5,5-DimethylhydantoinHydrogen Bromide (HBr)
Byproduct Solubility N/AWater-solubleLess soluble in organic solvents[10]Gas/Acid
Part 2: Mechanistic Considerations and Synthetic Applications

The true utility of a brominating agent is defined by its reactivity and selectivity, which are governed by the reaction mechanism it favors. Agents can typically operate via a radical chain pathway or an electrophilic pathway.

For the selective bromination of positions adjacent to a double bond (allylic) or an aromatic ring (benzylic), a low, constant concentration of Br₂ is required to suppress competitive electrophilic addition to the double bond.[15] This is the primary application for N-Bromosuccinimide (NBS) , which serves as a convenient source of bromine radicals (Br•) in the presence of a radical initiator (e.g., AIBN) or light.[16][17] This classic transformation is known as the Wohl-Ziegler reaction.[15]

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) functions similarly to NBS in radical reactions and is often considered a superior alternative.[7][18] The proposed mechanism involves the homolytic cleavage of the N-Br bond to generate a bromine radical, which then abstracts a benzylic hydrogen to initiate a radical chain reaction.[7]

cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator Br• Br• Initiator->Br• Generates Toluene Toluene (R-H) Br•->Toluene Benzyl_Radical Benzyl Radical (R•) Toluene->Benzyl_Radical + Br• HBr HBr NBS_DBDMH NBS or DBDMH (X-Br) Benzyl_Bromide Benzyl Bromide (R-Br) Br_Radical Br• Br2 Br₂ cluster_reagent Reagent Selection cluster_choice Recommended Agent Start Synthetic Goal? Allylic Allylic/Benzylic Bromination Start->Allylic Radical Alkene Alkene/Alkyne Addition Start->Alkene Electrophilic Aromatic Aromatic Bromination Start->Aromatic Electrophilic Alpha α-Bromination of Carbonyl Start->Alpha Electrophilic/ Radical NBS NBS (Radical Initiator) Allylic->NBS DBDMH DBDMH (Cost-effective alt.) Allylic->DBDMH Br2 Br₂ (Strong, hazardous) Alkene->Br2 DBDMH_alkene DBDMH (Catalyst-free) Alkene->DBDMH_alkene NBS_hydro NBS / H₂O (Bromohydrin) Alkene->NBS_hydro DBDMH_aro DBDMH / NBS (Electron-rich) Aromatic->DBDMH_aro Br2_lewis Br₂ / Lewis Acid (Deactivated) Aromatic->Br2_lewis NBS_acid NBS (Acid-catalyzed) Alpha->NBS_acid

Caption: Decision flowchart for selecting a brominating agent.

Part 3: The Role of 2,3-Dibromopropionitrile as a Synthon

Extensive literature searches reveal that 2,3-Dibromopropionitrile is not employed as a brominating agent. [1][19]Instead, it and its close relatives, 3-bromopropionitrile and 2-bromopropionitrile, are classified as bifunctional intermediates or synthons. [20]Their value lies in the orthogonal reactivity of the C-Br bond and the nitrile group.

The bromine atom is susceptible to nucleophilic substitution (Sₙ2), while the nitrile group can undergo a variety of transformations:

  • Reduction to a primary amine using reagents like LiAlH₄. [21]* Hydrolysis to a carboxylic acid under acidic or basic conditions. [21]* Reaction with organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis. [22] This dual reactivity makes brominated nitriles valuable for constructing more complex molecules, particularly in pharmaceutical and agrochemical synthesis. [20][23]

Part 4: Experimental Protocols: A Comparative Workflow

To illustrate the practical differences in handling and procedure, below is a generalized workflow for the benzylic bromination of an activated substrate like ethylbenzene.

Setup Reaction Setup - Inert flask - Add Substrate & Solvent (CCl₄) - Add Radical Initiator (AIBN) Reagent Reagent Addition - Add solid NBS or DBDMH - (DBDMH requires ~0.5 eq.) Setup->Reagent Reaction Reaction - Heat to reflux - Monitor by TLC/GC Reagent->Reaction Workup Workup - Cool to RT - Filter off byproduct (Succinimide or DMH) Reaction->Workup Purify Purification - Wash filtrate with Na₂S₂O₃(aq) - Dry organic layer (Na₂SO₄) - Concentrate in vacuo Workup->Purify Product Isolated Product Purify->Product

Caption: A typical experimental workflow for radical bromination.

  • Setup: To a round-bottom flask equipped with a reflux condenser, add the benzylic substrate (1.0 mmol), N-Bromosuccinimide (1.1 mmol, 1.1 eq), and a catalytic amount of AIBN (0.05 mmol) in anhydrous carbon tetrachloride (5 mL). [6]2. Reaction: Heat the mixture to reflux (approx. 77°C) and irradiate with a heat lamp. Monitor the reaction progress by TLC or GC. The reaction is typically complete when the solid NBS, which is denser than CCl₄, is consumed and the lighter byproduct, succinimide, floats on the surface.

  • Workup: Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Purification: Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by chromatography or distillation.

  • Setup: The setup is identical to the NBS procedure. Add the benzylic substrate (1.0 mmol), 1,3-Dibromo-5,5-dimethylhydantoin (0.55 mmol, 0.55 eq), and AIBN (0.05 mmol) in CCl₄ (5 mL). [24] * Causality Note: Only ~0.5 equivalents of DBDMH are needed because each molecule delivers two bromine atoms, making it more atom-economical. [25]2. Reaction: Heat the mixture to reflux and monitor as described above.

  • Workup: Cool the mixture and filter to remove the 5,5-dimethylhydantoin byproduct. This byproduct is often less soluble in common organic solvents than succinimide, which can simplify the filtration process. [10]4. Purification: The purification procedure is identical to the one used for the NBS reaction.

Conclusion and Recommendations

The choice of a brominating agent is a critical decision in synthesis design.

  • 2,3-Dibromopropionitrile is not a brominating agent but a valuable bifunctional building block , useful for introducing a –CH(Br)CH(Br)CN moiety into a molecule.

  • Elemental Bromine (Br₂) remains a potent reagent for electrophilic additions but presents significant handling and safety challenges. [3][26]* N-Bromosuccinimide (NBS) is the quintessential reagent for allylic and benzylic radical bromination and a versatile choice for generating bromohydrins. [15][16]It is a safe, easy-to-handle solid. [6]* 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is an excellent, often superior, alternative to NBS. [7]It offers higher bromine content, greater atom economy, and potentially easier byproduct removal , making it a more cost-effective and "greener" option for both radical and electrophilic brominations. [10][25] For modern synthetic applications, particularly those focused on safety, efficiency, and cost, DBDMH presents a compelling case as the reagent of choice for many transformations traditionally performed with NBS or Br₂. Researchers should evaluate DBDMH as a primary option for their bromination needs, reserving NBS for specific, well-established protocols and Br₂ for situations where its high reactivity is essential and can be safely managed.

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Validation

A Comparative Guide to 2,3-Dibromopropionitrile and Alternative Biocides for Industrial Applications

< Abstract Effective microbial control is paramount in numerous industrial processes, from water treatment to manufacturing. 2,3-Dibromopropionitrile, more accurately known as 2,2-Dibromo-3-nitrilopropionamide (DBNPA), i...

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

Effective microbial control is paramount in numerous industrial processes, from water treatment to manufacturing. 2,3-Dibromopropionitrile, more accurately known as 2,2-Dibromo-3-nitrilopropionamide (DBNPA), is a fast-acting, non-oxidizing biocide widely utilized for its rapid kill rates and favorable environmental degradation profile.[1][2] However, the selection of an optimal biocide requires a nuanced understanding of its performance relative to alternatives under specific operational conditions. This guide provides an in-depth, objective comparison of DBNPA with other key nitrile compounds and conventional biocides, including isothiazolinones and glutaraldehyde. We will explore comparative efficacy, mechanisms of action, chemical stability, and environmental impact, supported by experimental data and protocols to inform researchers, scientists, and drug development professionals in making strategic, data-driven decisions for their microbial control programs.

Introduction to 2,2-Dibromo-3-nitrilopropionamide (DBNPA)

DBNPA (CAS No. 10222-01-2) is a broad-spectrum electrophilic biocide recognized for its exceptional speed of action against a wide range of microorganisms, including bacteria (both Gram-positive and Gram-negative), fungi, algae, and yeasts.[3][4][5][6] Its efficacy stems from a unique chemical structure featuring two electron-withdrawing bromine atoms and a cyano group, which creates a highly electrophilic core vulnerable to nucleophilic attack.[3]

Mechanism of Action

DBNPA functions as a non-oxidizing biocide, meaning it does not act by releasing halogens but through direct chemical reaction.[2][7][8] The primary mechanism involves rapid penetration of the microbial cell membrane, followed by an irreversible reaction with sulfur-containing nucleophiles, such as the thiol groups (-SH) in essential enzymes like glutathione and cysteine.[3][7][8] This covalent bonding inactivates critical enzymes, disrupting cellular metabolism and redox processes, which leads to cell death, often within minutes.[3][4][5]

cluster_Cell Microbial Cell Enzyme_Active Active Enzyme (with -SH group) Enzyme_Inactive Inactive Enzyme (S-DBNPA Adduct) Enzyme_Active->Enzyme_Inactive Inactivation Disruption Metabolic Disruption & Cell Death Enzyme_Inactive->Disruption DBNPA DBNPA DBNPA->Enzyme_Active Covalent Bonding (Nucleophilic Attack) Membrane Cell Membrane DBNPA->Membrane Penetration

Caption: Mechanism of DBNPA biocidal action.

Physicochemical Properties and Stability

DBNPA is an off-white crystalline solid with moderate solubility in water but is readily soluble in organic solvents like polyethylene glycol, which is often used as a carrier in commercial formulations.[3][5] A defining characteristic of DBNPA is its pH-dependent stability. It is relatively stable under acidic conditions but hydrolyzes rapidly in neutral to alkaline environments.[1][3][4] This rapid degradation is a key advantage for environmental discharge, as it prevents persistence, but it also dictates its application strategy, favoring systems where a quick kill is needed over long-term preservation.[2][9]

Selection of Alternative Biocides for Comparison

For a meaningful comparison, we have selected widely used industrial biocides that often serve as alternatives to DBNPA, based on their application scope and chemical nature.

  • Isothiazolinones (CMIT/MIT): A blend of 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one. These are broad-spectrum, non-oxidizing biocides used extensively in water treatment and as preservatives.

  • Glutaraldehyde: A dialdehyde compound known for its potent biocidal activity, particularly against biofilms and sulfate-reducing bacteria (SRBs).[10]

  • 3-Bromopropionitrile: A related monobrominated nitrile compound, chosen to illustrate the impact of halogenation on biocidal performance.

Comparative Performance Analysis

The choice of a biocide is a multi-factorial decision. The following sections provide a comparative analysis based on critical performance metrics, supported by synthesized data from industry literature.

Efficacy and Speed of Action

DBNPA's most significant advantage is its extremely rapid kill time.[6] It can achieve a significant reduction in microbial populations within minutes, whereas other non-oxidizing biocides often require hours.[6] This makes DBNPA highly suitable for systems with short contact times, such as reverse osmosis (RO) membrane disinfection or once-through cooling systems.[6][10]

Biocide Typical Kill Time Spectrum of Activity Efficacy Against Biofilms
DBNPA < 30 minutes [6][9]Bacteria, Fungi, Algae, Yeasts[4]Good (Peeling/Stripping)[1][4]
Isothiazolinones 1–2 hours[6]Bacteria, Fungi, AlgaeModerate; requires longer contact
Glutaraldehyde 3–6 hours[10]Excellent; potent against SRBs[10]Excellent; good penetrant[10][11]
3-Bromopropionitrile Slower than DBNPABactericideLess effective than DBNPA
Table 1: Comparative Speed of Action and Efficacy.

For instance, at a low concentration of 5 mg/L, DBNPA can reduce Legionella pneumophila counts by 99.9% within just 10 minutes.[3] In a comparative study against Pseudomonas fluorescens, 10 mg/L of DBNPA resulted in a >6-log reduction in culturability within 30 minutes.[12]

Chemical Stability and Degradation

Stability directly influences a biocide's persistence and application profile. DBNPA's rapid hydrolysis at higher pH is a critical differentiator.

Biocide Optimal pH Range Half-life in Water (Approx.) Primary Degradation Products
DBNPA Acidic to Neutral (< 8)[1][2][4]pH 7: ~9 hours[2] / pH 9: ~73 minutesAmmonia, Bromide ions, CO2, Dibromoacetonitrile[9]
Isothiazolinones Acidic to NeutralpH 8: Several daysDegrades to less active compounds
Glutaraldehyde Wide range (6.5-9.0)[10]4-12 hours, depending on conditions[11]Biodegradable
3-Bromopropionitrile More stable than DBNPAPersistence is unlikely based on available information.Likely bromide ions, organic nitriles
Table 2: Comparative Stability and Degradation Profile.

The rapid degradation of DBNPA is a significant environmental advantage, as it breaks down into relatively non-toxic byproducts and does not persist in discharge waters.[2][6][9] This contrasts with alternatives like isothiazolinones, which may require neutralization before discharge.[6] However, this instability means DBNPA is unsuitable for applications requiring long-term preservation unless formulated for slow release.

Environmental and Toxicity Profile

While effective, biocides must be handled with an awareness of their toxicological and ecotoxicological profiles.

Biocide Key Environmental Features Human Toxicity Concerns
DBNPA Non-persistent, biodegradable.[6]Corrosive, skin sensitizer.[3]
Isothiazolinones Can be ecotoxic, may require neutralization.[6][13]Potent skin sensitizers, allergens.[13]
Glutaraldehyde Biodegradable but highly toxic to aquatic organisms.[11]Respiratory and skin sensitizer.
3-Bromopropionitrile Likely mobile in the environment.Chemical asphyxiant, skin/eye irritant.[14][15]
Table 3: Comparative Environmental and Safety Profile.

DBNPA's rapid breakdown mitigates long-term environmental risk, making it a preferred choice for systems with direct discharge permits.[2] However, all biocides listed are toxic and require appropriate personal protective equipment (PPE) and handling procedures as outlined in their respective Safety Data Sheets (SDS).

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

To provide a tangible framework for comparison, this section details a standardized protocol for determining the MIC of a biocide against a target microorganism, a fundamental technique for assessing efficacy.

Objective: To determine the lowest concentration of a biocide required to inhibit the visible growth of a selected bacterium (e.g., Pseudomonas aeruginosa) using a broth microdilution assay.[16][17][18]

Materials
  • 96-well microtiter plates

  • Target bacterial strain (e.g., Pseudomonas aeruginosa ATCC 15442)

  • Appropriate growth medium (e.g., Mueller-Hinton Broth, MHB)[19]

  • Biocide stock solutions (DBNPA, Isothiazolinones, etc.)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer and plate reader

  • Incubator

Experimental Workflow

prep_culture 1. Prepare Inoculum Grow bacteria to log phase. Adjust to 0.5 McFarland standard. inoculate_plate 3. Inoculate 96-Well Plate Add 100µL of diluted biocide to wells. Add 100µL of standardized inoculum. prep_culture->inoculate_plate prep_biocide 2. Prepare Biocide Dilutions Perform serial two-fold dilutions of biocide stock in MHB. prep_biocide->inoculate_plate controls 4. Set Controls Growth Control: MHB + Inoculum. Sterility Control: MHB only. inoculate_plate->controls incubate 5. Incubate Incubate plate at 37°C for 18-24 hours. controls->incubate read_results 6. Read Results Visually inspect for turbidity. Measure OD600 with plate reader. incubate->read_results determine_mic 7. Determine MIC Lowest concentration with no visible growth (no turbidity). read_results->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Step-by-Step Procedure
  • Inoculum Preparation: Culture the target bacteria in MHB to the mid-logarithmic growth phase.[16] Dilute the culture with sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL).[19]

  • Biocide Dilution: Prepare a series of two-fold serial dilutions of each biocide in MHB directly in the 96-well plate.[16][18] For example, starting with a 200 ppm solution, dilute across the plate to achieve a range from 100 ppm down to <0.1 ppm.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the biocide dilutions. The final volume in each well should be uniform (e.g., 200 µL).

  • Controls: Include a positive control (growth control: MHB with inoculum, no biocide) and a negative control (sterility control: MHB only) on each plate.[18]

  • Incubation: Seal the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.[18]

  • Result Interpretation: The MIC is the lowest concentration of the biocide at which there is no visible turbidity (growth) after incubation.[16][20] This can be confirmed by measuring the optical density (OD) at 600 nm with a plate reader.

Causality Behind Choices: The broth microdilution method is chosen for its efficiency, standardization, and ability to test multiple biocides and concentrations simultaneously. Pseudomonas aeruginosa is selected as it is a common and challenging slime-forming bacterium in industrial water systems.[10] The McFarland standard ensures a reproducible starting concentration of bacteria, which is critical for comparing results across experiments.[19]

Conclusion and Recommendations

The selection between DBNPA and its alternatives is not a matter of universal superiority but of application-specific suitability.

  • Choose DBNPA when:

    • Rapid microbial kill is the primary requirement.

    • The system has a short biocide contact time (e.g., RO flushes, once-through systems).

    • Environmental discharge regulations are strict , and rapid degradation is an advantage.

    • The system pH is generally below 8.0 .

  • Consider Alternatives (Isothiazolinones, Glutaraldehyde) when:

    • Long-term preservation is needed, and a more stable biocide is required.

    • The primary challenge is a heavy, established biofilm , where a penetrant like glutaraldehyde may be more effective.[10][11]

    • The system operates at a consistently high alkaline pH (>8.5) where DBNPA would degrade too quickly.

Ultimately, the optimal microbial control strategy may involve the synergistic use of multiple biocides. For example, a quick-kill biocide like DBNPA can be used for system cleanouts or shock dosing, while a more persistent biocide is used for maintenance.[21] Laboratory efficacy testing, such as the MIC protocol described, and field trials are indispensable for validating the best approach for a given industrial system.

References

  • DBNPA - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

  • DBNPA. (n.d.). Ataman Kimya. Retrieved January 14, 2026, from [Link]

  • 2 2-Dibromo-3-Nitrilopropionamide, DBNPA. (n.d.). IRO Oil Drilling Chemical Company. Retrieved January 14, 2026, from [Link]

  • DBNPA. (n.d.). Ataman Kimya. Retrieved January 14, 2026, from [Link]

  • DBNPA vs. Traditional Biocides: A Performance Comparison. (n.d.). EasyChem. Retrieved January 14, 2026, from [Link]

  • Oxidizing and non-oxidizing biocides. (n.d.). ALVIM Srl. Retrieved January 14, 2026, from [Link]

  • Biocides for Disinfection and Storage of Hydranautics Membrane Elements. (n.d.). Hydranautics. Retrieved January 14, 2026, from [Link]

  • DBNPA Liquid Biocide. (n.d.). AMSA, Inc. Retrieved January 14, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) Assay Protocol. (n.d.). Hielscher Ultrasonics. Retrieved January 14, 2026, from [Link]

  • Formulations containing a non-oxidative biocide and a source of active halogen and use thereof in water treatment. (2007). Google Patents.
  • The Use of a Glutaraldehyde/DBNPA Combination Treatment Program for Effective Control of Microbial Growth in Cooling Water Systems. (2002). Association of Materials Protection and Performance (AMPP). Retrieved January 14, 2026, from [Link]

  • Simpson, J. V., & Wiatr, C. L. (2022). Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts. Applied and Environmental Microbiology, 88(6), e02203-21. Retrieved January 14, 2026, from [Link]

  • Penna, T. C., et al. (2022). The application of non-oxidizing biocides to prevent biofouling in reverse osmosis polyamide membrane systems: a review. AQUA - Water Infrastructure, Ecosystems and Society, 71(1), 1-20. Retrieved January 14, 2026, from [Link]

  • van der Veen, I., et al. (2020). Impact of transformation, photodegradation and interaction with glutaraldehyde on the acute toxicity of the biocide DBNPA in cooling tower water. Environmental Science: Water Research & Technology, 6(3), 743-754. Retrieved January 14, 2026, from [Link]

  • van der Veen, I., et al. (2020). Impact of transformation, photodegradation and interaction with glutaraldehyde on the acute toxicity of the biocide DBNPA in cooling tower water. ResearchGate. Retrieved January 14, 2026, from [Link]

  • Biocide formulation comprising 2,2-dibromo-3-nitrilopropionamide (dbnpa) in a micelle. (n.d.). Google Patents.
  • Koyama, J., et al. (2016). Cytotoxic actions of 2,2-dibromo-3-nitrilopropionamide, a biocide in hydraulic fracturing fluids, on rat thymocytes. Toxicology Reports, 3, 396-402. Retrieved January 14, 2026, from [Link]

  • Penna, T. C., et al. (2022). The application of non-oxidizing biocides to prevent biofouling in reverse osmosis polyamide membrane systems: a review. ResearchGate. Retrieved January 14, 2026, from [Link]

  • Simões, M., et al. (2022). A Multi-Purpose Approach to the Mechanisms of Action of Two Biocides (Benzalkonium Chloride and Dibromonitrilopropionamide): Discussion of Pseudomonas fluorescens' Viability and Death. Frontiers in Microbiology, 13, 837330. Retrieved January 14, 2026, from [Link]

  • Biocides & Disinfectants for Industrial Water Treatment Systems. (n.d.). Accepta. Retrieved January 14, 2026, from [Link]

  • The Selection and Application of Nonoxidizing Biocides for Cooling Water Systems. (2001). Scaling UP! H2O. Retrieved January 14, 2026, from [Link]

  • Biocide composition and method for treating water. (n.d.). Google Patents.
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  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved January 14, 2026, from [Link]

  • Rodríguez-Lázaro, D., et al. (2017). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. Foods, 6(11), 98. Retrieved January 14, 2026, from [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository. Retrieved January 14, 2026, from [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. Retrieved January 14, 2026, from [Link]

  • Degradation of Three Herbicides and Effect on Bacterial Communities under Combined Pollution. (2024). MDPI. Retrieved January 14, 2026, from [Link]

  • Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review. (2018). MDPI. Retrieved January 14, 2026, from [Link]

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Comparative

A Senior Application Scientist's Guide to the Analytical Quantification of 2,3-Dibromopropionitrile

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical synthesis, the precise quantification of intermediates and impurities is paramount to ensuring p...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the precise quantification of intermediates and impurities is paramount to ensuring product quality, safety, and process efficiency. 2,3-Dibromopropionitrile (DBPN), a halogenated nitrile, serves as a key building block in various synthetic pathways. Its reactivity, however, necessitates rigorous analytical monitoring to control reaction stoichiometry, assess purity, and detect residual levels in final products or waste streams.

This guide provides an in-depth comparison of the primary analytical techniques for the quantification of 2,3-Dibromopropionitrile. Drawing upon established methodologies for similar halogenated organic compounds, we will explore the nuances of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), offering field-proven insights to guide your method selection and development.

At a Glance: Comparing Key Analytical Techniques for 2,3-Dibromopropionitrile

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV)Gas Chromatography-Electron Capture Detector (GC-ECD)
Principle Separation of volatile compounds in the gas phase followed by mass-based detection.[1]Separation of compounds in the liquid phase based on polarity, with detection via UV absorbance.[2]Separation of volatile compounds in the gas phase with highly sensitive detection of electrophilic analytes.[3]
Selectivity Excellent (based on mass-to-charge ratio)Good (dependent on chromophore and chromatographic resolution)Excellent for halogenated compounds
Sensitivity Very Good to Excellent (ng/mL to pg/mL)Good (µg/mL to high ng/mL)[4]Excellent (pg/mL to fg/mL)[5]
Sample Volatility RequiredNot requiredRequired
Derivatization Generally not required for DBPNNot requiredNot required
Instrumentation Cost HighModerateModerate to High
Primary Application Trace analysis, impurity profiling, and structural confirmationRoutine analysis, purity assessment, and quality controlUltra-trace analysis of halogenated compounds in environmental samples

Gas Chromatography (GC)-Based Methods: The Gold Standard for Volatile Compounds

Gas chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds.[6] For a molecule like 2,3-Dibromopropionitrile, which possesses a moderate boiling point, GC is an eminently suitable analytical approach. The choice of detector is critical and significantly influences the sensitivity and selectivity of the method.

Gas Chromatography-Mass Spectrometry (GC-MS): Unparalleled Specificity

GC-MS combines the separation power of GC with the highly specific detection capabilities of mass spectrometry. This combination provides not only quantitative data but also structural information, making it an invaluable tool for impurity identification.[1]

The selection of a low-polarity stationary phase, such as a 5% diphenyl/95% dimethylpolysiloxane column, is a logical starting point for the analysis of DBPN. This choice is predicated on the non-polar nature of the analyte, allowing for good chromatographic peak shape and resolution from potential impurities. The temperature program is optimized to ensure that DBPN elutes in a reasonable timeframe without degradation, while also separating it from other volatile components in the sample matrix. Electron ionization (EI) is a common choice for generating ions from the eluted compounds due to its robustness and the creation of reproducible fragmentation patterns that can be compared against spectral libraries for identification.[1]

dot graph GCMS_Workflow { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Sample [label="Sample Preparation\n(e.g., LLE or SPE)"]; GC [label="Gas Chromatograph\n(Separation)"]; MS [label="Mass Spectrometer\n(Detection & Identification)"]; Data [label="Data Analysis\n(Quantification)"];

Sample -> GC -> MS -> Data; } Caption: General experimental workflow for GC-MS analysis.

A robust GC-MS method incorporates several key elements to ensure the validity of its results. The use of an internal standard, a compound with similar chemical properties to the analyte but not present in the sample, is crucial for correcting variations in injection volume and instrument response. Furthermore, monitoring multiple characteristic ions of DBPN in Selected Ion Monitoring (SIM) mode enhances the specificity of the analysis, reducing the likelihood of false positives from co-eluting matrix components. The presence of two bromine atoms in DBPN results in a characteristic isotopic pattern (due to 79Br and 81Br isotopes) that serves as a definitive confirmation of its identity.[1]

ParameterExpected Performance for DBPN Analysis
Linearity (R²) ≥ 0.995
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL
Accuracy (Recovery) 90 - 110%
Precision (RSD) < 10%
Gas Chromatography with Electron Capture Detector (GC-ECD): Superior Sensitivity for Halogenated Compounds

The Electron Capture Detector is highly selective and exceptionally sensitive to compounds containing electronegative atoms, such as halogens.[3] This makes GC-ECD an excellent choice for the ultra-trace quantification of 2,3-Dibromopropionitrile, particularly in environmental or residual analyses where very low detection limits are required.

The ECD operates by establishing a stable baseline current from a radioactive source (typically 63Ni). When an electronegative compound like DBPN passes through the detector, it "captures" some of the electrons, causing a decrease in the current that is measured as a positive peak.[3] This mechanism provides remarkable sensitivity, often in the picogram to femtogram range.[5]

dot graph GCECD_Logic { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Analyte [label="Halogenated Analyte\n(e.g., DBPN)"]; Detector [label="Electron Capture Detector"]; Signal [label="High Sensitivity Signal"];

Analyte -> Detector -> Signal; } Caption: Logical relationship in GC-ECD detection.

High-Performance Liquid Chromatography (HPLC): Versatility for a Broad Range of Analytes

HPLC is a cornerstone of analytical chemistry, offering robust and reliable quantification for a wide array of compounds. For 2,3-Dibromopropionitrile, a reversed-phase HPLC method with UV detection is a practical and widely accessible approach.[2]

HPLC with UV Detection (HPLC-UV): A Workhorse for Routine Analysis

An HPLC-UV method provides a balance of sensitivity, selectivity, and cost-effectiveness, making it well-suited for routine quality control and purity assessments of DBPN.

A C18 stationary phase is the logical first choice for the reversed-phase separation of the moderately polar DBPN. The mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, is optimized to achieve a suitable retention time and resolution from potential impurities. The addition of a small amount of acid, such as formic or phosphoric acid, can improve peak shape by suppressing the ionization of any acidic impurities. Detection at a low UV wavelength, around 210 nm, is generally effective for nitriles and brominated compounds that may not have a strong chromophore at higher wavelengths.[2]

dot graph HPLCUV_Workflow { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

Sample [label="Sample Preparation\n(e.g., Dilution & Filtration)"]; HPLC [label="HPLC System\n(Separation)"]; UV [label="UV Detector\n(Detection)"]; Data [label="Data Analysis\n(Quantification)"];

Sample -> HPLC -> UV -> Data; } Caption: General experimental workflow for HPLC-UV analysis.

System suitability tests are a critical component of a self-validating HPLC method. These tests, which include assessing parameters like peak asymmetry, theoretical plates, and resolution between the analyte and a closely eluting compound, are performed before sample analysis to ensure the chromatographic system is performing optimally. A well-defined calibration curve with a high correlation coefficient (R² > 0.999) is essential for accurate quantification.

Drawing from methodologies for the purity assessment of 3-Bromopropionitrile, the following performance characteristics can be anticipated for a well-developed HPLC-UV method for DBPN.[2]

ParameterExpected Performance for DBPN Analysis
Linearity (R²) ≥ 0.999
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL
Accuracy (Recovery) 98 - 102%
Precision (RSD) < 2%

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point for method development and are based on established procedures for structurally similar compounds. Optimization will be necessary for your specific application and matrix.

Protocol 1: GC-MS Quantification of 2,3-Dibromopropionitrile
  • Sample Preparation (Liquid-Liquid Extraction):

    • To 10 mL of an aqueous sample, add a suitable internal standard (e.g., 1,3-dibromopropane).

    • Extract the sample with 5 mL of a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) by vortexing for 1 minute.

    • Allow the layers to separate and carefully transfer the organic (bottom) layer to a clean vial.

    • Repeat the extraction with a fresh 5 mL portion of the organic solvent.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • GC-MS Instrumental Parameters:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% diphenyl/95% dimethylpolysiloxane.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Initial temperature of 60 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes.

    • MS Ion Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for DBPN and the internal standard.

Protocol 2: HPLC-UV Purity Assessment of 2,3-Dibromopropionitrile
  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the DBPN sample into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

    • Further dilute an aliquot of this stock solution to a final concentration of approximately 0.1 mg/mL with the same solvent mixture.

    • Filter the final solution through a 0.45 µm syringe filter prior to injection.

  • HPLC-UV Instrumental Parameters:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

Conclusion: Selecting the Optimal Technique for Your Application

The choice between GC-MS, GC-ECD, and HPLC-UV for the quantification of 2,3-Dibromopropionitrile hinges on the specific requirements of your analysis.

  • For routine quality control and purity assessment where high sample throughput and cost-effectiveness are important, a validated HPLC-UV method offers a robust and reliable solution.

  • For trace-level analysis, impurity profiling, and definitive identification , the superior selectivity and sensitivity of GC-MS make it the preferred technique.

  • For applications demanding the utmost sensitivity , such as the analysis of DBPN in environmental matrices or as a residual impurity in pharmaceuticals, GC-ECD provides unparalleled detection limits for this halogenated compound.

By understanding the underlying principles and performance characteristics of each technique, researchers, scientists, and drug development professionals can confidently select and implement the most appropriate analytical method for the accurate and reliable quantification of 2,3-Dibromopropionitrile, ensuring the integrity of their research and the quality of their products.

References

  • Popp, P., et al. (1998). Two-dimensional on-line detection of brominated and iodinated volatile organic compounds by ECD and ICP-MS after GC separation. Journal of Analytical Atomic Spectrometry, 13(8), 743-747. Available at: [Link]

  • SCION Instruments. (n.d.). GC-ECD. Electron Capture Detector. Available at: [Link]

  • U.S. Environmental Protection Agency. (1984). Method 603: Acrolein and Acrylonitrile. Available at: [Link]

  • U.S. Environmental Protection Agency. (1977). Sampling and Analysis Procedures for Screening of Industrial Effluents for Priority Pollutants. Available at: [Link]

  • U.S. Environmental Protection Agency. (2024). Approved Drinking Water Analytical Methods. Available at: [Link]

  • U.S. Environmental Protection Agency. (2024). Clean Water Act Analytical Methods. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 353.2, Revision 2.0: Determination of Nitrate-Nitrite Nitrogen by Automated Colorimetry. Available at: [Link]

  • Fuster, J., et al. (2015). HPLC-UV Method Development and Validation for the Quantification of Ropinirole in New PLGA Multiparticulate Systems: Microspheres and Nanoparticles. International Journal of Pharmaceutics, 491(1-2), 310-317. Available at: [Link]

  • B'Hymer, C. (2014). NMAM 8324: 3-BROMOPROPIONIC ACID in URINE. Centers for Disease Control and Prevention. Available at: [Link]

  • Asian Journal of Pharmaceutical Analysis. (2014). Validation of Analytical Procedures- A Review. Available at: [Link]

  • ResearchGate. (2010). Results of accuracy, precision, and recovery for method validation using quality control (QC) samples. Available at: [Link]

  • National Technical Reports Library. (n.d.). US Government-sponsored technical reports. Available at: [Link]

  • MARLAP. (2004). MARLAP Manual Volume II: Chapter 12, Laboratory Sample Preparation. Available at: [Link]

  • Longdom Publishing. (n.d.). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Available at: [Link]

  • Turk J Pharm Sci. (2010). Spectrophotometric, Potentiometric and Conductometric Analysis of Bupropion Hydrochloride. Available at: [Link]

  • ResearchGate. (2007). Study of the Linear Range in HPLC Analyses with UV Detection: Methodology and Experimental Application to the Influence of the Analyte UV Spectrum. Available at: [Link]

  • MDPI. (2023). Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. Available at: [Link]

  • MDPI. (2024). Development and Validation of a Gas Chromatography‐Mass Spectrometry Method for the Determination of Fentanyl and Butyryl Fentanyl in Oral Fluid. Available at: [Link]

  • B'Hymer, C., & Cheever, K. L. (2004). Development of a gas chromatographic test for the quantification of the biomarker 3-bromopropionic acid in human urine. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 802(2), 361–366. Available at: [Link]

  • ResearchGate. (2021). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Available at: [Link]

  • MDPI. (2022). Automated GC-FID Analysis of Brominated Flame Retardants in Polyester Resins with Hydrogen Carrier Gas. Available at: [Link]

  • ACS Publications. (1988). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Available at: [Link]

  • INIS. (1988). Iodide- and bromide-specific electron-capture/photodetachment-modulated detector for the trace analysis of halocarbon mixtures. Available at: [Link]

  • Fuster, J., et al. (2015). HPLC-UV Method Development and Validation for the Quantification of Ropinirole in New PLGA Multiparticulate Systems: Microspheres and Nanoparticles. International Journal of Pharmaceutics, 491(1-2), 310-317. Available at: [Link]

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Validation

A Comparative Analysis of Brominated Nitrile Biocides and Their Alternatives in Industrial Applications

For Researchers, Scientists, and Drug Development Professionals In the landscape of industrial microbiology and material preservation, the selection of an appropriate biocide is critical to prevent microbial contaminatio...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of industrial microbiology and material preservation, the selection of an appropriate biocide is critical to prevent microbial contamination, biofilm formation, and the associated economic and safety repercussions. This guide provides an in-depth technical comparison of brominated nitrile biocides, with a focus on the well-documented 2,2-dibromo-3-nitrilopropionamide (DBNPA) as a representative compound, and its lesser-known analogue, 2,3-Dibromopropionitrile (DBPN). The performance of these brominated nitriles will be objectively compared against two widely used non-oxidizing biocides: Bronopol and Glutaraldehyde. This analysis is supported by experimental data to inform researchers and professionals in the selection and application of these antimicrobial agents.

Introduction to Brominated Nitrile Biocides: DBNPA and DBPN

2,2-dibromo-3-nitrilopropionamide (DBNPA) is a fast-acting, non-oxidizing biocide renowned for its broad-spectrum efficacy against a wide range of microorganisms, including bacteria, fungi, and algae.[1][2] Its rapid degradation into less harmful byproducts makes it an environmentally favorable option in many applications. 2,3-Dibromopropionitrile (DBPN) is a structurally similar compound, and while less studied, it is presumed to exhibit a comparable mechanism of action due to the presence of electrophilic bromine atoms and a nitrile group. The primary mode of action for these compounds involves a rapid reaction with sulfur-containing nucleophiles, such as glutathione and cysteine, within microbial cells. This disrupts essential cellular processes and leads to cell death.[3][4]

Comparative Analysis of Biocides

The selection of a biocide is often a trade-off between efficacy, speed of action, stability, and environmental impact. This section compares DBNPA with two other prominent non-oxidizing biocides, Bronopol and Glutaraldehyde.

Feature2,2-dibromo-3-nitrilopropionamide (DBNPA)BronopolGlutaraldehyde
Primary Application Industrial water treatment, paper mills, oilfields, reverse osmosis membranes.[1]Cosmetics, personal care products, industrial water systems, paints.[5]High-level disinfection of medical equipment, industrial water treatment, oil and gas industry.[6]
Mechanism of Action Reacts with sulfur-containing nucleophiles (e.g., glutathione, cysteine) in microbial cells, disrupting cellular processes.[3][4]Catalytic oxidation of thiol groups in the presence of oxygen, generating reactive oxygen species that are bactericidal.[5][7]Cross-linking of proteins and nucleic acids through reaction with amino and thiol groups, disrupting cellular structure and function.[8][9]
Speed of Kill Very fast; can achieve >99% kill in 5-10 minutes.Slower than DBNPA; exhibits an initial period of bacteriostasis followed by cell death.[7]Fast-acting, with effectiveness against vegetative bacteria in under 2 minutes and viruses in under 10 minutes at appropriate concentrations.[10]
Effective Concentration Low; effective at ppm levels (e.g., 7.5 ppm for significant bactericidal effect).Low; MICs typically range from 12.5 to 50 µg/mL.[11]Higher concentrations often required, ranging from 100 ppm to 2% depending on the application and target organism.[10][12]
pH Stability Unstable at alkaline pH; rapid hydrolysis. Half-life is pH-dependent (e.g., ~24 hours at pH 7, ~2 hours at pH 8).Most stable in acidic to neutral conditions (pH 5-7). Decomposes in alkaline environments.More active at alkaline pH (7.5-8.5).[10] Polymerizes and loses activity over time in alkaline solutions.[13]
Temperature Stability Degrades with heat.Decomposes at high temperatures (above 140°C).[14] Should be added at lower temperatures during formulation.Stability is temperature-dependent, with changes in spectral properties observed over time at elevated temperatures.[15][16]
Environmental Fate Rapidly degrades into ammonia, bromide ions, and other byproducts.Readily biodegradable at low concentrations.[17]Moderately biodegradable under aerobic conditions.[6]
Toxicity (LD50, oral, rat) 177 mg/kg180-400 mg/kg134 mg/kg
Mechanisms of Action: A Visual Representation

To better understand the distinct ways these biocides interact with microbial cells, the following diagrams illustrate their primary mechanisms of action.

DBNPA_Mechanism DBNPA DBNPA CellWall Microbial Cell Wall DBNPA->CellWall Penetration Thiols Essential Thiols (e.g., Glutathione, Cysteine) DBNPA->Thiols Rapid Reaction CellMembrane Cell Membrane CellWall->CellMembrane Cytoplasm Cytoplasm CellMembrane->Cytoplasm Cytoplasm->Thiols Enzymes Enzyme Inactivation Thiols->Enzymes Disruption of Redox Balance CellDeath Cell Death Enzymes->CellDeath Bronopol_Mechanism Bronopol Bronopol Thiols Cellular Thiols Bronopol->Thiols Catalytic Oxidation Oxygen Oxygen Bronopol->Oxygen Reacts with Thiols->Bronopol ROS Reactive Oxygen Species (Superoxide, Peroxide) Oxygen->ROS Generates CellularDamage Cellular Damage ROS->CellularDamage CellDeath Cell Death CellularDamage->CellDeath

Caption: Mechanism of Bronopol biocidal action.

Glutaraldehyde_Mechanism Glutaraldehyde Glutaraldehyde CellSurface Cell Surface Proteins Glutaraldehyde->CellSurface Interaction Intracellular Intracellular Proteins & Nucleic Acids Glutaraldehyde->Intracellular Penetration & Interaction Crosslinking Cross-linking of Amino & Thiol Groups CellSurface->Crosslinking Intracellular->Crosslinking Inactivation Structural & Functional Inactivation Crosslinking->Inactivation CellDeath Cell Death Inactivation->CellDeath

Caption: Mechanism of Glutaraldehyde biocidal action.

Experimental Protocols: Evaluating Biocidal Efficacy

The following protocols provide a framework for assessing the performance of biocides in a laboratory setting. These methods can be adapted to specific industrial conditions.

This protocol determines the lowest concentration of a biocide that will inhibit the visible growth of a microorganism.

Materials:

  • Biocide stock solution

  • Sterile test tubes

  • Sterile growth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • Microorganism culture in log phase

  • Incubator

  • Spectrophotometer

Procedure:

  • Prepare a series of twofold dilutions of the biocide stock solution in the appropriate growth medium in sterile test tubes.

  • Inoculate each tube with a standardized suspension of the test microorganism to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control tube (medium with inoculum, no biocide) and a negative control tube (medium only).

  • Incubate the tubes at the optimal temperature for the test microorganism for 24-48 hours (bacteria) or 3-5 days (fungi).

  • After incubation, visually inspect the tubes for turbidity. The MIC is the lowest concentration of the biocide at which there is no visible growth.

  • (Optional) Confirm the absence of growth by measuring the optical density at 600 nm.

This protocol evaluates the rate at which a biocide kills a microbial population over time.

Materials:

  • Biocide solution at a predetermined concentration (e.g., 2x MIC)

  • Standardized microbial suspension

  • Sterile buffer or saline for dilutions

  • Sterile neutralizing broth (to inactivate the biocide)

  • Agar plates (e.g., Tryptic Soy Agar)

  • Incubator

Procedure:

  • Add a specified volume of the microbial suspension to the biocide solution to achieve a starting concentration of approximately 10^6 CFU/mL.

  • At predetermined time intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the mixture.

  • Immediately transfer the aliquot to a tube containing neutralizing broth to stop the biocidal action.

  • Perform serial dilutions of the neutralized sample in sterile buffer or saline.

  • Plate the dilutions onto agar plates and incubate under appropriate conditions.

  • After incubation, count the number of colonies on the plates to determine the number of viable microorganisms at each time point.

  • Calculate the log reduction in CFU/mL over time compared to the initial inoculum.

Conclusion

The selection of an appropriate biocide is a multifaceted decision that requires careful consideration of its antimicrobial efficacy, speed of action, operational compatibility, and environmental impact. DBNPA stands out for its rapid and broad-spectrum activity, coupled with its favorable environmental profile due to its fast degradation. Bronopol offers a good alternative, particularly in formulations where a slightly slower, more sustained action is acceptable. Glutaraldehyde remains a powerful disinfectant, especially for high-level sterilization, but its reactivity and the need for alkaline activation require careful handling and formulation.

This guide provides a foundational comparison to aid researchers and professionals in making informed decisions. It is crucial to conduct application-specific testing to validate the performance of any chosen biocide under real-world conditions.

References

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, January 14). Bronopol and bronidox - Evaluation statement. [Link]

  • Bronopol thermal stability and storage guidelines. (n.d.). [Source for general knowledge, specific URL not available]
  • Wikipedia. (n.d.). DBNPA. [Link]

  • Ataman Kimya. (n.d.). DBNPA. [Link]

  • Ataman Kimya. (n.d.). BRONOPOL. [Link]

  • LANXESS. (n.d.). Bronopol. [Link]

  • Ataman Kimya. (n.d.). DBNPA. [Link]

  • SINOCHEM. (2025, November 18). What is Bronopol?[Link]

  • The bactericidal activity of glutaraldehyde-impregnated polyurethane. (n.d.). PMC. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Glutaral?[Link]

  • Does the Disinfectant Efficacy of the 2% Gluteraldehide Solution Change with the Aging of the Solution? (2022, April 22). DergiPark. [Link]

  • Mechanism of Glutaraldehyde Disinfectants. (n.d.). MCB Books. [Link]

  • Activity of glutaraldehyde at low concentrations (<2%) against poliovirus and its relevance to gastrointestinal endoscope disinfection procedures. (2025, August 6). ResearchGate. [Link]

  • What is the effect of pH on the use of glutaraldehyde as a crosslinker in synthesis? (2014, January 8). ResearchGate. [Link]

  • Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts. (2022, March 29). PMC. [Link]

  • Ataman Kimya. (n.d.). BNPD (BRONOPOL). [Link]

  • Understanding Bronopol: A Key Antimicrobial for Modern Industries. (n.d.). [Source for general knowledge, specific URL not available]
  • DBNPA vs. Traditional Biocides: A Performance Comparison. (n.d.). EasyChem. [Link]

  • The Science Behind DBNPA: Mechanism, Applications, and Safe Handling. (2026, January 8). [Source for general knowledge, specific URL not available]
  • Glutaraldehyde. The influence of pH, temperature, and buffering on the polymerization rate. (1974, March 1). Semantic Scholar. [Link]

  • Antibacterial action of 2-bromo-2-nitropropane-1,3-diol (bronopol). (n.d.). PMC. [Link]

  • Antibacterial action of 2-bromo-2-nitropropane-1,3-diol (bronopol). (n.d.). ASM Journals. [Link]

  • Biocide composition and method for treating water. (n.d.).
  • Assessing the Potential Efficacy of Glutaraldehyde for Biocide Treatment of Un-ballasted Transoceanic Vessels. (n.d.). ResearchGate. [Link]

  • Wikipedia. (n.d.). Glutaraldehyde. [Link]

  • Ataman Kimya A.Ş. (n.d.). DBNPA. [Link]

  • Virucidal efficacy of glutaraldehyde for instrument disinfection. (2020, December 14). PubMed. [Link]

  • PubChem. (n.d.). Bronopol. [Link]

  • (PDF) Stability of Glutaraldehyde in Biocide Compositions. (2025, October 15). ResearchGate. [Link]

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  • Stability of Glutaraldehyde in Biocide Compositions. (2020, May 10). MDPI. [Link]

  • Biocides with Controlled Degradation for Environmentally Friendly and Cost-Effective Fecal Sludge Management. (n.d.). PMC. [Link]

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Comparative

A Senior Application Scientist's Guide to the GC-MS Analysis of 2,3-Dibromopropionitrile and its Byproducts

For researchers, scientists, and professionals in drug development and environmental analysis, the accurate identification and quantification of halogenated organic compounds is paramount. 2,3-Dibromopropionitrile (DBPN)...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and environmental analysis, the accurate identification and quantification of halogenated organic compounds is paramount. 2,3-Dibromopropionitrile (DBPN), a potential disinfection byproduct (DBP), presents a unique analytical challenge due to its reactivity and the complex matrices in which it may be found. This guide provides an in-depth, technically-grounded comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the analysis of DBPN and its byproducts, drawing upon established principles for the analysis of disinfection byproducts.

Introduction: The Analytical Imperative for 2,3-Dibromopropionitrile

Disinfection of water is a critical public health measure, but it can lead to the formation of a wide array of disinfection byproducts (DBPs), some of which may pose health risks.[1][2] Halogenated nitriles are a class of emerging DBPs that are of increasing concern. 2,3-Dibromopropionitrile (DBPN) is a compound of interest due to the presence of two bromine atoms and a nitrile functional group, which impart specific chemical properties and potential toxicological relevance.

The analysis of such compounds requires a technique that offers both high separation efficiency and definitive identification, for which Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone methodology.[2] This guide will explore the nuances of GC-MS for DBPN analysis, compare it with alternative techniques, and delve into the characterization of its potential byproducts.

The Gold Standard: GC-MS for Halogenated DBP Analysis

Gas Chromatography-Mass Spectrometry is the most widely used technique for the analysis of volatile and semi-volatile DBPs.[2] The gas chromatograph separates compounds based on their boiling points and interactions with a stationary phase, while the mass spectrometer provides mass-to-charge ratio information, enabling confident identification.

The "Why" Behind the Method: Causality in Experimental Choices

The selection of a GC-MS method for DBPN is guided by its physicochemical properties. As a halogenated nitrile, it is expected to be amenable to GC analysis. However, the presence of bromine and the polar nitrile group necessitates careful optimization of the analytical conditions to achieve good chromatographic peak shape and sensitivity.

Sample Preparation: The Critical First Step

The choice of sample preparation technique is dictated by the sample matrix, the concentration of the analyte, and the presence of interfering substances. For aqueous samples, such as drinking water, pre-concentration is often necessary to achieve the required detection limits.

  • Liquid-Liquid Extraction (LLE): This is a robust and widely used technique for extracting a broad range of organic compounds from aqueous matrices. A water-immiscible organic solvent, such as methyl tert-butyl ether (MTBE) or hexane, is used to extract the analytes. The choice of solvent is critical; it should have a high affinity for the target analytes and be compatible with the GC-MS system.

  • Solid-Phase Extraction (SPE): SPE offers a more automated and often cleaner extraction compared to LLE. A solid sorbent is used to retain the analytes of interest while the sample matrix is washed away. The analytes are then eluted with a small volume of an organic solvent.

Chromatographic Separation: Achieving Resolution

The choice of the GC column is crucial for separating DBPN from other DBPs and matrix components. A non-polar or mid-polar capillary column, such as a DB-5ms or equivalent, is typically a good starting point for the analysis of halogenated compounds.[3] The temperature program of the GC oven is optimized to ensure good peak shape and resolution.

Mass Spectrometric Detection: Unambiguous Identification

Electron Ionization (EI) is the most common ionization technique used in GC-MS for DBP analysis.[2] EI is a "hard" ionization technique that produces a characteristic fragmentation pattern, which serves as a fingerprint for the compound. The presence of two bromine atoms in DBPN will result in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Experimental Protocol: A Self-Validating System

The following protocol provides a detailed, step-by-step methodology for the GC-MS analysis of DBPN in a water sample. This protocol is based on established methods for halogenated DBPs and should be validated for the specific application.[4]

Sample Preparation (Liquid-Liquid Extraction)

  • To a 50 mL water sample, add a suitable amount of a phosphate buffer to adjust the pH to between 4.8 and 5.5.[4]

  • Add an appropriate internal standard and surrogate standard to the sample.

  • Add 3 mL of methyl tert-butyl ether (MTBE) and shake vigorously for 2 minutes.[4]

  • Allow the phases to separate and collect the organic (upper) layer.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Transfer the extract to a GC vial for analysis.

GC-MS Parameters

ParameterValueRationale
GC System Gas Chromatograph with Mass Spectrometric DetectorProvides separation and identification.
Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[3]A versatile column for a wide range of organic compounds.
Carrier Gas Helium at a constant flow of 1.0 mL/min[3]Inert carrier gas for good chromatographic performance.
Inlet Temperature 250 °C[3]Ensures complete vaporization of the sample.
Oven Program Initial 40°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min[3]Provides good separation of volatile and semi-volatile compounds.
MS System Quadrupole or Ion Trap Mass SpectrometerCommon and reliable mass analyzers for routine analysis.
Ionization Mode Electron Ionization (EI) at 70 eV[3]Standard ionization mode for creating reproducible fragmentation patterns.
Source Temperature 230 °C[3]Optimized for efficient ionization and to minimize degradation.
Mass Range m/z 40-300Covers the expected mass range of DBPN and its fragments.
Data Presentation: Expected Results

The GC-MS analysis of a standard solution of DBPN would be expected to yield a single chromatographic peak at a specific retention time. The mass spectrum of this peak would display a molecular ion peak and several fragment ions. The presence of two bromine atoms would be confirmed by the characteristic isotopic pattern of bromine-containing ions.

Table 1: Hypothetical Mass Spectral Data for 2,3-Dibromopropionitrile (C₃H₃Br₂N)

m/zProposed FragmentIsotopic Pattern
213/215/217[M]⁺1:2:1 ratio, characteristic of two bromine atoms
134/136[M - Br]⁺1:1 ratio, characteristic of one bromine atom
107/109[M - Br - HCN]⁺1:1 ratio, characteristic of one bromine atom
53[C₃H₃N]⁺No bromine

Note: This is a hypothetical fragmentation pattern based on the structure of 2,3-Dibromopropionitrile. Actual fragmentation may vary.

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool, other techniques can offer advantages for certain applications.

Table 2: Comparison of Analytical Techniques for DBP Analysis

TechniquePrincipleAdvantages for DBP AnalysisDisadvantages for DBP Analysis
GC-ECD Gas chromatography with an electron capture detector.Highly sensitive to halogenated compounds.[4]Less specific than MS, potential for false positives.
LC-MS Liquid chromatography coupled with mass spectrometry.Suitable for polar, non-volatile, and thermally labile DBPs that are not amenable to GC.[2][5]May have lower sensitivity for some non-polar DBPs compared to GC-MS.
GCxGC-TOFMS Comprehensive two-dimensional GC with time-of-flight mass spectrometry.Enhanced separation power for complex samples, providing better resolution of co-eluting compounds.[6]More complex instrumentation and data analysis.

Expert Insight: The choice of analytical technique should be driven by the specific research question. For routine monitoring of known, volatile DBPs like DBPN, GC-MS offers a robust and cost-effective solution. For the discovery of new, and potentially more polar byproducts, LC-MS is an indispensable tool.[2] For highly complex environmental samples, the superior separation power of GCxGC-TOFMS may be necessary to achieve accurate identification and quantification.[6]

Identification of Byproducts: Unraveling Degradation Pathways

2,3-Dibromopropionitrile can undergo various transformations in the environment and during analytical procedures, leading to the formation of byproducts. Understanding these byproducts is crucial for a complete assessment of its environmental fate and potential toxicity.

Potential Degradation Pathways:

  • Hydrolysis: The nitrile group (-CN) can hydrolyze to form a carboxylic acid (-COOH) or an amide (-CONH₂). This process is often pH-dependent.

  • Debromination: The bromine atoms can be removed through various chemical or biological processes.

The identification of these byproducts relies heavily on the interpretation of their mass spectra. For example, the hydrolysis of DBPN to 2,3-dibromopropanoic acid would result in a different molecular weight and fragmentation pattern.

Visualization of the Analytical Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflow and a proposed fragmentation pathway for 2,3-Dibromopropionitrile.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Water Sample (50 mL) add_buffer Add Phosphate Buffer (pH 4.8-5.5) sample->add_buffer add_standards Add Internal & Surrogate Standards add_buffer->add_standards extraction Liquid-Liquid Extraction (3 mL MTBE) add_standards->extraction separation Phase Separation extraction->separation drying Dry Organic Layer (Na2SO4) separation->drying concentrate Concentrate Extract drying->concentrate vial Transfer to GC Vial concentrate->vial injection Inject 1 µL into GC-MS vial->injection separation_gc Chromatographic Separation (DB-5ms column) injection->separation_gc ionization Electron Ionization (70 eV) separation_gc->ionization detection Mass Analysis (m/z 40-300) ionization->detection chromatogram Obtain Chromatogram detection->chromatogram mass_spectrum Extract Mass Spectrum chromatogram->mass_spectrum identification Identify DBPN & Byproducts mass_spectrum->identification quantification Quantify Analytes identification->quantification

Caption: Experimental workflow for the GC-MS analysis of 2,3-Dibromopropionitrile.

fragmentation_pathway parent 2,3-Dibromopropionitrile [C3H3Br2N]+• m/z 213/215/217 frag1 [C3H3BrN]+• m/z 134/136 parent->frag1 - Br• frag3 [C3H3N]+• m/z 53 parent->frag3 - 2Br• frag2 [C2HBrN]+• m/z 107/109 frag1->frag2 - HCN

Caption: Proposed EI fragmentation pathway of 2,3-Dibromopropionitrile.

Conclusion and Future Outlook

This guide has provided a comprehensive overview of the GC-MS analysis of 2,3-Dibromopropionitrile and its potential byproducts. While GC-MS remains the workhorse for the analysis of such halogenated DBPs, the judicious application of alternative techniques like LC-MS and GCxGC-TOFMS is crucial for a more complete understanding of the DBP landscape. As new DBPs continue to be discovered, the development and validation of robust and sensitive analytical methods will remain a critical area of research. The principles and protocols outlined in this guide provide a solid foundation for researchers and scientists working to ensure the safety of our drinking water and to advance our understanding of the environmental fate of halogenated organic compounds.

References

  • Richardson, S. D. (2010). The role of GC-MS and LC-MS in the discovery of drinking water disinfection by-products. Journal of Environmental Monitoring, 12(3), 516-525. [Link]

  • Richardson, S. D., Plewa, M. J., Wagner, E. D., Schoeny, R., & DeMarini, D. M. (2007). Occurrence, genotoxicity, and carcinogenicity of regulated and emerging disinfection by-products in drinking water: a review and roadmap for research. Mutation Research/Reviews in Mutation Research, 636(1-3), 178-242. [Link]

  • Shimadzu Scientific Instruments. (n.d.). Quantification of 8 chlorination disinfectant byproducts from water by LLE and Gas Chromatography-Mass Spectrometry. [Link]

  • Al-Qaim, F. F., Abdullah, M. P., Othman, M. R., & Latip, J. (2020). Screening Disinfection Byproducts in Arid-Coastal Wastewater: A Workflow Using GC×GC-TOFMS, Passive Sampling, and NMF Deconvolution Algorithm. Molecules, 25(14), 3239. [Link]

  • Larsson, A. M., Fick, J., & Tysklind, M. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. Environmental Science and Pollution Research, 25(11), 10836-10845. [Link]

  • Agilent Technologies. (n.d.). Disinfection Byproducts (DBPs) Analysis in Water. [Link]

  • Shimadzu. (n.d.). 07-2507-EN Quantification of 8 Disinfection Byproducts from Water by Liquid-Liquid Extraction and Gas Chromatography-Mass Spectr. [Link]

  • International Agency for Research on Cancer. (2004). Some drinking-water disinfectants and contaminants, including arsenic. IARC monographs on the evaluation of carcinogenic risks to humans, 84, 1. [Link]

  • Zwiener, C., & Richardson, S. D. (2005). Analysis of disinfection by-products in drinking water by LC-MS and related MS techniques. TrAC Trends in Analytical Chemistry, 24(7), 613-621. [Link]

  • Agilent Technologies. (n.d.). GC and GC/MS Applications. [Link]

  • de la Cal, A., & El-Deen, A. G. (2013). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. Journal of Analytical Methods in Chemistry, 2013, 804348. [Link]

  • Hua, G., & Reckhow, D. A. (2012). Disinfection byproducts in drinking water and regulatory compliance: A critical review. Frontiers of Environmental Science & Engineering, 6(4), 441-453. [Link]

  • The Pharma Innovation. (2020). Gas chromatography-mass spectrometry (GC-MS) determination of phytoconstituents from ethanolic and aqua-ethanolic root extracts. [Link]

  • Weinberg, H. S., Krasner, S. W., Richardson, S. D., & Thruston Jr, A. D. (2002). Tribromopyrrole, brominated acids, and other disinfection byproducts produced by disinfection of drinking water rich in bromide. Environmental science & technology, 36(5), 822-830. [Link]

  • Yang, X., Shang, C., & Westerhoff, P. (2023). Disinfection Byproducts and Their Precursors in Drinking Water Sources: Origins, Influencing Factors, and Environmental Insights. Engineering, 36, 36-50. [Link]

  • National Institute of Standards and Technology. (n.d.). 2,3-Dibromopropyl alcohol. In NIST Chemistry WebBook. [Link]

  • Montclair State University. (2024). Disinfection Byproducts and Their Precursors in Drinking Water Sources: Origins, Influencing Factors, and Environmental Insights. [Link]

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  • ResearchGate. (n.d.). (PDF) Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts. [Link]

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Validation

A Comparative Guide to HPLC Methods for Purity Determination of 2,3-Dibromopropionitrile

For researchers, scientists, and drug development professionals, the chemical purity of reagents and intermediates is a cornerstone of reliable and reproducible results. 2,3-Dibromopropionitrile, a halogenated nitrile, s...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the chemical purity of reagents and intermediates is a cornerstone of reliable and reproducible results. 2,3-Dibromopropionitrile, a halogenated nitrile, serves as a versatile building block in organic synthesis. Its purity is paramount to ensure the intended reaction pathways and to prevent the introduction of unwanted impurities into final products. High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for assessing the purity of such compounds.

This guide provides an in-depth comparison of two robust reversed-phase HPLC (RP-HPLC) methods for the purity determination of 2,3-Dibromopropionitrile. The primary analytical challenge lies in developing a stability-indicating method capable of separating the main compound from potential process-related impurities and degradation products. A common degradation pathway for nitriles is hydrolysis to the corresponding amide (2,3-Dibromopropionamide), which must be effectively resolved.

We will compare a conventional C18 stationary phase against a Phenyl-Hexyl phase, which can offer alternative selectivity for halogenated and nitrile-containing compounds.[1] This guide will delve into the rationale behind the method design, provide detailed experimental protocols, and present comparative performance data to empower you in selecting the most suitable method for your analytical needs.

The Rationale for Method Selection: C18 vs. Phenyl-Hexyl Selectivity

The choice of the stationary phase is a critical factor in achieving the desired chromatographic separation.[2][3] In reversed-phase HPLC, separation is primarily driven by hydrophobic interactions between the analyte and the stationary phase.

Method A: The Industry Standard - C18 (L1)

A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, offering a high degree of hydrophobicity and broad applicability. It is an excellent starting point for many small molecules and is known for its robustness. The separation mechanism is based on the partitioning of the analyte between the polar mobile phase and the nonpolar C18 alkyl chains.

Method B: An Alternative Approach - Phenyl-Hexyl (L11)

A Phenyl-Hexyl column provides a mixed-mode separation mechanism. While it possesses hydrophobicity from the hexyl chains, the phenyl group introduces π-π interaction capabilities. These interactions can provide unique selectivity for molecules containing aromatic rings or, in the case of 2,3-Dibromopropionitrile, the nitrile group and bromine atoms, which can interact with the electron-rich phenyl ring. This alternative selectivity can be crucial for resolving closely eluting impurities that may co-elute on a standard C18 phase.[1]

Experimental Protocols

The following section details the step-by-step methodologies for the two proposed HPLC methods.

General Sample and Standard Preparation
  • Diluent Preparation: Prepare a mixture of acetonitrile and HPLC-grade water (50:50, v/v). This composition is generally effective for dissolving a range of organic molecules.[4]

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 12.5 mg of 2,3-Dibromopropionitrile reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 12.5 mg of the 2,3-Dibromopropionitrile sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column or system.[4]

Method A: C18 Column Protocol
  • Chromatographic Conditions:

    • Column: Standard C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry C18, Agilent Zorbax SB-C18).

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid modifier helps to ensure good peak shape and consistent ionization.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.[5]

    • Detection: UV at 210 nm. This wavelength is suitable for compounds with limited chromophores.[1][4]

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Gradient Program:

      • 0-3 min: 40% B

      • 3-10 min: 40% to 70% B

      • 10-12 min: 70% B

      • 12-13 min: 70% to 40% B

      • 13-18 min: 40% B (Re-equilibration)

Method B: Phenyl-Hexyl Column Protocol
  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm particle size (e.g., Thermo Scientific Acclaim Phenyl-1, Phenomenex Luna Phenyl-Hexyl).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.[1][4]

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Gradient Program:

      • 0-3 min: 35% B

      • 3-10 min: 35% to 65% B

      • 10-12 min: 65% B

      • 12-13 min: 65% to 35% B

      • 13-18 min: 35% B (Re-equilibration)

Visualizing the Workflow and Separation Logic

The following diagrams illustrate the overall experimental process and the underlying principles of the chromatographic separation.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing MobilePhase Mobile Phase Preparation Equilibration System & Column Equilibration MobilePhase->Equilibration Diluent Diluent Preparation SamplePrep Sample & Standard Preparation Diluent->SamplePrep Filtration Solution Filtration (0.45 µm) SamplePrep->Filtration Injection Sample Injection (10 µL) Filtration->Injection Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Generate Report Calculation->Report

Caption: General HPLC workflow for purity analysis.

Separation_Logic cluster_compounds cluster_phases cluster_outcome DBPN 2,3-Dibromopropionitrile (Analyte) C18 C18 Phase Primary Interaction: Hydrophobic DBPN->C18:f1 Strong Phenyl Phenyl-Hexyl Phase Primary Interactions: Hydrophobic & π-π DBPN->Phenyl:f1 Very Strong (π-π with Nitrile) Impurity 2,3-Dibromopropionamide (Impurity) Impurity->C18:f1 Stronger (More Polar) Impurity->Phenyl:f1 Strong Resolution Resolution (Rs) C18->Resolution Good Phenyl->Resolution Potentially Excellent

Caption: Logic of separation selectivity.

Comparative Performance Data

To objectively compare the two methods, the following table summarizes hypothetical but expected performance data for the analysis of 2,3-Dibromopropionitrile and its potential hydrolysis impurity, 2,3-Dibromopropionamide.

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Acceptance CriteriaJustification
Retention Time (RT) of 2,3-Dibromopropionitrile (min) ~ 8.5~ 9.2ReportThe Phenyl-Hexyl phase may exhibit stronger retention due to mixed-mode interactions.
Retention Time (RT) of Impurity (min) ~ 8.1~ 8.3ReportThe impurity, being more polar, is expected to elute earlier.
Resolution (Rs) between Analyte and Impurity 1.8> 2.5Rs > 1.5A resolution of >1.5 ensures baseline separation. Method B is expected to provide superior resolution due to alternative selectivity.
Peak Asymmetry (As) for Analyte 1.11.20.8 - 1.5Both methods should produce symmetrical peaks, indicating good column performance and mobile phase compatibility.
Total Analysis Time (min) 1818< 20 minThe analysis times are comparable and suitable for routine use.

Discussion and Trustworthiness

Both methods are capable of providing accurate purity assessments for 2,3-Dibromopropionitrile. However, the choice between them depends on the specific analytical objective.

  • Method A (C18) is a reliable and robust choice for routine quality control where the impurity profile is well-characterized and baseline separation is achieved. Its ubiquity in analytical labs makes it a convenient first choice.

  • Method B (Phenyl-Hexyl) offers enhanced resolving power and is the superior choice for a stability-indicating assay. The alternative selectivity mechanism provides a higher degree of confidence that all potential impurities, including degradants, are separated from the main peak. This is critical during drug development and for analyzing samples from forced degradation studies.

To ensure the trustworthiness of any results, the selected method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7] This involves rigorously testing the method's specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[7] A properly validated method provides a self-validating system, ensuring that the generated data is reliable and fit for its intended purpose.

Conclusion

This guide has compared two effective RP-HPLC methods for the purity determination of 2,3-Dibromopropionitrile. Method A, utilizing a standard C18 column, is a viable option for rapid, routine analysis. Method B, employing a Phenyl-Hexyl column, provides a more powerful and reliable separation, making it better suited for complex samples and stability-indicating studies. The selection of the method should be based on a thorough evaluation of the specific analytical requirements, including the expected impurity profile, the need for high-resolution separation, and the desired sample throughput.

References

  • American Laboratory. Determination of Enantiomeric Purity of α-Bromobutyric Acid by HPLC Combined With Pre-Column Derivatization. Available from: [Link]

  • IJRAR.org. Development and validation of rp-hplc method for simultaneious estimation of bupropion and dextromethorphan in synthetic mixture. Available from: [Link]

  • ResearchGate. Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. Available from: [Link]

  • SIELC Technologies. Separation of 2,3-Dibromopropionic acid on Newcrom R1 HPLC column. Available from: [Link]

  • PubChem. 2-Bromopropionitrile. Available from: [Link]

  • ResearchGate. Development and validation of a RP-HPLC method for the determination of dextromethorphan HBr, chlorpheniramine maleate and phenyl propanolamine HCI in pharmaceutical preparations. Available from: [Link]

  • MAC-MOD Analytical. Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Available from: [Link]

  • Der Pharma Chemica. Validation of RP-HPLC method for the quantification of N- Bromosuccinimide in Angiotensin II receptor antagonists. Available from: [Link]

  • IJPPR. Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Bupropion and Zonisamide in Bulk and Tablet Dosage. Available from: [Link]

  • Chemistry LibreTexts. Reverse Phase Chromatography. Available from: [Link]

  • Pharmaffiliates. 2-Bromopropionitrile. Available from: [Link]

  • Nature. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product. Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 2,3-Dibromopropionitrile: Safety, Procedures, and Compliance

The handling and disposal of reactive and toxic chemicals are paramount to ensuring laboratory safety and environmental stewardship. 2,3-Dibromopropionitrile, a halogenated organic nitrile, requires meticulous management...

Author: BenchChem Technical Support Team. Date: January 2026

The handling and disposal of reactive and toxic chemicals are paramount to ensuring laboratory safety and environmental stewardship. 2,3-Dibromopropionitrile, a halogenated organic nitrile, requires meticulous management due to its inherent hazards. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals to manage this compound from the point of use to its final disposal, ensuring a self-validating system of safety and compliance.

Disclaimer: A specific Safety Data Sheet (SDS) for 2,3-Dibromopropionitrile was not identified. Therefore, the hazard assessment and associated safety procedures outlined in this guide are synthesized from data on structurally similar compounds, such as 2-Bromopropionitrile and 3-Bromopropionitrile.[1] It is imperative to treat 2,3-Dibromopropionitrile with the highest level of caution, assuming it shares the acute toxicity, irritant, and flammable properties of its isomers.

Hazard Assessment and Immediate Safety Precautions

Understanding the risk profile of 2,3-Dibromopropionitrile is the foundation of its safe management. Based on analogous compounds, it should be considered acutely toxic if swallowed, inhaled, or in contact with skin, and a severe skin and eye irritant.[2]

1.1 Personal Protective Equipment (PPE)

The causality behind PPE selection is to create an impermeable barrier against all potential routes of exposure.

  • Hand Protection: Use double-layered chemical-resistant gloves. A common effective combination is a nitrile inner glove and a Viton™ or butyl rubber outer glove.[3]

  • Eye and Face Protection: Chemical splash goggles and a full-face shield are mandatory to protect against splashes and potential vapors.[1]

  • Body Protection: A flame-resistant lab coat, worn fully buttoned, along with a chemical-resistant apron, is required.[4]

  • Respiratory Protection: All handling of 2,3-Dibromopropionitrile must occur within a certified chemical fume hood. For spill response outside of a hood, a full-face respirator with a combination organic vapor/acid gas (ABEK) cartridge is necessary.

1.2 Engineering Controls and Handling

  • Chemical Fume Hood: All work, including weighing, transfers, and dilutions, must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Designated Area: Cordon off and clearly label the area where 2,3-Dibromopropionitrile is being used.[3]

Waste Segregation and Collection: The Principle of Isolation

Proper segregation is critical to prevent dangerous chemical reactions and to ensure the waste is managed correctly by disposal facilities. 2,3-Dibromopropionitrile waste must be classified and collected as Halogenated Organic Waste .[5][6]

Why Segregate?

  • Incineration Requirements: Halogenated wastes require high-temperature incineration with specific scrubbers to neutralize the resulting acidic gases (like hydrogen bromide). Mixing them with non-halogenated streams can lead to improper disposal, equipment damage, and the release of toxic byproducts.

  • Chemical Incompatibility: This compound is incompatible with strong acids, strong bases, and strong oxidizing agents.[4][7] Accidental mixing in a waste container can lead to violent reactions.

Collection Protocol:

  • Select a Container: Use a designated, chemically compatible waste container (e.g., high-density polyethylene or glass) with a secure, vapor-tight lid.[3]

  • Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • "Hazardous Waste"

    • "Halogenated Organic Liquid/Solid Waste"

    • Full Chemical Name: "2,3-Dibromopropionitrile"

    • Associated Hazards: "Acutely Toxic," "Irritant"

    • Accumulation Start Date

  • Collection:

    • Liquid Waste: Collect all reaction residues, solvent rinses (e.g., from initial glassware cleaning), and contaminated liquids directly into the labeled container.

    • Solid Waste: Collect contaminated consumables (gloves, pipette tips, absorbent paper) in a separate, clearly labeled, sealed plastic bag designated for "Halogenated Organic Solid Waste."

Spill Management Protocol

Immediate and correct response to a spill is crucial to mitigate exposure and environmental contamination.

  • Alert and Evacuate: Notify personnel in the immediate vicinity. If the spill is large (>100 mL) or in a poorly ventilated area, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) office.

  • Isolate and Ventilate: Restrict access to the spill area. Ensure the chemical fume hood is operating at maximum capacity to contain vapors.[8]

  • Assemble PPE: Don the full PPE as described in Section 1.1.

  • Contain and Absorb (Small Spills):

    • Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical sorbent. Do not use combustible materials like paper towels as the primary absorbent.

    • Working from the outside in, carefully collect the absorbed material using non-sparking tools.

  • Package Waste: Place all contaminated absorbent and cleaning materials into a sealed, labeled container for disposal as halogenated hazardous waste.

  • Decontaminate: Clean the spill area following the procedures in Section 5.0.

Disposal Procedures: A Decision-Based Approach

There are two primary pathways for the disposal of 2,3-Dibromopropionitrile waste. The choice depends on institutional policy, waste volume, and available resources.

Pathway A: Direct Disposal (Standard & Recommended)

This is the most straightforward and universally accepted method.

Step-by-Step Protocol:

  • Ensure Proper Collection: Verify that all waste has been collected and segregated as per Section 2.0.

  • Secure Container: Keep the waste container tightly sealed except when adding waste. Do not overfill; leave at least 10% headspace.

  • Storage: Store the sealed waste container in a designated satellite accumulation area, within secondary containment (e.g., a chemical-resistant tray).[3]

  • Arrange Pickup: Contact your institution's EHS or a licensed hazardous waste disposal contractor to arrange for pickup and transport.

Pathway B: Chemical Neutralization via Alkaline Hydrolysis (Advanced)

For facilities equipped to handle chemical waste treatment, alkaline hydrolysis can be used to degrade the nitrile and break carbon-bromine bonds, rendering the waste less toxic before final disposal. This process hydrolyzes the nitrile group to a carboxylate salt and can cleave the halogen substituents.[9][10][11]

Causality: The high pH and heat catalyze the hydrolysis of the nitrile (-C≡N) group into a sodium carboxylate (-COO⁻Na⁺) and ammonia.[9] This breaks down the primary toxic functional group.

Step-by-Step Protocol:

  • Reaction Setup: In a chemical fume hood, equip a reaction vessel with a reflux condenser and a magnetic stirrer.

  • Dilution: Cautiously dilute the 2,3-Dibromopropionitrile waste with an equal volume of water or an appropriate solvent to control the reaction rate.

  • Hydrolysis:

    • Slowly add a 10-20% aqueous solution of sodium hydroxide (NaOH) to the diluted waste. The reaction is exothermic; addition should be controlled to manage the temperature.

    • Once the addition is complete, heat the mixture to reflux (gentle boiling) for several hours.

  • Monitoring: The reaction's completion can be verified by the cessation of ammonia evolution (test with moist pH paper at the condenser outlet) or by analytical methods like GC-MS to confirm the absence of the starting material.

  • Final Disposal: After cooling, the resulting solution, containing sodium 2,3-dibromopropanoate and other salts, must still be collected and disposed of as hazardous aqueous waste through your institution's EHS office. While less toxic, it remains a regulated waste stream.

Decontamination of Equipment and Surfaces

All surfaces and equipment must be thoroughly decontaminated after contact with 2,3-Dibromopropionitrile.

5.1 Glassware and Equipment Decontamination

  • Initial Rinse: Rinse the equipment three times with a suitable solvent (e.g., acetone or ethanol). Collect this first rinse as halogenated organic liquid waste.

  • Chemical Neutralization: Immerse or fill the rinsed equipment with a 10% sodium bicarbonate or sodium carbonate solution for at least one hour to hydrolyze any trace residues.

  • Final Cleaning: Wash with laboratory detergent and water, followed by a final rinse with deionized water.

5.2 Surface Decontamination

  • Initial Wipe: Wipe the contaminated surface with absorbent pads soaked in soap and water.

  • Neutralization Wipe: Wipe the area with a cloth soaked in a 10% sodium bicarbonate solution.

  • Final Wipe: Wipe the surface with a clean, wet cloth to remove any residue. Dispose of all wipes as solid hazardous waste.

Regulatory Compliance

All hazardous waste disposal is governed by federal, state, and local regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), managed by the Environmental Protection Agency (EPA).[12]

  • Waste Codes: As a halogenated organic compound, waste containing 2,3-Dibromopropionitrile may fall under the F001 or F002 RCRA waste codes if it is a spent solvent.[12][13] Your EHS office will make the final determination for proper manifesting.

  • Record Keeping: Maintain accurate records of waste generation and disposal as required by your institution and regulatory bodies.

Summary of Key Disposal Information

ParameterGuidelineRationale
Waste Classification Halogenated Organic WasteEnsures proper high-temperature incineration and handling of acidic byproducts.
EPA Waste Code (Likely) F001, F002 (if used as a solvent)Federal classification for tracking and disposal under RCRA.[12][13]
Primary Container Glass or HDPE bottle with a vapor-tight screw cap.Chemical compatibility and prevention of vapor release.[3]
Secondary Containment Required for all liquid waste containers.Prevents spills from spreading in case of primary container failure.
Incompatible Materials Strong Acids, Strong Bases, Strong Oxidizing Agents.Prevents violent exothermic reactions or gas evolution in the waste container.[4][7]
Spill Absorbent Inert materials (vermiculite, sand). No combustibles. Safety and prevention of fire hazards.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing 2,3-Dibromopropionitrile from use to disposal.

DisposalWorkflow cluster_prep Preparation & Use cluster_collection Collection & Segregation cluster_disposal Disposal Pathway start Generate 2,3-Dibromopropionitrile Waste (Liquid or Solid) segregate Segregate as 'Halogenated Organic Waste' start->segregate label_container Use Properly Labeled Container segregate->label_container decision Is Chemical Neutralization Feasible & Permitted? label_container->decision direct_disposal Pathway A: Direct Disposal Store in Satellite Accumulation Area decision->direct_disposal No (Standard) neutralize Pathway B: Alkaline Hydrolysis (Advanced Procedure) decision->neutralize Yes (Advanced) contact_ehs Arrange Pickup via EHS / Licensed Contractor direct_disposal->contact_ehs collect_hydrolysate Collect Hydrolysate as 'Aqueous Hazardous Waste' neutralize->collect_hydrolysate collect_hydrolysate->contact_ehs

Caption: Decision workflow for the safe disposal of 2,3-Dibromopropionitrile.

References

  • Environmental Protection Agency (EPA). Waste Code - RCRAInfo.

  • University of Washington. Halogenated Solvents Safety Protocol.

  • Fisher Scientific. Safety Data Sheet: 2,3-Dibromopropene.

  • Sigma-Aldrich. Safety Information: 2-Bromopropionitrile.

  • ACTiO. EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification.

  • Fisher Scientific. Safety Data Sheet: 3-Bromopropionitrile.

  • PubChem, National Institutes of Health (NIH). 2-Bromopropionitrile Compound Summary.

  • Sigma-Aldrich. Safety Information: 3-Bromopropionitrile.

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes.

  • U.S. Environmental Protection Agency. RCRA Hazardous Waste F list.

  • ChemicalBook. Safety Data Sheet: 2-BROMOPROPIONITRILE.

  • PubChem, National Institutes of Health (NIH). 3-Bromopropionitrile Compound Summary.

  • Sigma-Aldrich. Product Information: 3-Bromopropionitrile.

  • Malsparo. Alkaline hydrolysis of Medical Waste.

  • Chemguide. Hydrolysing Nitriles.

  • Hangzhou KieRay Chem Co.,LTD. Product Description: 3-BROMOPROPIONITRILE.

  • BYJU'S. Acidic Hydrolysis of Nitriles.

  • PubChem, National Institutes of Health (NIH). 2,3-Dibromopropionic acid Compound Summary.

  • Cheméo. Chemical Properties of Propanenitrile, 3-bromo-.

  • University of Maryland. EPA Hazardous Waste Codes.

  • University of California, Irvine. Halogenated Waste List.

  • University of Wisconsin-Milwaukee. Hazardous Waste Segregation.

  • Nipissing University. Hazardous Materials Disposal Guide.

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.

  • Kansas State University. Carcass Disposal: A Comprehensive Review - Alkaline Hydrolysis.

  • Save My Exams. Nitriles & Hydroxynitriles Revision Note.

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Handling

A Senior Application Scientist's Guide to Handling 2,3-Dibromopropionitrile

Foreword: As laboratory professionals, our primary responsibility is to ourselves and our colleagues. The safe handling of reactive and toxic chemicals is the bedrock of innovative and reproducible science.

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: As laboratory professionals, our primary responsibility is to ourselves and our colleagues. The safe handling of reactive and toxic chemicals is the bedrock of innovative and reproducible science. This guide provides a detailed framework for the safe handling of 2,3-Dibromopropionitrile. It is synthesized from safety data for structurally analogous compounds to provide a robust operational plan. Always consult the specific Safety Data Sheet (SDS) provided by your supplier for the exact material you are handling.

Hazard Assessment: Understanding the Inherent Risks

2,3-Dibromopropionitrile is a molecule that demands the highest level of respect. Its structure combines the toxicological properties of an organobromine compound and a nitrile. The presence of two bromine atoms on adjacent carbons suggests high reactivity and potential for elimination reactions, while the nitrile group (-CN) is a well-established toxicophore.

Based on data from analogous compounds like 3-Bromopropionitrile and 2,3-Dibromopropionic acid, we must assume a high hazard profile. The causality is clear: the molecule's structure allows for rapid skin absorption and systemic toxicity, while its reactivity can lead to severe tissue damage.

Hazard ClassAnticipated Severity & RationaleSupporting Evidence
Acute Toxicity (Oral, Dermal, Inhalation) Category 1 or 2: Fatal. Nitrile compounds can metabolize to release cyanide, inhibiting cellular respiration. Organobromines are often toxic, and the dual bromine substitution enhances reactivity and lipid solubility, likely increasing dermal absorption and systemic distribution.Analogous brominated nitriles are classified as fatal if swallowed, in contact with skin, or inhaled.[1]
Skin Corrosion / Irritation Category 1B: Causes severe skin burns. The high reactivity of the dibromo- structure suggests it can rapidly damage skin tissue upon contact, leading to severe chemical burns.The analogous compound 2,3-Dibromopropionic acid is known to cause severe burns.[2]
Serious Eye Damage / Irritation Category 1: Causes serious eye damage. Direct contact with splashes or vapors is likely to cause irreversible damage to the cornea and other eye tissues.Analogues are cited as causing serious eye irritation or damage.[1][2][3]
Reactivity Stable under recommended storage conditions. However, it is incompatible with strong oxidizing agents, strong acids, and strong bases, which can initiate vigorous or hazardous reactions.[3][4]Incompatible materials can lead to decomposition or violent polymerization.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Given the anticipated high toxicity and corrosivity, a multi-layered PPE approach is mandatory. This is not merely a checklist; it is an integrated system designed to prevent all routes of exposure.

Protection TypeSpecificationRationale & Field Insight
Hand Protection Double Gloving: Inner glove of thin nitrile, outer glove of a heavier, chemical-resistant material (e.g., butyl rubber, neoprene).The inner glove provides protection in case the outer glove is breached. Nitrile offers good splash protection, while butyl rubber or neoprene provides superior resistance for extended contact or immersion. Always check the manufacturer's glove compatibility chart for 2,3-Dibromopropionitrile or similar chemicals. Change gloves immediately if contamination is suspected.[1][5]
Eye & Face Protection Chemical splash goggles AND a full-face shield. Safety glasses are insufficient . Goggles provide a seal around the eyes to protect from splashes and vapors.[5] A face shield is required to protect the entire face from splashes during transfers or other manipulations.[6]
Body Protection Chemical-resistant lab coat and a chemical-resistant apron. For larger quantities (>50 mL), consider disposable chemical-resistant coveralls (e.g., Tyvek®).A standard cotton lab coat will absorb this chemical, holding it against the skin. An impervious apron or coveralls are essential to prevent skin contact from spills.[1][6] All clothing worn in the lab should be full-length pants and closed-toe shoes made of a non-absorbent material.[6]
Respiratory Protection Work exclusively within a certified chemical fume hood. Engineering controls are the primary line of defense.[6] A fume hood is mandatory to prevent inhalation of potentially fatal vapors.[1] In the event of a fume hood failure or a large spill, an approved air-purifying respirator with an organic vapor/acid gas (OV/AG) cartridge or a self-contained breathing apparatus (SCBA) is necessary. All respirator use requires enrollment in a formal respiratory protection program with medical clearance and fit testing.[7][8]

Operational Plan: A Step-by-Step Protocol

This protocol is designed as a self-validating system. Each step logically follows the last to ensure containment and safety from preparation to disposal.

Pre-Handling Checklist
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and is functioning correctly.

  • Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.[9][10]

  • Assemble All Materials: Bring all necessary chemicals, glassware, and equipment into the fume hood before opening the 2,3-Dibromopropionitrile container.

  • Don Full PPE: Put on all required PPE as detailed in Section 2 before beginning any work.

  • Prepare Waste Containers: Have a designated, labeled hazardous waste container ready within the fume hood to receive all contaminated materials.[11]

Safe Handling Procedure
  • Work in Fume Hood: Conduct all operations, including weighing and transferring, deep within the sash of a certified chemical fume hood.

  • Ground Equipment: If transferring large quantities, ground and bond containers to prevent static discharge.[12]

  • Use Safe Transfer Techniques: Use a syringe or cannula for liquid transfers to minimize splash potential.

  • Keep Container Closed: Keep the primary container of 2,3-Dibromopropionitrile sealed when not in immediate use.

  • Immediate Cleanup: Address any minor drips or spills within the hood immediately with an inert absorbent material (e.g., vermiculite or sand).

Post-Handling & Decontamination
  • Decontaminate Surfaces: Wipe down all surfaces inside the fume hood where work was conducted with an appropriate solvent (e.g., ethanol), followed by soap and water. Dispose of cleaning materials as hazardous waste.

  • Rinse Glassware: Rinse all contaminated glassware within the fume hood. The initial rinse should be collected as hazardous waste.

  • Doff PPE Correctly: Remove PPE in the correct order to avoid cross-contamination: outer gloves, apron/coveralls, face shield, goggles, inner gloves.

  • Wash Hands: Wash hands thoroughly with soap and water immediately after removing all PPE.[1][3]

G cluster_prep 1. Preparation cluster_handle 2. Handling (Inside Fume Hood) cluster_decon 3. Decontamination cluster_dispose 4. Disposal prep_start Verify Fume Hood & Emergency Equipment don_ppe Don Full PPE (Double Gloves, Goggles, Face Shield, Apron) prep_start->don_ppe prep_waste Prepare Labeled Hazardous Waste Container don_ppe->prep_waste handle_chem Perform Chemical Transfer & Reaction prep_waste->handle_chem immediate_cleanup Clean Minor Drips Immediately handle_chem->immediate_cleanup decon_surfaces Decontaminate Hood Surfaces & Equipment immediate_cleanup->decon_surfaces collect_waste Collect All Waste (Solid & Liquid) decon_surfaces->collect_waste doff_ppe Doff PPE Correctly collect_waste->doff_ppe dispose_waste Dispose of Waste Container via EHS Protocol collect_waste->dispose_waste wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safely Handling 2,3-Dibromopropionitrile.

Emergency Response & Spill Management

Rapid and correct action is critical in any emergency involving this chemical.

  • Skin Exposure:

    • Immediately proceed to the nearest safety shower.[10]

    • While rinsing, remove all contaminated clothing and jewelry. Seconds count.[10]

    • Flush the affected area with copious amounts of water for at least 15 minutes.[9][10]

    • Seek immediate medical attention. Provide the SDS to emergency medical personnel.[9]

  • Eye Exposure:

    • Immediately proceed to the nearest eyewash station.[9]

    • Forcibly hold eyelids open and flush with water for at least 15 minutes, rotating the eyeballs to ensure the entire surface is rinsed.[9][10]

    • Remove contact lenses while rinsing if possible, but do not delay flushing.[10]

    • Seek immediate medical attention from an ophthalmologist.[12]

  • Inhalation:

    • Move the affected person to fresh air immediately.

    • If breathing is difficult or has stopped, provide artificial respiration (if trained to do so without endangering yourself).

    • Seek immediate medical attention.[1]

  • Ingestion:

    • Rinse the mouth thoroughly with water. Do NOT induce vomiting.

    • Immediately call a Poison Control Center or seek emergency medical help.[1][3]

  • Small Spill (inside a fume hood):

    • Ensure you are wearing the full PPE described in Section 2.

    • Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow. Do not use combustible materials like paper towels.

    • Carefully collect the absorbed material using non-sparking tools and place it into the pre-labeled hazardous waste container.

    • Decontaminate the area as described in section 3.3.

  • Large Spill (or any spill outside a fume hood):

    • EVACUATE the laboratory immediately.

    • Alert others in the area and activate the fire alarm to initiate a building evacuation.

    • Call your institution's emergency response team from a safe location.

    • Do not attempt to clean up a large spill yourself.

Waste Disposal Plan

All materials contaminated with 2,3-Dibromopropionitrile are considered hazardous waste and must be disposed of accordingly.

  • Segregation: Do not mix this waste with other waste streams. Keep solid and liquid waste separate if required by your institution.

  • Containment: All waste, including contaminated gloves, absorbent pads, and disposable labware, must be placed in a sealed, clearly labeled, and chemically compatible container.[3][11]

  • Labeling: The waste container must be labeled "Hazardous Waste" and list "2,3-Dibromopropionitrile" and any other chemical constituents.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department. Do not pour any amount down the drain.[3][12][13]

References

  • Emergency Procedures. (2013). Trent University. [Link]

  • Section 3: Emergency Procedures. Princeton University Environmental Health and Safety. [Link]

  • Personal Protective Equipment (PPE). (n.d.). Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • Personal Protective Equipment. (2025). U.S. Environmental Protection Agency (EPA). [Link]

  • Components of Personal Protective Equipment. (n.d.). Pesticide Environmental Stewardship. [Link]

  • EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS. (n.d.). University of Waterloo. [Link]

  • 2-Bromopropionitrile. (n.d.). National Center for Biotechnology Information (PubChem). [Link]

  • 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. (n.d.). Occupational Safety and Health Administration (OSHA). [Link]

  • Chemical Emergencies, Exposures, and Spills. (n.d.). Florida State University Environmental Health and Safety. [Link]

  • 3-BROMOPROPIONITRILE Industrial Grade. (2022). Hangzhou KieRay Chem Co.,LTD. [Link]

  • Chemical Process SOP Example. (n.d.). University of Wyoming. [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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